molecular formula C41H50N5O8P B7948926 DMT-dC(ac) Phosphoramidite

DMT-dC(ac) Phosphoramidite

货号: B7948926
分子量: 771.8 g/mol
InChI 键: MECWEBCHRKVTNV-RLWDVSNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMT-dC(ac) Phosphoramidite is a useful research compound. Its molecular formula is C41H50N5O8P and its molecular weight is 771.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECWEBCHRKVTNV-RLWDVSNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on DMT-dC(ac) Phosphoramidite (B1245037): Synthesis, Application, and Core Principles

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite, commonly known as DMT-dC(ac) Phosphoramidite. This key reagent is a fundamental building block in the chemical synthesis of oligonucleotides, which are pivotal in modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This document details its chemical properties, the experimental protocol for its use in solid-phase oligonucleotide synthesis, and its role in the production of oligonucleotides that can modulate biological pathways.

Core Properties of this compound

This compound is a chemically modified derivative of the naturally occurring deoxynucleoside, deoxycytidine. These modifications are crucial for its function in the controlled, stepwise addition of nucleotides during solid-phase synthesis. The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group, preventing unwanted reactions during the coupling step, while the acetyl (ac) group on the exocyclic amine of the cytosine base prevents side reactions. The phosphoramidite group at the 3' position is the reactive moiety that enables the formation of the phosphodiester backbone of the growing oligonucleotide chain.

PropertyValueReferences
CAS Number 154110-40-4[1][2][3][4][5]
Molecular Weight 771.84 g/mol [1][3][4][6]
Molecular Formula C₄₁H₅₀N₅O₈P[1][2][4]
Appearance White to off-white powder[1][2]
Purity ≥99.0% (Reversed Phase HPLC)[1][2]
Storage Conditions -20°C under nitrogen, protected from light[6]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer.[6][7] The process occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.[2][7] The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[6][8]

1. Detritylation (Deblocking): The cycle begins with the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[1][6] This is typically achieved by treating the support-bound nucleoside with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane.[1][8] The removal of the DMT group yields a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction. The released DMT cation has a characteristic orange color and its absorbance can be measured to monitor the efficiency of each coupling cycle.[6]

2. Coupling: The next phosphoramidite monomer, in this case, this compound, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT).[4][6] The activated phosphoramidite is then delivered to the column containing the solid support. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.[6][8] This reaction is carried out in an anhydrous environment to prevent side reactions.

3. Capping: To prevent the formation of oligonucleotides with missing bases (deletion mutations), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[6][7] This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This step ensures that only the full-length oligonucleotides are extended in the subsequent cycles.

4. Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester.[1][6] This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[1] This stabilized phosphate backbone is essential for the integrity of the final oligonucleotide.

This four-step cycle is repeated for each nucleotide to be added to the sequence. Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the acetyl group on the cytosine bases and the cyanoethyl groups on the phosphate backbone) are removed in a final deprotection step.[2] For oligonucleotides synthesized with Ac-dC, a fast deprotection can be achieved using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at an elevated temperature.[9][10][11]

Oligonucleotide_Synthesis_Workflow cluster_cycle Solid-Phase Synthesis Cycle start Start with Support-Bound Nucleoside detritylation 1. Detritylation (DMT Removal) start->detritylation TCA coupling 2. Coupling (Add DMT-dC(ac) Phosphoramidite) detritylation->coupling Free 5'-OH capping 3. Capping (Block Unreacted Chains) coupling->capping Form Phosphite Triester oxidation 4. Oxidation (Stabilize Backbone) capping->oxidation elongated Elongated Chain oxidation->elongated Stable Phosphate Triester elongated->detritylation Repeat for Next Nucleotide final_processing Final Cleavage & Deprotection elongated->final_processing Synthesis Complete

Fig 1. Workflow of the solid-phase oligonucleotide synthesis cycle.

Application in Modulating Signaling Pathways

Synthetic oligonucleotides, created using building blocks like this compound, are powerful tools for modulating gene expression and, consequently, cellular signaling pathways.[12] These oligonucleotides can be designed as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs) to target specific messenger RNA (mRNA) molecules.[13][14] By binding to a target mRNA, the synthetic oligonucleotide can either lead to its degradation or physically block its translation into a protein.[13] This targeted reduction in protein expression can be used to study the function of genes within a signaling pathway or to therapeutically downregulate the expression of a disease-causing protein.[12][14]

For example, many cancers are driven by the overexpression of proteins in key signaling pathways that promote cell growth and survival.[12] Synthetic oligonucleotides can be designed to target the mRNA of these oncogenes, leading to a decrease in their protein levels and a reduction in tumor growth.[14]

Signaling_Pathway_Modulation cluster_synthesis Oligonucleotide Production cluster_cell Cellular Action phosphoramidite DMT-dC(ac) Phosphoramidite synthesis Solid-Phase Synthesis phosphoramidite->synthesis aso Synthetic Oligonucleotide (e.g., ASO) synthesis->aso mrna Target mRNA aso->mrna Binds to mRNA block Translation Blocked or mRNA Degraded ribosome Ribosome mrna->ribosome Translation protein Disease-Causing Protein ribosome->protein pathway Signaling Pathway Activation protein->pathway

Fig 2. General mechanism of signaling pathway modulation by a synthetic oligonucleotide.

References

The Acetyl Group: A Key Player in High-Fidelity Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the strategic use of protecting groups is paramount to ensure the accurate and efficient assembly of DNA and RNA sequences. Among these, the acetyl (Ac) group, particularly for the protection of the exocyclic amine of deoxycytidine (dC), plays a critical role in enabling modern, high-fidelity synthesis protocols. This guide provides a comprehensive overview of the function of the acetyl protecting group in dC phosphoramidite (B1245037), detailing its advantages, relevant experimental protocols, and comparative performance data.

The Imperative of Protecting Groups in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain. The exocyclic amino groups of adenine (B156593) (dA), guanine (B1146940) (dG), and cytosine (dC) are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers, leading to branched and incorrect sequences. To prevent these side reactions, these amino groups are reversibly protected with various chemical moieties.

The ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly removable under conditions that do not damage the final oligonucleotide product. The choice of protecting group strategy can significantly impact the speed, yield, and purity of the synthesis, especially when incorporating sensitive or modified nucleobases.

The Acetyl Group on Deoxycytidine: A Superior Choice for Modern Synthesis

For many years, the benzoyl (Bz) group was the standard for protecting the N4-amino group of deoxycytidine. However, the acetyl group has emerged as a superior alternative, particularly with the advent of faster and milder deprotection strategies.

The primary advantage of the acetyl group lies in its rapid and clean removal under basic conditions, which is crucial for two key reasons:

  • Compatibility with Mild Deprotection Conditions: Many modern applications require the incorporation of sensitive labels, dyes, or modified bases that cannot withstand the harsh conditions of traditional deprotection (e.g., prolonged heating in concentrated ammonium (B1175870) hydroxide). The acetyl group is a cornerstone of "UltraMILD" deprotection strategies, which utilize reagents like potassium carbonate in methanol (B129727) to gently remove the protecting groups without degrading these sensitive moieties.

  • Avoidance of Side Reactions: The development of "UltraFAST" deprotection protocols, which use reagents like a 1:1 mixture of ammonium hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA), has significantly reduced deprotection times. However, when benzoyl-protected dC (Bz-dC) is treated with methylamine, a transamination side reaction can occur, leading to the formation of N4-methyl-dC impurities in the final oligonucleotide product at a level of around 5%[1]. Due to the rapid hydrolysis of the acetyl group, the use of acetyl-protected dC (Ac-dC) virtually eliminates this side reaction, ensuring a higher purity product[1][2].

Quantitative Comparison of Deprotection Conditions

The selection of a deprotection strategy is a critical step in oligonucleotide synthesis. The following tables summarize the deprotection conditions for oligonucleotides containing Ac-dC, highlighting the speed and mildness of these protocols.

Deprotection StrategyReagentTemperatureTimeRemarks
UltraFAST Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)65°C10 minutesRapid deprotection. Ac-dC is mandatory to avoid transamination.[1]
55°C10 minutesAlternative temperature for UltraFAST deprotection.[3]
37°C30 minutesMilder temperature option for UltraFAST deprotection.[3]
Room Temp.120 minutesSlower, but an option for more sensitive modifications.[3]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursIdeal for very sensitive labels and modifications.[4]
Standard Concentrated Ammonium Hydroxide55°C8-12 hoursTraditional method, slower and harsher.[5]
65°C8 hoursFaster than 55°C but still prolonged.[6]

Table 1: Deprotection Conditions for Oligonucleotides Containing Acetyl-Protected dC.

Protecting Group on dCDeprotection ReagentTransamination Side Product (N4-methyl-dC)
Acetyl (Ac) AMA (Ammonium Hydroxide / Methylamine)Not observed[1]
Benzoyl (Bz) AMA (Ammonium Hydroxide / Methylamine)~5%[1]
Benzoyl (Bz) Ethylene Diamine~16%[2]
Acetyl (Ac) Ethylene DiamineUndetectable[2]

Table 2: Comparison of Transamination Side Reaction with Acetyl vs. Benzoyl Protecting Groups on dC.

Experimental Protocols

Synthesis of 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite

The synthesis of the Ac-dC phosphoramidite monomer is a multi-step process that begins with the protection of the exocyclic amine of deoxycytidine.

Step 1: N4-Acetylation of 2'-deoxycytidine (B1670253)

  • Suspend 2'-deoxycytidine in a suitable solvent such as pyridine.

  • Add an excess of acetic anhydride (B1165640) to the suspension.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with methanol.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting N4-acetyl-2'-deoxycytidine by silica (B1680970) gel chromatography.

Step 2: 5'-O-Dimethoxytritylation (DMT)

  • Dissolve the dried N4-acetyl-2'-deoxycytidine in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.

  • Allow the reaction to proceed at room temperature until complete, as monitored by TLC.

  • Quench the reaction with methanol.

  • Extract the product into an organic solvent like dichloromethane (B109758) and wash with aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Purify the 5'-O-DMT-N4-acetyl-2'-deoxycytidine by silica gel chromatography.

Step 3: 3'-O-Phosphitylation

  • Dissolve the dried 5'-O-DMT-N4-acetyl-2'-deoxycytidine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the solution at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC or 31P NMR.

  • Quench the reaction with a suitable reagent.

  • Purify the crude product by precipitation in a non-polar solvent like n-hexane or by silica gel chromatography to yield the final 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite as a white foam.

Solid-Phase Oligonucleotide Synthesis Cycle

The Ac-dC phosphoramidite is then used in a standard automated solid-phase oligonucleotide synthesis cycle.

Oligonucleotide_Synthesis_Cycle Start Solid Support with Protected Nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling (Ac-dC Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Elongated_Chain Elongated Oligonucleotide (n+1) Oxidation->Elongated_Chain Repeat Repeat Cycle Elongated_Chain->Repeat Cleavage_Deprotection 5. Cleavage and Deprotection Elongated_Chain->Cleavage_Deprotection Repeat->Detritylation Final_Product Purified Oligonucleotide Cleavage_Deprotection->Final_Product

Figure 1: A simplified workflow of the solid-phase oligonucleotide synthesis cycle, highlighting the coupling step where the Ac-dC phosphoramidite is incorporated.

UltraFAST Deprotection Protocol
  • After completion of the synthesis, transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1.5 mL of a freshly prepared 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30% NH3 in water) and 40% aqueous methylamine (AMA).

  • Seal the vial tightly.

  • Incubate the vial at 65°C for 10-15 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.

  • Dry the solution in a vacuum concentrator.

  • Resuspend the oligonucleotide in a suitable buffer for quantification and purification.

UltraMILD Deprotection Protocol
  • Following synthesis, transfer the solid support to a 2 mL screw-cap vial.

  • Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Add 1.5 mL of the potassium carbonate solution to the solid support.

  • Seal the vial and incubate at room temperature for 4-6 hours.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.

  • Neutralize the solution by adding a small volume of acetic acid until the pH is approximately 7.0.

  • Dry the solution in a vacuum concentrator.

  • Resuspend the oligonucleotide for further purification.

Logical Relationships in Deprotection Strategies

The choice of deprotection strategy is dictated by the chemical nature of the oligonucleotide being synthesized. The following diagram illustrates the decision-making process.

Deprotection_Decision_Tree Start Oligonucleotide Synthesis Complete Check_Sensitivity Does the oligonucleotide contain sensitive labels or modifications? Start->Check_Sensitivity UltraMILD Use UltraMILD Deprotection (e.g., K2CO3 in Methanol) Check_Sensitivity->UltraMILD  Yes   Check_Speed Is rapid deprotection required? Check_Sensitivity->Check_Speed  No   UltraFAST Use UltraFAST Deprotection (AMA) Check_Speed->UltraFAST  Yes   Standard Use Standard Deprotection (Ammonium Hydroxide) Check_Speed->Standard  No  

Figure 2: A decision tree illustrating the selection of an appropriate deprotection strategy based on the properties of the synthesized oligonucleotide.

Conclusion

The acetyl protecting group for deoxycytidine has become an indispensable tool in modern oligonucleotide synthesis. Its compatibility with both rapid and mild deprotection protocols, coupled with its ability to prevent undesirable side reactions, allows for the high-fidelity synthesis of a wide range of oligonucleotides, from simple primers to complex, highly modified therapeutic agents. For researchers and drug development professionals, a thorough understanding of the role and advantages of the acetyl protecting group is essential for optimizing oligonucleotide synthesis and ensuring the quality and integrity of the final product.

References

A Technical Guide to the Discovery and Synthesis of Acetyl-Protected Cytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The phosphoramidite (B1245037) method is the gold standard for this process, relying on protected nucleoside monomers to build DNA and RNA chains with high fidelity. Among these, cytidine (B196190) phosphoramidites require protection of the exocyclic amine (N4) to prevent unwanted side reactions during oligonucleotide synthesis. The acetyl group has emerged as a widely used protecting group for this purpose, offering distinct advantages in specific applications.

This technical guide provides an in-depth overview of the discovery and synthesis of N4-acetylcytidine phosphoramidite. It details the synthetic pathway, experimental protocols, and the rationale for the use of the acetyl protecting group.

The Role of the N4-Acetyl Protecting Group

The choice of a protecting group for the N4 position of cytidine is critical for successful oligonucleotide synthesis. While benzoyl (Bz) has been a common choice, the acetyl (Ac) group offers specific benefits. The use of acetyl-protected cytidine allows for milder deprotection conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that are labile to the harsh conditions required to remove the benzoyl group.[1] Specifically, the acetyl group can be removed under conditions that minimize the risk of side reactions like transamination, which can occur with benzoyl-protected cytidine when using methylamine (B109427) for deprotection.[2]

Synthetic Pathway Overview

The synthesis of N4-acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a common acetyl-protected cytidine phosphoramidite for RNA synthesis, is a multi-step process. The general workflow involves the sequential protection of the 5'-hydroxyl, N4-amino, and 2'-hydroxyl groups, followed by the final phosphitylation at the 3'-hydroxyl position.

Synthesis_Workflow cluster_0 Core Synthesis Steps cluster_1 Purification Start Cytidine Step1 5'-O-DMT Protection Start->Step1 DMT-Cl Step2 N4-Acetylation Step1->Step2 Acetic Anhydride (B1165640) Purification Column Chromatography Step1->Purification Step3 2'-O-TBDMS Protection Step2->Step3 TBDMS-Cl Step2->Purification Step4 3'-Phosphitylation Step3->Step4 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Step3->Purification Final_Product N4-Acetylcytidine Phosphoramidite Step4->Final_Product Step4->Purification

Figure 1: General workflow for the synthesis of N4-acetylcytidine phosphoramidite.

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of N4-acetylated cytidine phosphoramidites.[3]

Synthesis of 5'-O-(4,4'-dimethoxytrityl)-cytidine

This initial step protects the 5'-hydroxyl group of cytidine to ensure regioselectivity in subsequent reactions.

  • Materials: Cytidine, Pyridine (B92270) (anhydrous), 4,4'-Dimethoxytrityl chloride (DMT-Cl).

  • Procedure:

    • Suspend cytidine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol (B129727).

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by silica (B1680970) gel column chromatography to yield the desired product.

Synthesis of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-cytidine

This step introduces the acetyl protecting group onto the exocyclic amine of the cytidine base.

  • Materials: 5'-O-(4,4'-dimethoxytrityl)-cytidine, Pyridine (anhydrous), Acetic anhydride.

  • Procedure:

    • Co-evaporate the starting material with anhydrous pyridine and dry under high vacuum.

    • Dissolve the dried compound in anhydrous pyridine.

    • Add acetic anhydride dropwise at room temperature.

    • Stir the reaction mixture for several hours until completion (monitored by TLC).

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the product by silica gel column chromatography.

A direct N4-acetylation of unprotected cytidine has also been reported using acetic anhydride in N,N-dimethylformamide.[4]

Synthesis of N4-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine

Protection of the 2'-hydroxyl group is crucial for RNA synthesis to prevent chain branching.

  • Materials: N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-cytidine, N,N-dimethylformamide (DMF, anhydrous), Imidazole (B134444), tert-Butyldimethylsilyl chloride (TBDMS-Cl).

  • Procedure:

    • Dissolve the starting material in anhydrous DMF.

    • Add imidazole and TBDMS-Cl.

    • Stir the mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel column chromatography to separate the 2'-O-TBDMS and 3'-O-TBDMS isomers.[3]

Synthesis of N4-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine-3'-CE-phosphoramidite

The final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position.

  • Materials: N4-Acetyl-2'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-cytidine, Dichloromethane (DCM, anhydrous), N,N-diisopropylethylamine (DIPEA), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Procedure:

    • Dry the starting material under high vacuum.

    • Dissolve in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Add DIPEA followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature for several hours.

    • Dilute the reaction mixture with DCM and wash with a saturated sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify the product by silica gel column chromatography.[3]

Quantitative Data

The following table summarizes typical yields and purity data for the synthesis of acetyl-protected cytidine derivatives, based on reported literature.

StepStarting MaterialProductYield (%)Purity (%)Reference
N4-AcetylationCytidineN4-Acetylcytidine50-60>98 (HPLC)[4]
2'-O-TBDMS ProtectionN4-Acetyl-5'-O-DMT-3-methylcytidineN4-Acetyl-5'-O-DMT-2'-O-TBDMS-3-methylcytidine40-[3]
3'-PhosphitylationN4-Acetyl-5'-O-DMT-2'-O-TBDMS-3-methylcytidineN4-Acetyl-5'-O-DMT-2'-O-TBDMS-3-methylcytidine-3'-CE-phosphoramidite80-[3]

Note: Yields can vary depending on the specific reaction conditions and scale.

Oligonucleotide Synthesis and Deprotection

The synthesized N4-acetylcytidine phosphoramidite is then used in automated solid-phase oligonucleotide synthesis. The standard synthesis cycle involves four steps: deblocking, coupling, capping, and oxidation.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted 5'-OH Blockage) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Figure 2: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The use of N4-acetylcytidine allows for rapid deprotection, for example, with a mixture of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[2] This is a key advantage over N4-benzoylcytidine, which requires harsher conditions and is prone to transamination with methylamine.

Conclusion

The synthesis of acetyl-protected cytidine phosphoramidite is a well-established process that provides a valuable building block for the chemical synthesis of oligonucleotides. The acetyl protecting group offers advantages in terms of milder deprotection conditions, making it suitable for the synthesis of sensitive and highly modified RNA and DNA sequences. The detailed protocols and understanding of the synthetic pathway provided in this guide will aid researchers and drug development professionals in the efficient and successful application of this important reagent.

References

The Cornerstone of Synthetic DNA: An In-depth Technical Guide to the Phosphoramidite Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic fields of drug development and biotechnology, the ability to rapidly and reliably synthesize custom DNA sequences is paramount. The phosphoramidite (B1245037) method, a robust and highly efficient chemical process, has stood as the gold standard for solid-phase DNA synthesis for decades. This technical guide provides a comprehensive overview of the phosphoramidite approach, detailing the underlying chemistry, experimental protocols, and critical quantitative data to empower researchers in their oligonucleotide synthesis endeavors.

Introduction to Phosphoramidite Chemistry

Developed in the early 1980s, the phosphoramidite method revolutionized DNA synthesis by enabling the automated, stepwise addition of nucleotide monomers to a growing oligonucleotide chain attached to a solid support.[1] This solid-phase approach simplifies the purification process at each step, as excess reagents can be easily washed away.[2][3] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[4] The core of this methodology lies in the use of nucleoside phosphoramidites, which are stabilized derivatives of natural nucleosides. These building blocks are activated during the synthesis cycle to react with the free 5'-hydroxyl group of the growing DNA chain. The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled.

The Solid Support: The Foundation of Synthesis

The synthesis begins with the first nucleoside attached to an inert solid support, typically controlled-pore glass (CPG) or polystyrene beads.[2][5] The loading of the initial nucleoside onto the support is a critical parameter, with typical loadings for CPG ranging from 20-30 µmol per gram.[2] For longer oligonucleotides, supports with larger pore sizes (e.g., 1000 Å) are used to prevent steric hindrance as the DNA chain elongates.[5][6]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The four key steps in each cycle are: detritylation, coupling, capping, and oxidation.

Logical Workflow of the Phosphoramidite Synthesis Cycle

phosphoramidite_cycle cluster_0 cluster_1 Synthesis Cycle cluster_2 start solid_support Solid Support (e.g., CPG) detritylation 1. Detritylation (DMT Removal) solid_support->detritylation Start with 3'-most nucleoside coupling 2. Coupling (Chain Elongation) detritylation->coupling Free 5'-OH capping 3. Capping (Block Failures) coupling->capping Phosphite Triester Formation oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Capped Failures oxidation->detritylation Stable Phosphate Triester end oxidation->end Repeat for each nucleotide

Caption: Overall workflow of the phosphoramidite DNA synthesis cycle.

Detritylation: Unmasking the Reactive Site

The first step of the synthesis cycle is the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[7] This exposes a free hydroxyl group, which is necessary for the subsequent coupling reaction.

Experimental Protocol: Detritylation
  • Reagent Preparation: Prepare a solution of 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an anhydrous solvent such as dichloromethane (B109758) (DCM).[6][7]

  • Column Wash: Wash the synthesis column containing the solid support-bound oligonucleotide with anhydrous acetonitrile (B52724) to remove any residual moisture.

  • Acid Treatment: Pass the detritylation solution through the column for approximately 50-60 seconds.[2] The removal of the DMT group results in the formation of a bright orange DMT cation, which can be quantified spectrophotometrically to monitor the efficiency of the previous coupling step.[2]

  • Washing: Thoroughly wash the column with anhydrous acetonitrile to remove the acid and the cleaved DMT groups.

Chemical Pathway: Detritylation

detritylation reactant 5'-DMT Protected Nucleoside (on solid support) product1 5'-Hydroxyl Nucleoside (on solid support) reactant->product1 Acid-catalyzed cleavage product2 DMT Cation (Orange Color) reactant->product2 reagent Trichloroacetic Acid (TCA) in Dichloromethane (DCM) coupling reactant1 5'-Hydroxyl Nucleoside (on solid support) product Phosphite Triester Linkage (on solid support) reactant1->product Nucleophilic attack reactant2 Nucleoside Phosphoramidite intermediate Activated Phosphoramidite reactant2->intermediate Activation activator Activator (e.g., ETT) capping reactant Unreacted 5'-Hydroxyl (on solid support) product Capped 5'-Acetyl Group (Unreactive) reactant->product Acetylation reagent1 Acetic Anhydride reagent2 N-Methylimidazole (Catalyst) oxidation reactant Phosphite Triester (P III) product Phosphate Triester (P V) reactant->product Oxidation reagent Iodine (I2) / Water

References

The Core of Accelerated Oligonucleotide Synthesis: A Technical Guide to Fast Deprotection Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of genomics, therapeutics, and diagnostics, the demand for synthetic oligonucleotides continues to surge. The efficiency and speed of oligonucleotide synthesis are paramount, and the deprotection step has historically been a significant bottleneck. This technical guide delves into the core features of fast deprotection phosphoramidites, a class of reagents that has revolutionized the speed and efficiency of oligonucleotide synthesis. By employing more labile protecting groups, these phosphoramidites enable rapid and mild deprotection, leading to higher throughput and the successful synthesis of sensitive and modified oligonucleotides.

Key Features of Fast Deprotection Phosphoramidites

Fast deprotection phosphoramidites are distinguished by the use of specific chemical moieties to protect the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine). These protecting groups are designed to be removed under significantly milder or faster conditions than traditional protecting groups like benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG.

The primary advantages of utilizing fast deprotection phosphoramidites include:

  • Accelerated Deprotection: Dramatically reduced deprotection times, often from many hours to mere minutes, significantly increasing the throughput of oligonucleotide synthesis.[1][2][3]

  • Milder Deprotection Conditions: The lability of these protecting groups allows for the use of milder bases or lower temperatures for deprotection. This is crucial for the synthesis of oligonucleotides containing sensitive modifications, such as dyes, labels, or base analogs, which might be degraded under harsh deprotection conditions.[1][4]

  • Compatibility with High-Throughput Synthesis: The rapid deprotection protocols are ideally suited for automated, high-throughput oligonucleotide synthesis platforms.[1]

  • Improved Purity of Final Product: Faster and milder deprotection can minimize the formation of side products that may arise from prolonged exposure to harsh basic conditions.

Commonly used fast-deprotecting groups include Phenoxyacetyl (Pac), iso-Propanoyl-Pac (iPr-PAC), Acetyl (Ac), Dimethylformamidine (dmf), and tert-Butylphenoxyacetyl (TAC).[2][5][6][7] The choice of protecting group dictates the specific deprotection conditions that can be employed.

Comparative Deprotection Data

The following tables summarize the deprotection conditions for various fast deprotection phosphoramidite (B1245037) chemistries, providing a clear comparison of their performance.

Table 1: Deprotection Conditions for Common Fast Deprotection Phosphoramidites

Protecting Group CombinationReagentTemperatureTimeReference
Pac-dA, iBu-dC, iPr-PAC-dGConcentrated Ammonia60°C20-60 minutes[5]
Pac-dA, iBu-dC, iPr-PAC-dGConcentrated AmmoniaRoom Temperature16 hours[1][5]
Pac-dA, Ac-dC, iPr-Pac-dG (UltraMILD)0.05 M Potassium Carbonate in Methanol (B129727)Room Temperature4 hours[7][8]
Pac-dA, Ac-dC, iPr-Pac-dG (UltraMILD)Concentrated AmmoniaRoom Temperature2 hours[7][8]
TAC-protected dCConcentrated Ammonia55°C15 minutes[2]
TAC-protected dCConcentrated AmmoniaRoom Temperature2 hours[2]
dmf-dGConcentrated Ammonia55°C2 hours[2]
dmf-dGConcentrated Ammonia65°C1 hour[2]
Ac-dC with standard amiditesAMA (Ammonium hydroxide (B78521)/40% Methylamine 1:1)65°C10 minutes[3][8]
Standard protecting groups (Bz, iBu)29% Aqueous Ammonia with Microwave Irradiation170°C5 minutes[9]

Table 2: Half-life (t½) of Protecting Group Cleavage under Various Conditions

Protecting GroupReagentTemperatureHalf-life (t½)Reference
N-benzoyl (Bz)Aqueous MethylamineNot SpecifiedFastest Cleavage[10]
N-acetyl (Ac)Aqueous MethylamineNot SpecifiedFastest Cleavage[10]
N-isobutyryl (iBu)Aqueous MethylamineNot SpecifiedFastest Cleavage[10]
N-phenoxyacetyl (PAC)Aqueous MethylamineNot SpecifiedFastest Cleavage[10]
N-tert-butylphenoxyacetyl (tBPAC)Aqueous MethylamineNot SpecifiedFastest Cleavage[10]
N-phenoxyacetyl (PAC)Ethanolic AmmoniaNot SpecifiedRapid and Selective Cleavage (within 2h)[10]
N-tert-butylphenoxyacetyl (tBPAC)Ethanolic AmmoniaNot SpecifiedRapid and Selective Cleavage (within 2h)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving fast deprotection phosphoramidites.

Protocol 1: Accelerated Deprotection of Oligonucleotides using Concentrated Ammonia

This protocol is suitable for oligonucleotides synthesized with Pac-dA, iBu-dC, and iPr-PAC-dG phosphoramidites.

Materials:

  • Oligonucleotide synthesized on solid support

  • Concentrated ammonium (B1175870) hydroxide (28-30%)

  • Screw-cap vials

  • Heating block or water bath

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a sufficient volume of concentrated ammonium hydroxide to completely submerge the support (typically 1-2 mL).

  • Securely cap the vial. For elevated temperatures, ensure the caps (B75204) are rated for the temperature and pressure.

  • For accelerated deprotection, incubate the vial at 60°C for 20-60 minutes. For oligonucleotides longer than 50 bases, extend the incubation time to 30-60 minutes.[5]

  • For mild deprotection, incubate the vial at room temperature for 16 hours.[1][5]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 2: Ultra-Fast Deprotection using AMA Reagent

This protocol is designed for oligonucleotides synthesized with Ac-dC phosphoramidite in combination with standard dA and dG amidites.

Materials:

  • Oligonucleotide synthesized on solid support

  • AMA reagent (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

  • Screw-cap vials

  • Heating block

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of AMA reagent to the vial.

  • Incubate the vial at 65°C for 10 minutes.[3][8]

  • Allow the vial to cool to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the support with nuclease-free water and combine with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

  • Resuspend the oligonucleotide in the desired buffer.

Protocol 3: Ultra-Mild Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for highly sensitive oligonucleotides synthesized with UltraMILD phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

Materials:

  • Oligonucleotide synthesized on solid support with UltraMILD phosphoramidites

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol

  • Screw-cap vials

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.

  • Incubate the vial at room temperature for 4 hours.[7][8]

  • Following incubation, transfer the methanolic solution to a new tube.

  • Wash the support with methanol and combine the washings.

  • Dry the solution under vacuum.

  • Proceed with the removal of the 2'-silyl protecting groups (for RNA synthesis) or other downstream processing.

Visualizing the Workflow

The following diagrams illustrate the key processes in oligonucleotide synthesis and deprotection.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Deprotection Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Prevents side products Oxidation->Deblocking Stabilizes Phosphate Ready for next cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Completed Sequence Base_Deprotection Base Protecting Group Removal Cleavage->Base_Deprotection Phosphate_Deprotection Phosphate Protecting Group (Cyanoethyl) Removal Base_Deprotection->Phosphate_Deprotection

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Deprotection_Pathways cluster_traditional Traditional Deprotection cluster_fast Fast Deprotection Oligo Fully Protected Oligonucleotide on Solid Support Trad_Conditions Concentrated Ammonia 55°C, 8-16 hours Oligo->Trad_Conditions Fast_Ammonia Concentrated Ammonia 60°C, 20-60 min Oligo->Fast_Ammonia Fast_AMA AMA Reagent 65°C, 10 min Oligo->Fast_AMA Fast_K2CO3 0.05M K2CO3/MeOH Room Temp, 4 hours Oligo->Fast_K2CO3 Deprotected_Oligo Deprotected Oligonucleotide in Solution Trad_Conditions->Deprotected_Oligo Fast_Ammonia->Deprotected_Oligo Fast_AMA->Deprotected_Oligo Fast_K2CO3->Deprotected_Oligo

Caption: Comparison of Deprotection Pathways.

Logical_Relationship_Fast_Deprotection Need Need for High-Throughput & Synthesis of Sensitive Oligos Problem Traditional Deprotection is a Bottleneck (Harsh Conditions, Long Times) Need->Problem Solution Development of Fast Deprotection Phosphoramidites Problem->Solution Mechanism Use of Labile Protecting Groups (Pac, Ac, dmf, etc.) Solution->Mechanism Outcome Accelerated & Milder Deprotection Mechanism->Outcome Benefit1 Increased Synthesis Throughput Outcome->Benefit1 Benefit2 Enables Synthesis of Modified and Sensitive Oligonucleotides Outcome->Benefit2

Caption: Rationale for Fast Deprotection Phosphoramidites.

References

Methodological & Application

Application Notes and Protocols for DMT-dC(ac) Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method on automated solid-phase synthesizers is a fundamental technology in modern molecular biology, genetic diagnostics, and therapeutic drug development. The selection of exocyclic amine protecting groups on the nucleoside phosphoramidites is a critical factor that influences not only the coupling efficiency during synthesis but also the conditions required for the final deprotection of the oligonucleotide.

This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dC(ac) Phosphoramidite) . The acetyl (Ac) protecting group on the deoxycytidine base offers a significant advantage over the more traditional benzoyl (Bz) group due to its enhanced lability under basic conditions. This property allows for substantially faster and milder deprotection protocols, which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that may be compromised by harsh or prolonged deprotection steps.[1][2] The use of this compound is compatible with "UltraFAST" deprotection protocols, such as those employing a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which can reduce deprotection times from hours to minutes.[2][3]

Data Presentation: Deprotection Protocols

The primary advantage of using this compound is the flexibility and speed it offers for the final deprotection step. The following table summarizes various deprotection conditions compatible with oligonucleotides synthesized using Ac-protected dC.

Deprotection ProtocolReagentTemperature (°C)DurationRemarks
UltraFAST Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v)655 - 10 minutesHighly efficient for standard oligonucleotides. Requires Ac-dC to prevent base modification.[2][3]
Standard Concentrated Ammonium Hydroxide558 - 12 hoursTraditional method, suitable for routine synthesis.[4]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temperature4 hoursRecommended for oligonucleotides with extremely base-sensitive modifications. Requires the use of other UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).[2]
On-Column Ethylenediamine (EDA) / Toluene (1:1 v/v)Room Temperature2 hoursSimplifies downstream processing by performing deprotection on the synthesis column.[5]

Experimental Protocols

This protocol describes a typical cycle for the incorporation of this compound using an automated DNA synthesizer.

Reagent Preparation:

  • Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

  • Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (B109758) (DCM).

  • Capping Solutions: Cap A (acetic anhydride (B1165640) in THF/pyridine) and Cap B (16% N-methylimidazole in THF).

  • Oxidizer: 0.02 M Iodine in THF/water/pyridine.

Automated Synthesis Cycle:

StepProcedureReagentsTypical DurationPurpose
1. Detritylation The 5'-DMT protecting group is removed from the support-bound nucleoside.Deblocking Solution60 - 120 secondsTo expose the 5'-hydroxyl group for the next coupling reaction.
2. Coupling The this compound is activated and coupled to the free 5'-hydroxyl group.Phosphoramidite Solution + Activator30 - 180 secondsTo form a phosphite (B83602) triester linkage, extending the oligonucleotide chain.
3. Capping Unreacted 5'-hydroxyl groups are acetylated.Capping Solutions A and B30 - 60 secondsTo prevent the formation of deletion mutations (n-1 sequences).
4. Oxidation The unstable phosphite triester is oxidized to a stable phosphate (B84403) triester.Oxidizer Solution30 - 60 secondsTo stabilize the newly formed internucleotide linkage.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

This protocol is recommended for the rapid cleavage and deprotection of oligonucleotides synthesized with this compound.

Procedure:

  • Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL pressure-resistant screw-cap vial.

  • Add 1.0 mL of a freshly prepared 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

  • Tightly seal the vial and vortex briefly.

  • Place the vial in a heating block or water bath pre-heated to 65°C for 10 minutes.[3][4]

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a fume hood and transfer the supernatant containing the oligonucleotide to a new tube.

  • Wash the solid support with 0.5 mL of deionized water and combine the wash with the supernatant.

  • Evaporate the solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in a suitable buffer for purification and analysis.

Mandatory Visualization

experimental_workflow cluster_synthesis Automated Synthesis on Solid Support cluster_postsynthesis Post-Synthesis Processing start 1. Start with Support-Bound Nucleoside detritylation 2. Detritylation (DMT Removal) start->detritylation coupling 3. Coupling (Add DMT-dC(ac)) detritylation->coupling capping 4. Capping (Block Unreacted Sites) coupling->capping oxidation 5. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat Cycle (n-1) times oxidation->repeat repeat->detritylation Next Cycle cleavage_deprotection 6. Cleavage and Deprotection (e.g., using AMA) repeat->cleavage_deprotection Synthesis Complete purification 7. Purification (e.g., HPLC) cleavage_deprotection->purification qc 8. Quality Control (Mass Spectrometry, HPLC) purification->qc final_product 9. Final Oligonucleotide qc->final_product

References

Application Notes and Protocols for DMT-dC(ac) Phosphoramidite in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dC(ac) Phosphoramidite, in solid-phase RNA synthesis. This document outlines the advantages of using an acetyl protecting group for the cytidine (B196190) base, details standard and rapid synthesis protocols, and provides quantitative data to inform experimental design and optimization.

Introduction

Solid-phase phosphoramidite chemistry is the gold standard for the chemical synthesis of RNA oligonucleotides. This method relies on the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support. The choice of protecting groups for the nucleobases is critical to prevent side reactions and ensure high fidelity synthesis. This compound utilizes an acetyl (Ac) group to protect the exocyclic amine of deoxycytidine. This protecting group is significantly more labile than the traditional benzoyl (Bz) group, enabling faster and milder deprotection conditions. This property is particularly advantageous in the synthesis of sensitive or modified oligonucleotides and for high-throughput applications.[1][2]

The primary applications for this compound are in "UltraFAST" and "UltraMILD" deprotection protocols, which significantly reduce the time required for the final cleavage and deprotection steps.[3]

Data Presentation

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

The overall yield of the desired full-length oligonucleotide is highly dependent on the average coupling efficiency of each cycle. Even small differences in efficiency have a significant cumulative effect, especially for longer sequences. While specific coupling efficiency for DMT-dC(ac) is not extensively published, high-quality phosphoramidites are expected to have coupling efficiencies of >99%.[4][5][6]

Oligonucleotide Length (bases)98.5% Coupling Efficiency99.0% Coupling Efficiency99.5% Coupling Efficiency
2074.5%82.6%90.9%
5047.6%60.5%78.2%
10022.6%36.6%60.7%
Table 2: Comparison of Deprotection Protocols for Oligonucleotides Containing Ac-dC

The use of this compound is central to accelerated and mild deprotection strategies. The following table summarizes the conditions for standard, "UltraFAST," and "UltraMILD" deprotection.

Deprotection ProtocolReagentTemperatureTimeNotes
Standard Concentrated Ammonium (B1175870) Hydroxide (B78521)55 °C8-17 hoursTraditional method, compatible with Ac-dC.[3][7]
UltraFAST AMA (Ammonium Hydroxide / 40% aq. Methylamine 1:1 v/v)65 °C5-10 minutesRequires the use of Ac-dC to prevent base modification.[2][8]
UltraMILD 0.05 M Potassium Carbonate in Methanol (B129727)Room Temperature4 hoursIdeal for sensitive labels and modifications. Requires use of other UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG).[1][3][9]
UltraMILD (Alternative) Concentrated Ammonium HydroxideRoom Temperature2 hoursRequires the use of phenoxyacetic anhydride (B1165640) in the capping step.[3][9]

Experimental Protocols

Protocol 1: Standard Solid-Phase RNA Synthesis Cycle

This protocol outlines the four main steps of a single cycle in solid-phase RNA synthesis using an automated synthesizer.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[10][11]

  • Phosphoramidites: 0.1 M solution of this compound and other required phosphoramidites in anhydrous acetonitrile (B52724).[12]

  • Activator: 0.25 - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 - 1.2 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Capping Solution A: Acetic Anhydride in THF/Pyridine.[8]

  • Capping Solution B: 16% N-Methylimidazole in THF.[8]

  • Oxidizing Solution: 0.02 - 0.1 M Iodine in THF/Pyridine/Water.[7][10]

  • Washing Solution: Anhydrous acetonitrile.

Methodology:

  • Deblocking (Detritylation):

    • The solid support is washed with anhydrous acetonitrile.

    • The deblocking solution is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[10]

    • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

    • The orange color of the cleaved DMT cation can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle.[11]

  • Coupling:

    • The this compound solution and the activator solution are simultaneously delivered to the column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

    • The reaction is typically allowed to proceed for 30-180 seconds. Longer coupling times may be required for modified or sterically hindered phosphoramidites.[12]

  • Capping:

    • To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups are irreversibly capped.

    • Capping solutions A and B are mixed and delivered to the column to acetylate the unreacted 5'-hydroxyl groups.[8]

  • Oxidation:

    • The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.

    • The oxidizing solution is delivered to the synthesis column.

    • The reaction is typically complete within 1-2 minutes.[10]

    • The solid support is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.

Protocol 2: UltraFAST Cleavage and Deprotection

This protocol is suitable for oligonucleotides synthesized using DMT-dC(ac) and other standard phosphoramidites.

Reagents:

  • AMA Solution: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine.[2]

Methodology:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

  • Incubate the vial at 65°C for 5-10 minutes.

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal evaporator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 3: UltraMILD Cleavage and Deprotection

This protocol is designed for oligonucleotides containing sensitive modifications that are not stable to AMA or prolonged ammonium hydroxide treatment. It requires the use of other "UltraMILD" protected phosphoramidites (e.g., Pac-dA, iPr-Pac-dG) in conjunction with DMT-dC(ac).[3][9]

Reagents:

  • Deprotection Solution: 0.05 M Potassium Carbonate in anhydrous methanol.[9]

  • Neutralization Solution: Glacial acetic acid.

Methodology:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add 1 mL of the 0.05 M potassium carbonate in methanol solution to the support.

  • Incubate at room temperature for a minimum of 4 hours.[9]

  • Carefully transfer the supernatant to a new tube.

  • Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.[9]

  • The oligonucleotide can now be desalted or purified. If evaporating to dryness, ensure the solution is neutralized to prevent damage to the oligonucleotide.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle (Repeated n times) cluster_deprotection Cleavage and Deprotection start Start with Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (Add DMT-dC(ac) Phosphoramidite) deblock->couple cap 3. Capping (Block Failures) couple->cap oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize end_cycle Chain Elongated by one Nucleotide oxidize->end_cycle cleave Cleavage from Support & Base Deprotection end_cycle->cleave purify Purification (e.g., HPLC) cleave->purify final_product Final RNA Oligonucleotide purify->final_product

Caption: Automated solid-phase RNA synthesis workflow.

Deprotection_Protocols cluster_options Deprotection Options start Synthesized Oligonucleotide on Solid Support (with Ac-dC) standard Standard Ammonium Hydroxide (55°C, 8-17h) start->standard Standard Oligos ultrafast UltraFAST AMA Reagent (65°C, 5-10 min) start->ultrafast High-Throughput ultramild UltraMILD K2CO3 in Methanol (RT, 4h) start->ultramild Sensitive Mods final_product Purified RNA Oligonucleotide standard->final_product ultrafast->final_product ultramild->final_product

Caption: Deprotection pathways for Ac-dC containing oligonucleotides.

Ac_dC_Advantage cluster_bz Traditional (Bz-dC) cluster_ac Fast Deprotection (Ac-dC) bz_start Bz-dC Oligo bz_deprotect AMA Deprotection bz_start->bz_deprotect bz_side_product Side Product (N4-Me-dC) bz_deprotect->bz_side_product ~5% Transamination bz_desired Desired dC bz_deprotect->bz_desired Hydrolysis ac_start Ac-dC Oligo ac_deprotect AMA Deprotection ac_start->ac_deprotect ac_desired Desired dC (Clean Conversion) ac_deprotect->ac_desired Rapid Hydrolysis

Caption: Rationale for using Ac-dC in UltraFAST deprotection.

References

Standard Phosphoramidite Cycle with DMT-dC(ac): Application Notes and Protocols for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the standard solid-phase phosphoramidite (B1245037) cycle for oligonucleotide synthesis, with a specific focus on the use of N-acetyl-2'-deoxycytidine phosphoramidite (DMT-dC(ac)). The acetyl protecting group on the cytidine (B196190) base offers significant advantages in the deprotection strategy, allowing for rapid or mild cleavage and deprotection conditions, which are crucial for the synthesis of sensitive modified oligonucleotides.

Introduction to the Phosphoramidite Cycle

Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide units to a growing chain attached to a solid support. The cycle consists of four primary chemical steps: detritylation, coupling, capping, and oxidation. The use of DMT-dC(ac) is compatible with the standard cycle and offers flexibility in the final deprotection step. High coupling efficiencies of over 98% are achievable with this method.[1][2]

The Standard Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide proceeds in the 3' to 5' direction. Each cycle of nucleotide addition involves the following four steps:

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

Step 2: Coupling

The next phosphoramidite monomer, in this case, DMT-dC(ac), is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), to form a highly reactive intermediate. This activated monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole. Capped sequences are inert and will not participate in subsequent coupling steps.

Step 4: Oxidation

The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for a standard phosphoramidite cycle using DMT-dC(ac) on an automated DNA synthesizer.

Table 1: Reagent Concentrations and Molar Excess

Reagent/ParameterTypical ConcentrationMolar Excess (relative to solid support loading)
DMT-dC(ac) Phosphoramidite0.1 M in anhydrous acetonitrile (B52724)5-fold
Activator (e.g., ETT, DCI)0.25 - 0.5 M in anhydrous acetonitrile20-fold
Deblocking Solution (TCA or DCA in DCM)3% (v/v)N/A
Capping Solution A (Acetic Anhydride)10% in THF/PyridineN/A
Capping Solution B (1-Methylimidazole)16% in THFN/A
Oxidizing Solution (Iodine)0.02 - 0.1 M in THF/Pyridine/WaterN/A

Table 2: Typical Reaction Times per Cycle Step

StepReagent(s)Typical Time
Detritylation3% TCA or DCA in DCM60 - 90 seconds
CouplingDMT-dC(ac) + Activator30 - 180 seconds
CappingCapping A + Capping B30 - 60 seconds
OxidationIodine Solution30 - 60 seconds
Total Cycle Time ~4 - 7 minutes

Table 3: Deprotection Protocols for Oligonucleotides containing Ac-dC

ProtocolReagent(s)TemperatureDurationNotes
Standard Concentrated Ammonium Hydroxide55°C8 - 12 hoursTraditional method.
Ultrafast Ammonium Hydroxide/40% Methylamine (AMA) (1:1 v/v)65°C10 minutesRequires the use of Ac-dC to prevent base modification.[3][4][5][6][7]
Ultramild 0.05 M Potassium Carbonate in Methanol (B129727)Room Temperature4 hoursIdeal for oligonucleotides with sensitive modifications.[3][4][6][8] Requires capping with phenoxyacetic anhydride instead of acetic anhydride.[3][4][6][8]

Experimental Protocols

Protocol 1: Standard Automated Phosphoramidite Synthesis Cycle

This protocol outlines the steps performed by an automated DNA synthesizer for the addition of a single DMT-dC(ac) monomer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.

  • This compound solution (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M ETT in anhydrous acetonitrile).

  • Deblocking solution (3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM)).

  • Capping Solution A (10% Acetic Anhydride in THF/Pyridine).

  • Capping Solution B (16% 1-Methylimidazole in THF).

  • Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water).

  • Anhydrous acetonitrile for washing.

Procedure (automated):

  • Detritylation: The synthesis column is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column for 60-90 seconds to remove the 5'-DMT group. The column is washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction proceeds for 30-180 seconds. The column is then washed with anhydrous acetonitrile.

  • Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The column is subsequently washed with anhydrous acetonitrile.

  • Oxidation: The oxidizing solution is passed through the column for 30-60 seconds to convert the phosphite triester to a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

  • This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed. The choice of deprotection protocol depends on the sensitivity of the oligonucleotide.

Materials:

  • Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1 v/v).

Procedure:

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add the AMA solution to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly and heat at 65°C for 10 minutes.[3][6][7]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The crude oligonucleotide is now ready for purification (e.g., by HPLC or PAGE).

Materials:

  • 0.05 M Potassium Carbonate in Methanol.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add the 0.05 M potassium carbonate in methanol solution to the vial.

  • Seal the vial and incubate at room temperature for 4 hours.[3][6][8]

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The crude oligonucleotide is now ready for purification.

Visualizations

Phosphoramidite_Cycle cluster_cycle Standard Phosphoramidite Cycle Detritylation 1. Detritylation (Deblocking) Coupling 2. Coupling (DMT-dC(ac) + Activator) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted Chains) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Iodine) Capping->Oxidation Capped Failure Sequences Oxidation->Detritylation Stable Phosphate Triester Ready for next cycle End Elongated Oligonucleotide (n+1) Oxidation->End Start Solid Support with Initial Nucleoside Start->Detritylation Deprotection Cleavage and Deprotection End->Deprotection

Caption: The four-step standard phosphoramidite cycle for oligonucleotide synthesis.

Experimental_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification Purification and Analysis Prep Prepare Reagents (0.1M DMT-dC(ac), etc.) Synth Automated Synthesis (Repeat Cycle n-1 times) Prep->Synth Cleavage Cleavage from Solid Support Synth->Cleavage Base_Deprotection Removal of Base Protecting Groups (e.g., Acetyl on dC) Cleavage->Base_Deprotection Phosphate_Deprotection Removal of Phosphate Protecting Groups Base_Deprotection->Phosphate_Deprotection Purify Purification (HPLC or PAGE) Phosphate_Deprotection->Purify Analysis Quality Control (Mass Spectrometry, etc.) Purify->Analysis Final_Product Final_Product Analysis->Final_Product Pure Oligonucleotide

Caption: Overall workflow for oligonucleotide synthesis, deprotection, and purification.

References

Application Notes and Protocols for DMT-dC(ac) Phosphoramidite Coupling in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling reaction conditions for 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dC(ac) Phosphoramidite). This document outlines the rationale for using an acetyl protecting group for deoxycytidine, details on common activators, recommended coupling conditions, and step-by-step protocols for oligonucleotide synthesis and deprotection.

Introduction

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[1] The choice of protecting groups for the exocyclic amines of the nucleobases is crucial for achieving high coupling efficiencies and ensuring the fidelity of the final oligonucleotide sequence. This compound utilizes an acetyl (Ac) group to protect the exocyclic amine of deoxycytidine. This protecting group is significantly more labile than the traditionally used benzoyl (Bz) group, allowing for rapid and efficient deprotection under milder basic conditions. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications that are incompatible with harsh deprotection reagents. The use of Ac-dC is a key component of "fast deprotection" strategies, often employing a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[2][3][4]

Key Reagents and their Roles

Successful oligonucleotide synthesis relies on the precise interplay of several key reagents during the synthesis cycle.

  • This compound: The building block for introducing a deoxycytidine residue into the growing oligonucleotide chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the N4-amino group by an acetyl (Ac) group, and the 3'-hydroxyl group is derivatized as a reactive phosphoramidite.

  • Activator: A weak acid that protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and activating the phosphorus for nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain.[1][5]

  • Capping Reagents: Used to permanently block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of deletion mutations. This is typically a two-part system, for example, acetic anhydride/lutidine/THF and N-methylimidazole/THF.

  • Oxidizing Agent: Converts the unstable phosphite (B83602) triester linkage formed during coupling into a stable phosphate (B84403) triester. A solution of iodine in THF/water/pyridine is commonly used.

  • Deblocking Reagent: An acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), used to remove the 5'-DMT protecting group at the beginning of each synthesis cycle, providing a free hydroxyl group for the next coupling reaction.

  • Anhydrous Acetonitrile (B52724): The primary solvent used throughout the synthesis cycle to dissolve reagents and wash the solid support. The anhydrous nature of the solvent is critical to prevent the hydrolysis of phosphoramidites.

Coupling Reaction Conditions

The efficiency of the coupling step is paramount for the overall yield and purity of the final oligonucleotide. The key parameters to optimize are the choice of activator, its concentration, and the coupling time.

Activators for Phosphoramidite Coupling

Several activators are commonly used in oligonucleotide synthesis, each with distinct properties. The choice of activator can influence the coupling kinetics and overall efficiency.

ActivatorTypical ConcentrationpKaKey Characteristics
1H-Tetrazole 0.45 M4.8The historical standard activator, widely used and cost-effective.
5-(Ethylthio)-1H-tetrazole (ETT) 0.25 M - 0.75 M4.3More acidic than 1H-Tetrazole, leading to faster coupling reactions. A common choice for routine synthesis.
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic but highly nucleophilic, resulting in rapid coupling. It is also highly soluble in acetonitrile.[6]
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole 0.1 M - 0.25 M~3.4A highly efficient activator that can be used at lower concentrations, promoting high coupling efficiencies.[7]
Recommended Coupling Times

The optimal coupling time is a balance between achieving complete reaction and minimizing potential side reactions. While standard DNA phosphoramidites typically require short coupling times, modified or sterically hindered phosphoramidites may necessitate longer reaction times. For DMT-dC(ac), standard coupling times are generally sufficient to achieve high efficiency.

Phosphoramidite TypeActivatorRecommended Coupling Time (seconds)Expected Coupling Efficiency
Standard DNA (including DMT-dC(ac))ETT (0.25 M)30 - 60>99%
Standard DNA (including DMT-dC(ac))DCI (0.25 M)20 - 45>99%
Modified/Bulky PhosphoramiditesETT or DCI120 - 300>98%

Note: These are general recommendations. Optimal coupling times may vary depending on the specific synthesizer, scale of synthesis, and the sequence being synthesized. It is advisable to perform optimization experiments for novel or critical syntheses.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps involving this compound in automated solid-phase oligonucleotide synthesis.

Protocol 1: Automated Oligonucleotide Synthesis Cycle

This protocol outlines the four main steps of a single nucleotide addition cycle on an automated DNA synthesizer.

Reagents:

  • This compound solution (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)

  • Deblocking solution (3% TCA in DCM)

  • Capping Solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)

  • Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile

Procedure:

  • Step 1: Detritylation (Deblocking) a. The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT group. b. The column is washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the DMT cation can be monitored spectrophotometrically at 495 nm to assess the coupling efficiency of the previous cycle.[1]

  • Step 2: Coupling a. The this compound solution and the activator solution are simultaneously delivered to the synthesis column. b. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. The reaction is allowed to proceed for the optimized coupling time (e.g., 30-60 seconds). c. The column is washed with anhydrous acetonitrile to remove excess reagents.

  • Step 3: Capping a. A mixture of Capping Solutions A and B is delivered to the column to acetylate any unreacted 5'-hydroxyl groups. b. The column is washed with anhydrous acetonitrile.

  • Step 4: Oxidation a. The oxidizing solution is passed through the column to convert the unstable phosphite triester to a stable phosphate triester. b. The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Protocol 2: Cleavage and Deprotection using AMA

This protocol describes the "fast deprotection" of an oligonucleotide synthesized using this compound.

Reagents:

  • Ammonium Hydroxide/Methylamine (AMA) solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)

Procedure:

  • Cleavage from Solid Support: a. After synthesis is complete, the solid support is transferred to a sealed vial. b. Add the AMA solution to the vial (typically 1-2 mL for a 1 µmol synthesis). c. Allow the vial to stand at room temperature for 5-10 minutes to cleave the oligonucleotide from the support.

  • Base and Phosphate Deprotection: a. Heat the sealed vial containing the oligonucleotide and AMA solution at 65°C for 10-15 minutes.[3] This step removes the acetyl protecting group from cytosine, the protecting groups from the other bases (if compatible), and the cyanoethyl groups from the phosphate backbone. b. Cool the vial to room temperature. c. Transfer the solution containing the deprotected oligonucleotide to a new tube, leaving the solid support behind. d. Evaporate the AMA solution to dryness using a vacuum concentrator. e. The resulting oligonucleotide pellet can be resuspended in water or an appropriate buffer for subsequent purification and analysis.

Mandatory Visualizations

Oligonucleotide Synthesis Cycle Workflow

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start Start Cycle: Solid Support with 5'-DMT-Protected Oligo detritylation 1. Detritylation (Deblocking with TCA/DCA) start->detritylation wash1 Wash (Acetonitrile) detritylation->wash1 coupling 2. Coupling (this compound + Activator) wash1->coupling wash2 Wash (Acetonitrile) coupling->wash2 capping 3. Capping (Acetic Anhydride) wash2->capping wash3 Wash (Acetonitrile) capping->wash3 oxidation 4. Oxidation (Iodine Solution) wash3->oxidation wash4 Wash (Acetonitrile) oxidation->wash4 end_cycle End Cycle: Elongated Oligo with 5'-DMT wash4->end_cycle cleavage_deprotection Cleavage & Deprotection (e.g., AMA) end_cycle->cleavage_deprotection Repeat for each nucleotide or proceed to post-synthesis purification Purification (e.g., HPLC, PAGE) cleavage_deprotection->purification final_product Final Oligonucleotide purification->final_product

Caption: Workflow of the automated phosphoramidite oligonucleotide synthesis cycle.

Logical Relationship of Coupling Reaction Components

Coupling_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products phosphoramidite This compound (Inactive) activation Activation: Protonation of Diisopropylamino Group phosphoramidite->activation growing_chain Growing Oligonucleotide Chain (Free 5'-OH) nucleophilic_attack Nucleophilic Attack: 5'-OH attacks Phosphorus growing_chain->nucleophilic_attack activator Activator (e.g., ETT, DCI) activator->activation activation->nucleophilic_attack phosphite_triester Phosphite Triester Linkage (Unstable) nucleophilic_attack->phosphite_triester leaving_group Diisopropylammonium Salt (Byproduct) nucleophilic_attack->leaving_group

Caption: Logical relationship of components in the phosphoramidite coupling reaction.

Troubleshooting

Low coupling efficiency can arise from several factors. Below is a table of common issues and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low overall yield of full-length oligonucleotide - Degraded phosphoramidite or activator- Moisture in reagents or lines- Suboptimal coupling time- Use fresh, high-quality reagents.- Ensure all solvents are anhydrous and the synthesizer is well-maintained.- Optimize coupling time for the specific phosphoramidite.
Presence of (n-1) deletion mutants - Incomplete coupling- Inefficient capping- Increase coupling time or use a more reactive activator.- Ensure capping reagents are fresh and delivery is adequate.
Modification of bases during deprotection - Use of harsh deprotection conditions with sensitive bases- For Ac-dC, use AMA for rapid deprotection to avoid side reactions.

By understanding the chemistry of this compound and carefully optimizing the coupling and deprotection conditions, researchers can achieve high yields of high-purity oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Synthesized with DMT-dC(ac)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental research. The phosphoramidite (B1245037) method, the gold standard for oligonucleotide synthesis, employs protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during chain elongation. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the exocyclic amine of deoxycytidine is commonly protected with an acetyl (Ac) group, yielding DMT-dC(ac) phosphoramidite.

The final and critical step in obtaining a functional oligonucleotide is the deprotection process, which involves the removal of all protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage from the solid support. The choice of deprotection strategy is paramount as it directly impacts the purity, yield, and integrity of the final oligonucleotide product. The use of acetyl-protected deoxycytidine (dC(ac)) is particularly advantageous as it allows for rapid and clean deprotection, especially when using amine-based reagents, by preventing side reactions such as transamination that can occur with other protecting groups like benzoyl (Bz).

These application notes provide a comprehensive overview and detailed protocols for various methods used in the deprotection of oligonucleotides synthesized with DMT-dC(ac), catering to a range of applications from routine PCR primers to sensitive modified oligonucleotides for therapeutic use.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method is a critical consideration that balances speed, the lability of other modifications on the oligonucleotide, and the desired final purity. The following table summarizes common deprotection methods for oligonucleotides containing dC(ac) and provides a comparative overview of their key characteristics.

Deprotection MethodReagentsTypical ConditionsPurityYieldKey Advantages & Considerations
UltraFAST (AMA) Ammonium (B1175870) Hydroxide (B78521) / 40% Methylamine (B109427) (1:1 v/v)10-15 minutes at 65°CHighHighAdvantages: Extremely rapid deprotection. Efficient removal of standard protecting groups. Considerations: Requires the use of Ac-dC to prevent transamination (0% side product with dC(ac) vs. up to 10% with dC(bz))[1]. Not suitable for some sensitive dyes and modifications.
Standard Ammonium Hydroxide Concentrated Ammonium Hydroxide (28-30%)8-12 hours at 55°CGoodGoodAdvantages: A well-established and widely used method. Compatible with most standard oligonucleotides. Considerations: Slower than AMA. Can be harsh for some sensitive modifications.
UltraMILD (Potassium Carbonate) 0.05 M Potassium Carbonate in Anhydrous Methanol (B129727)4-6 hours at Room TemperatureHighGoodAdvantages: Very mild conditions, ideal for sensitive labels, dyes (e.g., TAMRA, Cy5), and base-labile modifications. Considerations: Slower deprotection. Requires neutralization before drying.
Sodium Hydroxide 0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v)17 hours at Room TemperatureGoodVariableAdvantages: A mild alternative to amine-based reagents. Useful for oligonucleotides with modifications sensitive to ammonia (B1221849) or methylamine. Considerations: Can lead to variable yields. Requires desalting or neutralization post-deprotection.

Experimental Workflow

The overall process of solid-phase oligonucleotide synthesis followed by deprotection is a multi-step procedure. The following diagram illustrates the key stages from the initiation of synthesis on a solid support to the final, purified oligonucleotide.

Oligonucleotide_Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Purification start 1. Solid Support (e.g., CPG) synthesis_cycle 2. Iterative Synthesis Cycle (Deblocking, Coupling, Capping, Oxidation) start->synthesis_cycle Initiation protected_oligo 3. Fully Protected Oligonucleotide on Support synthesis_cycle->protected_oligo Elongation cleavage_deprotection 4. Cleavage from Support & Base/Phosphate Deprotection protected_oligo->cleavage_deprotection Deprotection Reagent dmt_removal 5. 5'-DMT Group Removal (if DMT-on purification) cleavage_deprotection->dmt_removal purification 6. Purification (e.g., HPLC, PAGE) cleavage_deprotection->purification DMT-off dmt_removal->purification final_product 7. Purified Oligonucleotide purification->final_product

Oligonucleotide synthesis and deprotection workflow.

Experimental Protocols

The following are detailed protocols for the deprotection of oligonucleotides synthesized with DMT-dC(ac) phosphoramidites.

Protocol 1: UltraFAST Deprotection using AMA

This method is recommended for standard DNA oligonucleotides without base-labile modifications.

Materials:

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in water)

  • 40% Aqueous Methylamine

  • Solid support with synthesized oligonucleotide

  • 2 mL screw-cap vials

  • Heating block or water bath at 65°C

  • Vacuum concentrator

  • 50% Acetonitrile (B52724) in water

Procedure:

  • Prepare AMA Solution: In a fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

    • Add 1.5 mL of the freshly prepared AMA solution to the vial.

    • Seal the vial tightly.

    • Incubate the vial at 65°C for 10-15 minutes.

  • Sample Recovery:

    • Allow the vial to cool to room temperature.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

  • Drying:

    • Dry the combined solution in a vacuum concentrator.

  • Final Preparation:

    • Resuspend the oligonucleotide pellet in a suitable buffer or sterile water for quantification and downstream applications.

Protocol 2: Standard Deprotection using Ammonium Hydroxide

This is a conventional method suitable for routine oligonucleotide synthesis.

Materials:

  • Concentrated Ammonium Hydroxide (28-30% NH₃ in water)

  • Solid support with synthesized oligonucleotide

  • 2 mL screw-cap vials

  • Heating block or oven at 55°C

  • Vacuum concentrator

Procedure:

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1.5 mL of concentrated ammonium hydroxide.

    • Seal the vial tightly.

    • Incubate at 55°C for 8-12 hours.

  • Sample Recovery:

    • Cool the vial to room temperature.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Wash the support with 0.5 mL of water and combine with the supernatant.

  • Drying:

    • Dry the solution in a vacuum concentrator.

  • Final Preparation:

    • Resuspend the oligonucleotide in the desired buffer or water.

Protocol 3: UltraMILD Deprotection using Potassium Carbonate in Methanol

This protocol is designed for oligonucleotides with sensitive modifications that are labile to strong bases.

Materials:

  • Anhydrous Methanol

  • Potassium Carbonate (K₂CO₃)

  • Solid support with synthesized oligonucleotide

  • 2 mL screw-cap vials

  • Shaker or rotator

  • Glacial Acetic Acid

  • Vacuum concentrator

Procedure:

  • Prepare Deprotection Solution: Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Add 1.5 mL of the 0.05 M potassium carbonate solution.

    • Seal the vial and incubate at room temperature with gentle agitation for 4-6 hours.

  • Sample Recovery and Neutralization:

    • Transfer the supernatant to a new microcentrifuge tube.

    • Wash the support twice with 0.5 mL of methanol and combine the washes with the supernatant.

    • Neutralize the solution by adding 6 µL of glacial acetic acid per mL of the potassium carbonate solution.

  • Drying:

    • Dry the neutralized solution in a vacuum concentrator.

  • Final Preparation:

    • Resuspend the oligonucleotide pellet in a suitable buffer. It is recommended to desalt the oligonucleotide after this procedure.

Protocol 4: Mild Deprotection using Sodium Hydroxide

This method is an alternative for oligonucleotides that are incompatible with amine-based deprotection.

Materials:

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Deionized Water

  • Solid support with synthesized oligonucleotide

  • 2 mL screw-cap vials

  • Sonicator

  • Glacial Acetic Acid or appropriate desalting cartridges

  • Vacuum concentrator

Procedure:

  • Prepare Deprotection Solution: Prepare a fresh solution of 0.4 M NaOH in methanol/water (4:1 v/v).

  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL vial.

    • Add 1 mL of the 0.4 M NaOH solution.

    • Allow the reaction to proceed for 17 hours at room temperature.

  • Sample Recovery:

    • Briefly sonicate the vial to break up the solid support.

    • Pipette the supernatant into a clean vial.

    • Rinse the solid support with 250 µL of water and combine with the supernatant.

  • Neutralization or Desalting:

    • Neutralization: Add 28 µL of glacial acetic acid per mL of 0.4 M NaOH solution. Note: This is not compatible with DMT-on purification.

    • Desalting: Proceed with a suitable desalting protocol, such as using a purification cartridge.

  • Drying:

    • Dry the purified or neutralized oligonucleotide solution in a vacuum concentrator.

  • Final Preparation:

    • Resuspend the oligonucleotide in the desired buffer.

Conclusion

The successful deprotection of synthetic oligonucleotides is a critical determinant of their final quality and suitability for downstream applications. The use of this compound offers significant advantages, particularly in enabling rapid and clean deprotection protocols such as the UltraFAST AMA method, by eliminating the risk of transamination side reactions. For oligonucleotides bearing sensitive modifications, milder deprotection strategies using potassium carbonate or sodium hydroxide provide viable alternatives, ensuring the integrity of the final product. The choice of the optimal deprotection protocol should be made after careful consideration of the oligonucleotide's composition and the intended application. The protocols provided herein offer a range of options to meet the diverse needs of researchers in the field of oligonucleotide chemistry.

References

Application Notes and Protocols for the Synthesis of Modified Oligonucleotides using DMT-dC(ac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dC(ac) Phosphoramidite) for the synthesis of modified oligonucleotides. This document outlines the underlying chemistry, detailed experimental protocols, and relevant biological applications, with a focus on quantitative data and visual workflows to aid in experimental design and execution.

Introduction

DMT-dC(ac) Phosphoramidite (B1245037) is a crucial building block in solid-phase oligonucleotide synthesis, enabling the site-specific incorporation of N4-acetyl-2'-deoxycytidine (dC(ac)) into a growing DNA chain. The acetyl modification on the exocyclic amine of cytidine (B196190) offers unique properties, including rapid deprotection kinetics, making it a key component for "fast deprotection" synthesis strategies.[1] The resulting N4-acetylcytidine (ac4C) modification in RNA has been shown to be a conserved post-transcriptional modification that can influence RNA stability and translation, and is implicated in various cellular signaling pathways.[2][3][4]

This document will detail the standard phosphoramidite synthesis cycle as it applies to this compound, provide protocols for synthesis and deprotection, and discuss the biological relevance of the N4-acetylcytidine modification.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number154110-40-4[5]
Molecular FormulaC41H50N5O8P[5]
Molecular Weight771.83 g/mol [5]
AppearanceWhite to off-white powder[5]
Purity (by 31P NMR)≥99.0%[5]
Purity (by RP-HPLC)≥99.0%[5]
Storage Conditions-20±5°C[5]
Table 2: Impact of Coupling Efficiency on Full-Length Product (FLP) Yield

The efficiency of each coupling step is critical for the overall yield of the desired full-length oligonucleotide. Even small decreases in coupling efficiency can lead to a significant reduction in the final product, especially for longer oligonucleotides.[6][7]

Oligonucleotide LengthCoupling Efficiency: 98.5%Coupling Efficiency: 99.0%Coupling Efficiency: 99.5%
20mer74.8%82.6%90.8%
50mer46.8%60.5%77.9%
100mer21.9%36.6%60.6%
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings).[8]
Table 3: Deprotection Conditions for Oligonucleotides Containing Acetyl-Protected dC

The use of this compound is particularly advantageous for rapid deprotection protocols.

Deprotection ReagentTemperatureTimeNotes
Ammonium (B1175870) Hydroxide (B78521) (Concentrated)55°C8-16 hoursTraditional deprotection method.
AMA (Ammonium hydroxide / 40% aq. Methylamine 1:1)65°C5-10 minutes"UltraFAST" deprotection. Requires acetyl-protected dC to avoid base modification.[1][9]
AMA (Ammonium hydroxide / 40% aq. Methylamine 1:1)Room Temperature10 minutesSlower than at elevated temperatures but still significantly faster than ammonium hydroxide alone.
t-butylamine/methanol/water (1:1:2)55°COvernightAlternative deprotection for sensitive modifications.
0.05M Potassium Carbonate in MethanolRoom Temperature4 hours"UltraMILD" deprotection, compatible with very sensitive modifications.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the standard cycle for incorporating a this compound into a growing oligonucleotide chain on an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (DMT-dA(bz), DMT-dG(ib), DMT-dT)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • Anhydrous Acetonitrile (B52724)

  • Deblocking Solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))

  • Activator Solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

  • Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)

  • Oxidizing Solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

Procedure:

  • Preparation:

    • Dissolve this compound and other standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the phosphoramidite solutions and other reagents onto the automated DNA/RNA synthesizer.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Step 1: Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution. The released trityl cation can be monitored spectrophotometrically at around 495 nm to assess coupling efficiency in real-time.[8][10]

    • Step 2: Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.[11]

    • Step 4: Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[11]

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").[12]

Protocol 2: Cleavage and Deprotection using AMA ("UltraFAST" Method)

This protocol is suitable for oligonucleotides synthesized with this compound.

Materials:

  • CPG solid support with the synthesized oligonucleotide

  • AMA solution (Ammonium hydroxide / 40% aqueous Methylamine 1:1 v/v)

  • Heating block or water bath

Procedure:

  • Cleavage from Support:

    • Transfer the CPG support to a screw-cap vial.

    • Add the AMA solution to the vial (typically 1-2 mL).

    • Incubate at room temperature for 5-10 minutes to cleave the oligonucleotide from the solid support.[1]

  • Deprotection of Nucleobases:

    • Transfer the AMA solution containing the cleaved oligonucleotide to a clean vial.

    • Seal the vial tightly and heat at 65°C for 5-10 minutes.[1]

  • Evaporation:

    • Cool the vial to room temperature.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

  • Reconstitution and Purification:

    • Resuspend the oligonucleotide pellet in nuclease-free water.

    • The crude oligonucleotide can then be purified by methods such as HPLC or PAGE.

Visualizations

Experimental Workflow for Modified Oligonucleotide Synthesis

G cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG-bound Nucleoside deblock Deblocking (DMT Removal) start->deblock couple Coupling with This compound deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Desired Sequence Length oxidize->repeat repeat->deblock Next Nucleotide cleave Cleavage from CPG Support repeat->cleave Synthesis Complete deprotect Base Deprotection cleave->deprotect purify Purification (e.g., HPLC) deprotect->purify qc Quality Control (e.g., Mass Spec) purify->qc final Final Modified Oligonucleotide qc->final

Caption: Workflow for the synthesis of a modified oligonucleotide.

Signaling Pathway Involving N4-acetylcytidine (ac4C)

N4-acetylcytidine (ac4C) modification, catalyzed by the acetyltransferase NAT10, has been shown to regulate the PI3K/AKT signaling pathway by affecting the expression of key factors like VEGFA.[3] This pathway is crucial for cell survival, proliferation, and differentiation.

G NAT10 NAT10 (Acetyltransferase) ac4C ac4C Modification on mRNA NAT10->ac4C Catalyzes VEGFA VEGFA mRNA Stability/Translation ac4C->VEGFA Enhances PI3K PI3K VEGFA->PI3K Activates AKT AKT PI3K->AKT Activates CellularResponse Cellular Responses (e.g., Osteogenic Differentiation, Cell Survival) AKT->CellularResponse Promotes

Caption: Regulation of the PI3K/AKT pathway by NAT10-mediated ac4C modification.

References

Application Notes and Protocols: Incorporation of DMT-dC(ac) in Long Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of long oligonucleotides (typically >75 nucleotides) is essential for a variety of applications in molecular biology, diagnostics, and therapeutics, including gene synthesis, CRISPR guide RNAs, and antisense oligonucleotides. A critical factor in the successful synthesis of these long molecules is maintaining high coupling efficiency throughout the process and ensuring complete and gentle deprotection to preserve the integrity of the final product. The choice of protecting groups for the exocyclic amines of the nucleobases plays a pivotal role in achieving these goals.

This document provides detailed application notes and protocols for the incorporation of 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dC(ac)) in the synthesis of long oligonucleotides. The acetyl (Ac) protecting group for deoxycytidine offers specific advantages in the context of long oligonucleotide synthesis, particularly in relation to deprotection conditions.

Advantages of Using DMT-dC(ac) Phosphoramidite

The use of an acetyl protecting group for deoxycytidine provides a balance between stability during synthesis and ease of removal during deprotection. Compared to the more traditional benzoyl (Bz) group, the acetyl group can be removed under milder basic conditions. This is particularly advantageous for long oligonucleotides that may contain other sensitive modified bases or are prone to degradation under harsh deprotection conditions. The use of Ac-dC allows for faster deprotection protocols, such as those using aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA), which can significantly reduce the overall synthesis time.[1]

Key Considerations for Long Oligonucleotide Synthesis

The synthesis of long oligonucleotides is challenging due to the cumulative effect of any inefficiencies in each synthesis cycle. Even with a high coupling efficiency of 99%, the theoretical yield of a 100-mer oligonucleotide is only about 36.6%. Therefore, optimizing each step of the synthesis cycle is crucial for success.

Factors Affecting Yield and Purity of Long Oligonucleotides:
FactorImpact on Long Oligonucleotide SynthesisMitigation Strategies
Coupling Efficiency A small decrease in coupling efficiency in each cycle leads to a significant reduction in the yield of the full-length product. For example, a 98% average coupling efficiency for a 100-mer results in only a 13% theoretical yield of the full-length product.[2]Use fresh, high-quality phosphoramidites and anhydrous reagents.[2][3] Optimize coupling time and consider double coupling for critical steps.[4]
Depurination The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond of purine (B94841) bases (A and G), creating abasic sites. These sites are cleaved during the final deprotection, leading to truncated sequences.[2]Use a milder deblocking agent like 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM) instead of trichloroacetic acid (TCA).[2][5]
Capping Efficiency Incomplete capping of unreacted 5'-hydroxyl groups leads to the formation of n-1 deletion mutants, which are difficult to separate from the full-length oligonucleotide.[2]Ensure capping reagents are fresh and the capping step is efficient.[6]
Deprotection Incomplete removal of protecting groups can affect the biological activity of the oligonucleotide. Harsh deprotection conditions can lead to degradation of the oligonucleotide chain, especially for longer sequences.The use of Ac-dC allows for milder and faster deprotection conditions, such as with AMA, minimizing potential damage to the long oligonucleotide.[1][5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Long Oligonucleotides using DMT-dC(ac)

This protocol outlines the standard phosphoramidite chemistry cycle for an automated DNA synthesizer.

1. Pre-Synthesis Preparation:

  • Ensure all reagents (acetonitrile, deblocking solution, activator, capping solutions, and oxidizing solution) are fresh and anhydrous.[2][3]

  • Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).[4]

  • Install the phosphoramidite solutions on the synthesizer under an inert atmosphere (e.g., argon).

2. Synthesis Cycle:

The following steps are repeated for each nucleotide addition:

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Dichloroacetic acid (DCA) in Dichloromethane (DCM).[2][5]

    • Procedure: The deblocking solution is passed through the synthesis column to remove the 5'-DMT group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group. This is followed by a wash with anhydrous acetonitrile.[6] The orange color of the cleaved DMT cation can be monitored spectrophotometrically at around 495 nm to assess coupling efficiency in real-time.[3][7]

  • Step 2: Coupling

    • Reagents: Nucleoside phosphoramidite (e.g., DMT-dC(ac)), Activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI)) in acetonitrile.[6]

    • Procedure: The activated phosphoramidite is delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. For long oligonucleotides, a longer coupling time (e.g., 5-10 minutes) may be beneficial.[4]

  • Step 3: Capping

    • Reagents: Capping A (acetic anhydride/2,6-lutidine/THF) and Capping B (N-methylimidazole/THF).

    • Procedure: A mixture of the capping reagents is passed through the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.[6]

  • Step 4: Oxidation

3. Post-Synthesis:

  • After the final cycle, the synthesis can be completed with the final DMT group either on ("DMT-on") for purification purposes or off ("DMT-off").[5]

Protocol 2: Cleavage and Deprotection using AMA

This protocol is suitable for oligonucleotides synthesized with Ac-dC and other base-labile protecting groups.

1. Cleavage from Solid Support:

  • After synthesis, dry the solid support thoroughly.

  • Add a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) to the solid support in the synthesis column or a separate reaction vessel.

  • Allow the cleavage to proceed at room temperature for 5-10 minutes.[1]

  • Collect the supernatant containing the cleaved oligonucleotide.

2. Deprotection:

  • Heat the collected AMA solution containing the oligonucleotide at 65°C for 10-15 minutes to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[1][5]

  • Cool the solution to room temperature.

  • Evaporate the AMA solution to dryness using a vacuum concentrator.

3. Post-Deprotection Processing:

  • Resuspend the oligonucleotide pellet in nuclease-free water.

  • The crude oligonucleotide can then be purified by methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (Add DMT-dC(ac)) Deblocking->Coupling Exposed 5'-OH Capping Capping (Block Failures) Coupling->Capping Oxidation Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Support (AMA) Oxidation->Cleavage Final Cycle Complete Deprotection Deprotection (AMA, 65°C) Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification QC Quality Control (Mass Spec/CE) Purification->QC end End QC->end start Start start->Deblocking

Caption: Workflow for long oligonucleotide synthesis incorporating DMT-dC(ac).

Caption: Key functional groups of this compound.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Coupling Efficiency (observed via Trityl signal) Presence of moisture in reagents or on the synthesizer.[2][3] Degraded phosphoramidite.[3] Suboptimal activator concentration or quality.[3]Use fresh, anhydrous acetonitrile and other reagents.[2][3] Replace phosphoramidites. Ensure correct activator and concentration are used.
Presence of n-1 sequences in final product Inefficient capping.[6] Incomplete deblocking.[6]Check the freshness of capping reagents. Increase deblocking time or use a fresh deblocking solution.
Degradation of final product Harsh deprotection conditions.Utilize the milder deprotection conditions afforded by Ac-dC, such as the AMA protocol described above.

Conclusion

The successful synthesis of long oligonucleotides is a multi-factorial process that demands careful optimization of each step in the phosphoramidite cycle. The incorporation of DMT-dC(ac) offers a strategic advantage by enabling the use of milder and faster deprotection protocols, which can improve the yield and purity of the final product, especially for long and modified oligonucleotides. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can enhance the reliability and efficiency of long oligonucleotide synthesis.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis with DMT-dC(ac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite (B1245037) method has become the gold standard for this process, prized for its efficiency and robustness. This document provides a detailed comparison of manual and automated solid-phase synthesis of oligonucleotides using DMT-dC(ac) Phosphoramidite.

N4-Acetyl-2'-deoxycytidine (dC(ac)) phosphoramidite, protected with a dimethoxytrityl (DMT) group at the 5'-hydroxyl position, is a key building block in oligonucleotide synthesis. The acetyl protecting group on the exocyclic amine of cytidine (B196190) allows for rapid deprotection protocols, making it a valuable reagent for high-throughput and time-sensitive applications.[1][2] This application note will delve into the practical aspects of using this compound in both manual and automated synthesis workflows, providing detailed protocols, comparative data, and visual representations of the processes involved.

While automated synthesis has largely superseded manual methods due to its higher throughput, consistency, and lower risk of human error, an understanding of the manual process remains valuable for small-scale custom syntheses, troubleshooting, and educational purposes.[3]

Comparative Data: Manual vs. Automated Synthesis

The choice between manual and automated oligonucleotide synthesis involves trade-offs in scale, speed, cost, and reproducibility. The following tables summarize the key quantitative and qualitative differences when using this compound.

Table 1: Quantitative Comparison of Synthesis Parameters

ParameterManual SynthesisAutomated Synthesis
Typical Scale < 1 µmol10 nmol to >200 µmol
Coupling Efficiency 95-98% (highly operator dependent)>99%[4]
Synthesis Cycle Time 30 - 60 minutes per nucleotide addition3 - 10 minutes per nucleotide addition
Reagent Consumption Higher per synthesis due to larger dead volumes and less precise deliveryOptimized for minimal waste; significantly lower per synthesis
Final Product Purity (Crude) Variable; typically lower due to potential for inconsistenciesConsistently high; typically >85% for a 20-mer

Table 2: Qualitative Comparison of Synthesis Attributes

AttributeManual SynthesisAutomated Synthesis
Throughput Low; one oligonucleotide at a timeHigh; multiple oligonucleotides in parallel (e.g., 96-well format)
Reproducibility Operator-dependent; can be variableHigh and consistent
Labor Intensity High; requires constant operator attentionLow; "walk-away" operation after setup
Cost per Oligonucleotide Can be cost-effective for a single, infrequent synthesisLower for high-throughput synthesis due to reagent efficiency and labor savings
Flexibility High; easy to modify protocols for custom chemistriesProtocol modification can be more complex and instrument-dependent
Risk of Error/Contamination Higher due to increased manual handlingLower due to a closed, automated system

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the workflows for manual and automated oligonucleotide synthesis.

Manual_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Manual Synthesis Cycle (per nucleotide) Deblocking 1. Deblocking (Manual addition of TCA/DCA solution) Wash1 Wash (Acetonitrile) Deblocking->Wash1 Coupling 2. Coupling (Manual addition of Phosphoramidite & Activator) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping 3. Capping (Manual addition of Capping Reagents) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidation 4. Oxidation (Manual addition of Iodine solution) Wash3->Oxidation Wash4 Wash (Acetonitrile) Oxidation->Wash4 Repeat Repeat Cycle for next nucleotide Wash4->Repeat More nucleotides? Start Start: Solid support with first nucleoside Start->Deblocking Repeat->Deblocking Yes End Final Oligonucleotide on Solid Support Repeat->End No Automated_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Automated delivery of TCA/DCA solution) Coupling 2. Coupling (Automated delivery of Phosphoramidite & Activator) Deblocking->Coupling Capping 3. Capping (Automated delivery of Capping Reagents) Coupling->Capping Oxidation 4. Oxidation (Automated delivery of Iodine solution) Capping->Oxidation Repeat Repeat Cycle (Programmed) Oxidation->Repeat More nucleotides? Start Start: Load solid support and reagents Synthesizer DNA Synthesizer (Automated fluidics and control) Start->Synthesizer Synthesizer->Deblocking Repeat->Deblocking Yes End Final Oligonucleotide on Solid Support Repeat->End No

References

Application Notes and Protocols for DMT-dC(ac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and handling of DMT-dC(ac) Phosphoramidite (B1245037) solutions for oligonucleotide synthesis. Adherence to these guidelines is critical for ensuring high coupling efficiency and the synthesis of high-quality oligonucleotides.

Introduction to DMT-dC(ac) Phosphoramidite

5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as this compound, is a crucial building block in the chemical synthesis of DNA oligonucleotides. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl position, while the acetyl (ac) group protects the exocyclic amino group of deoxycytidine.[1] These protecting groups prevent unwanted side reactions during the automated synthesis process. The phosphoramidite moiety at the 3' position enables the sequential addition of nucleotides to the growing oligonucleotide chain.

Quantitative Data Summary

The following tables summarize key quantitative data for the handling and use of this compound.

Table 1: Storage and Stability of this compound

FormStorage Temperature (°C)AtmosphereShelf LifeIn-Solution Stability (in Acetonitrile)
Solid (Powder)-20Dry, Inert (Argon or Nitrogen)Long-term (months to years)N/A
Solution-20Dry, Inert (Argon or Nitrogen)Up to 1 month[2]Purity reduced by ~2% after 5 weeks[3]
Solution-80Dry, Inert (Argon or Nitrogen)Up to 6 months[2]Extended stability

Table 2: Recommended Parameters for Solution Preparation and Use

ParameterRecommended ValueNotes
Solvent Anhydrous Acetonitrile (B52724)Water content should be <30 ppm, ideally <10 ppm.[2]
Concentration 0.1 MHigher concentrations (up to 1.0 mg/mL) can reduce degradation.[4]
Coupling Time 30 - 180 secondsVaries depending on the synthesizer and activator used.[5]
Activator 0.25 M - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)Activator choice can influence coupling kinetics.[6]
Expected Coupling Efficiency >99%With high-quality reagents and proper technique.

Experimental Protocols

Protocol for Preparation of this compound Solution

This protocol outlines the steps for preparing a 0.1 M solution of this compound in anhydrous acetonitrile.

Materials:

  • This compound solid

  • Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)

  • Oven-dried, septum-sealed vial

  • Inert gas (Argon or Nitrogen)

  • Oven-dried syringes and needles

  • Activated molecular sieves (3 Å) (optional but recommended)[2][7]

Procedure:

  • Equilibrate Phosphoramidite: Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a steady stream of inert gas to minimize exposure to moisture and air.[7]

  • Weighing: Quickly and accurately weigh the required amount of this compound into the oven-dried, septum-sealed vial.

  • Add Molecular Sieves (Optional): Add a small amount of activated 3 Å molecular sieves to the vial to scavenge any residual moisture.[7]

  • Solvent Addition: Using an oven-dried syringe, transfer the calculated volume of anhydrous acetonitrile to the vial through the septum.

  • Dissolution: Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking. The solution should be clear and free of particulate matter.

  • Installation: The prepared solution is now ready to be placed on the DNA synthesizer.

General Protocol for Oligonucleotide Synthesis Cycle

The following is a generalized four-step cycle for solid-phase oligonucleotide synthesis using phosphoramidite chemistry on an automated synthesizer.

1. Detritylation (Deblocking):

  • The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with a deblocking solution, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[5]

  • The release of the orange-colored trityl cation is monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[6]

2. Coupling:

  • The prepared this compound solution (0.1 M in acetonitrile) and an activator solution (e.g., 0.45 M ETT in acetonitrile) are simultaneously delivered to the synthesis column.[5]

  • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[5]

3. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated using capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

  • This step prevents the formation of deletion mutants (n-1 sequences).

4. Oxidation:

  • The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water).[5]

  • This completes one cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Visualizations

DMT_dC_ac_Phosphoramidite_Solution_Preparation_Workflow cluster_prep Preparation Phase cluster_handling Key Handling Considerations start Start: Equilibrate DMT-dC(ac) Phosphoramidite to RT weigh Weigh Phosphoramidite under Inert Gas start->weigh Prevent Condensation add_sieves Add Molecular Sieves (Optional) weigh->add_sieves add_solvent Add Anhydrous Acetonitrile weigh->add_solvent If not using sieves add_sieves->add_solvent dissolve Gently Swirl to Dissolve add_solvent->dissolve Via Syringe ready Solution Ready for Synthesizer dissolve->ready moisture Moisture Sensitivity: Use anhydrous conditions (<10 ppm H2O) atmosphere Inert Atmosphere: Use Argon or Nitrogen storage Storage: -20°C to -80°C Protect from light

Caption: Workflow for the preparation of this compound solution.

Oligo_Synthesis_Cycle cluster_reagents Key Reagents detritylation 1. Detritylation (DMT Removal) coupling 2. Coupling (Add DMT-dC(ac)) detritylation->coupling Exposes 5'-OH reagent1 TCA in DCM capping 3. Capping (Block Failures) coupling->capping Forms Phosphite Triester reagent2 Amidite + Activator oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation Prevents n-1 reagent3 Acetic Anhydride oxidation->detritylation Forms Phosphate Triester Ready for next cycle reagent4 Iodine Solution

Caption: The four-step cycle of automated oligonucleotide synthesis.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with DMT-dC(ac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMT-dC(ac) Phosphoramidite (B1245037). This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low coupling efficiency and to answer frequently asked questions related to the use of this reagent in oligonucleotide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during synthesis, leading to reduced coupling efficiency with DMT-dC(ac) Phosphoramidite.

Issue 1: Consistently Low Coupling Efficiency from the First Coupling Step

Symptom: The trityl monitor shows a significantly lower signal than expected on the first coupling, and this low efficiency persists throughout the synthesis, resulting in low overall yield and a high percentage of n-1 shortmers.

Possible Causes and Solutions:

  • Moisture Contamination: Phosphoramidites are extremely sensitive to hydrolysis.[1] Trace amounts of water in your reagents or on the synthesizer lines will deactivate the phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2]

    • Solution: Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous (<10 ppm water). Use fresh, high-quality solvents. Store molecular sieves in the phosphoramidite and activator bottles on the synthesizer to scavenge moisture.[1] Before synthesis, purge all synthesizer lines thoroughly with dry, inert gas (argon or helium).[1]

  • Degraded Phosphoramidite Stock: The this compound may have degraded due to improper storage, age, or prolonged exposure to air/moisture.

    • Solution: Use a fresh bottle or a freshly prepared solution of the phosphoramidite. Verify the purity of the amidite using 31P NMR or RP-HPLC (see protocols below). Solid phosphoramidites should be stored at -20°C or -80°C under an inert atmosphere.[3]

  • Suboptimal Activator: The activator may be degraded, at the wrong concentration, or not potent enough for the specific synthesis conditions.

    • Solution: Prepare fresh activator solution. Ensure the concentration is correct for your synthesizer and protocol. While 1H-Tetrazole is common, stronger activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can improve efficiency, especially for challenging sequences.[]

Issue 2: Sudden Drop in Coupling Efficiency Mid-Synthesis

Symptom: The synthesis proceeds normally for several cycles, but then the trityl signal suddenly and sharply decreases, indicating a failure in the most recent coupling step.

Possible Causes and Solutions:

  • Reagent Depletion: The this compound bottle or the activator bottle on the synthesizer may have run empty.

    • Solution: Pause the synthesis and check the levels of all reagents. Refill as necessary and prime the lines to ensure proper delivery before resuming.

  • Instrument Fluidics Failure: A blockage, leak, or valve failure in the synthesizer's fluid delivery system can prevent the phosphoramidite or activator from reaching the synthesis column.

    • Solution: Perform a system check and maintenance. Check for crimped tubing, leaking fittings, or clogged valves. Run a diagnostic test on the synthesizer to verify correct reagent delivery to all positions.

  • Solid Support Issues: For longer oligonucleotides, the pores of the solid support (e.g., CPG) can become blocked, hindering reagent access to the growing chain.

    • Solution: For long sequences, consider using a solid support with a larger pore size (e.g., 1000 Å instead of 500 Å).[5]

Issue 3: Gradual Decrease in Coupling Efficiency Over the Synthesis

Symptom: The initial coupling efficiency is acceptable, but it slowly declines with each subsequent cycle, leading to a significant accumulation of deletion mutations in the final product.

Possible Causes and Solutions:

  • Phosphoramidite Instability in Solution: Phosphoramidite solutions on the synthesizer degrade over time. While dC amidites are more stable than dG amidites, they are not immune to degradation, especially during long synthesis runs.[6]

    • Solution: For the synthesis of long oligonucleotides, use freshly prepared phosphoramidite solutions. Avoid leaving solutions on the synthesizer for extended periods.

  • Inefficient Capping: If the capping step is inefficient, unreacted 5'-hydroxyl groups from a failed coupling cycle remain available to react in the next cycle. This does not cause low coupling efficiency directly but leads to an accumulation of n-1 products that can complicate analysis.[2]

    • Solution: Ensure your capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active. An efficient capping step helps to dry the support for the subsequent coupling reaction.[2][5]

  • Phosphoramidite Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), rendering it inactive for coupling.[1]

    • Solution: Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and ensure a good seal on the synthesizer to prevent air from entering the reagent lines.[1]

Visualizations

Below are diagrams illustrating key workflows and concepts in troubleshooting and oligonucleotide synthesis.

Troubleshooting_Workflow start Low Coupling Efficiency Observed q1 When did the issue start? start->q1 a1 From Cycle 1 q1->a1 a2 Sudden Drop Mid-Synthesis q1->a2 a3 Gradual Decline q1->a3 c1 Check: 1. Reagent Anhydrousness 2. Amidite/Activator Freshness 3. Instrument Priming a1->c1 c2 Check: 1. Reagent Levels 2. Instrument Fluidics (Leaks/Blocks) 3. Valve Function a2->c2 c3 Check: 1. Age of Amidite Solution on Synthesizer 2. Capping Reagent Efficacy 3. Inert Atmosphere Integrity a3->c3 Phosphoramidite_Cycle cluster_cycle Oligonucleotide Synthesis Cycle deblock 1. Deblocking (Remove 5'-DMT group) couple 2. Coupling (Add this compound) deblock->couple Exposes 5'-OH cap 3. Capping (Block unreacted 5'-OH groups) couple->cap Forms new bond oxidize 4. Oxidation (Stabilize P(III) to P(V)) cap->oxidize Prevents n-1 oxidize->deblock Cycle Repeats Moisture_Effect Amidite Active Phosphoramidite P(III) center Inactive Inactive H-Phosphonate Cannot Couple Amidite->Inactive Hydrolysis Water H₂O (Moisture)

References

Preventing degradation of DMT-dC(ac) Phosphoramidite in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DMT-dC(ac) Phosphoramidite (B1245037) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your oligonucleotide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DMT-dC(ac) Phosphoramidite degradation in solution?

A1: The two primary causes of this compound degradation in solution are hydrolysis and oxidation. Phosphoramidites are highly sensitive to moisture, which leads to the hydrolysis of the phosphite (B83602) triester group to an H-phosphonate.[1][2][3] The trivalent phosphorus (P(III)) center is also susceptible to oxidation to a pentavalent phosphate (B84403) (P(V)) species, especially in the presence of air.[1] Both degradation products are inactive in the coupling reaction during oligonucleotide synthesis.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] Once in solution with an anhydrous solvent like acetonitrile (B52724), it is recommended to store the solution at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere.[6] It is also advisable to prepare fresh solutions before critical synthesis experiments.[1]

Q3: What is the stability of this compound in solution compared to other standard phosphoramidites?

A3: The stability of deoxyribonucleoside phosphoramidites in acetonitrile solution generally follows the order: T, dC > dA > dG.[2][3][7] This means that this compound is one of the more stable phosphoramidites, similar to dT phosphoramidite. The guanosine (B1672433) (dG) phosphoramidite is significantly more prone to degradation.[2][3][7]

Q4: What are the signs of this compound degradation in my experiments?

A4: The most common sign of phosphoramidite degradation is low coupling efficiency during oligonucleotide synthesis. This results in a lower yield of the full-length oligonucleotide and an increase in the proportion of n-1 shortmers, which can be observed by HPLC or PAGE analysis of the crude product.[1] Other indicators include the appearance of unexpected peaks in HPLC or ³¹P NMR analysis of the phosphoramidite solution.[2]

Q5: Can I use a phosphoramidite solution that has been stored on the synthesizer for an extended period?

A5: It is not recommended to store phosphoramidite solutions on the synthesizer for extended periods, as they can degrade over time.[1] For optimal results, especially for the synthesis of long oligonucleotides or for critical applications, it is best to use freshly prepared solutions.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency
  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • A high percentage of n-1 shortmers is observed in the crude product analysis (e.g., by HPLC or PAGE).[1]

  • Possible Causes and Solutions:

CauseSolution
Moisture Contamination Phosphoramidites are highly susceptible to hydrolysis.[1][2] Ensure all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with a low water content (<10 ppm is ideal, <30 ppm is acceptable).[1][2] Store molecular sieves (3 Å) in the phosphoramidite and activator solutions to scavenge residual moisture.[1][8] Purge synthesizer lines thoroughly with a dry inert gas like argon or helium.[1]
Degraded Phosphoramidite Stock Solution Phosphoramidite solutions degrade over time, even when stored on the synthesizer.[1] Prepare fresh phosphoramidite solutions before starting a synthesis, particularly for long or critical oligonucleotides.[1] Do not store solutions on the synthesizer for extended periods.
Oxidation of Phosphoramidite The P(III) center of the phosphoramidite can be oxidized to P(V), rendering it inactive for coupling.[1] Handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen).[1] Use septum-sealed bottles and syringes flushed with inert gas for all transfers.
Issue 2: Unexpected Peaks in Analytical Data (HPLC, LC-MS)
  • Symptoms:

    • Multiple unexpected peaks are observed during HPLC or LC-MS analysis of the crude or purified oligonucleotide.

    • Peaks corresponding to masses that do not match the expected full-length product or simple n-1 deletions are present.

  • Possible Causes and Solutions:

CauseSolution
Acrylonitrile Adducts A common degradation pathway involves the elimination of acrylonitrile, which can then form adducts with nucleobases.[3][7] Use high-purity phosphoramidites that have been stored correctly to minimize the presence of degradation products. Ensure that the deprotection conditions are appropriate and not overly harsh.
Hydrolyzed Phosphoramidite The presence of H-phosphonate, a hydrolysis product, can lead to side reactions.[2] Verify the purity of the phosphoramidite solution using ³¹P NMR. A peak around 5-10 ppm indicates the presence of the H-phosphonate derivative.[2] If significant degradation is observed, discard the solution and prepare a fresh one.

Data Presentation

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

This table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.

PhosphoramiditePurity Reduction (%)
DMT-dT2
DMT-dC(bz)2
DMT-dA(bz)6
DMT-dG(ib)39

Data sourced from a study on the solution stability of phosphoramidites.[2][3][7]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to moisture and air.

Materials:

  • This compound (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)

  • Molecular sieves (3 Å, activated)

  • Inert gas (argon or nitrogen)

  • Septum-sealed vial

  • Syringes and needles (oven-dried)

Procedure:

  • Allow the sealed container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • In a dry, inert atmosphere (e.g., inside a glove box), weigh the required amount of phosphoramidite into a septum-sealed vial.

  • Add activated molecular sieves to the vial.

  • Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.

  • Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.

  • The prepared solution is now ready to be placed on the DNA synthesizer.

Protocol 2: Assessment of Phosphoramidite Solution Stability by ³¹P NMR

Objective: To monitor the degradation of this compound in solution over time.

Materials:

  • This compound solution

  • Deuterated acetonitrile (CD₃CN)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • In an inert atmosphere, transfer an aliquot of the this compound solution to be tested into an NMR tube. If the original solvent is not deuterated, the phosphoramidite can be dissolved in deuterated acetonitrile.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • The intact this compound will show characteristic signals for its diastereomers in the range of δ 148-150 ppm.

  • The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm.

  • Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum.

  • The relative integration of these peaks can be used to quantify the extent of degradation over time.

Visualizations

Amidite This compound (P-III) Hydrolysis Hydrolysis Amidite->Hydrolysis reacts with Oxidation Oxidation Amidite->Oxidation reacts with H2O Moisture (H₂O) H2O->Hydrolysis O2 Oxygen (O₂) O2->Oxidation H_phosphonate H-phosphonate (Inactive) Hydrolysis->H_phosphonate forms P_V_species P(V) Species (Inactive) Oxidation->P_V_species forms

Caption: Primary degradation pathways of this compound.

start Start: Prepare Phosphoramidite Solution aliquot Take Aliquot for Time Point Zero start->aliquot nmr_t0 Acquire ³¹P NMR Spectrum (t=0) aliquot->nmr_t0 store Store Solution under Inert Atmosphere nmr_t0->store aliquot_tx Take Aliquot at Time Point 'x' store->aliquot_tx aliquot_tx->store nmr_tx Acquire ³¹P NMR Spectrum (t=x) aliquot_tx->nmr_tx analyze Analyze Spectra: Integrate Peaks nmr_tx->analyze end End: Determine Degradation Rate analyze->end

Caption: Experimental workflow for phosphoramidite stability assessment.

start Low Coupling Efficiency Observed check_reagents Are all reagents and solvents anhydrous? start->check_reagents use_anhydrous Action: Use fresh, anhydrous reagents. Add molecular sieves. check_reagents->use_anhydrous No check_amidite_age Is the phosphoramidite solution fresh? check_reagents->check_amidite_age Yes use_anhydrous->check_amidite_age prepare_fresh Action: Prepare a fresh solution. check_amidite_age->prepare_fresh No check_handling Was the solution handled under inert atmosphere? check_amidite_age->check_handling Yes prepare_fresh->check_handling improve_handling Action: Improve inert handling techniques. check_handling->improve_handling No problem_solved Problem Resolved check_handling->problem_solved Yes improve_handling->problem_solved

Caption: Troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Side Reactions in Oligonucleotide Synthesis Using N-acetyl-2'-deoxycytidine (acetyl-dC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting side reactions associated with the use of N-acetyl-2'-deoxycytidine (acetyl-dC) in oligonucleotide synthesis. The information is presented in a question-and-answer format, supplemented with detailed tables, protocols, and visual diagrams to facilitate easy comprehension and practical application in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is acetyl-dC and why is it used in oligonucleotide synthesis?

A1: N-acetyl-2'-deoxycytidine (acetyl-dC) is a protected nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis. The acetyl group (-COCH₃) serves as a protecting group for the exocyclic amine (N4) of deoxycytidine. This protection is essential to prevent this amine group from participating in unwanted side reactions during the phosphoramidite coupling steps of chain elongation.

Q2: What is the primary advantage of using acetyl-dC over the traditional benzoyl-dC (Bz-dC)?

A2: The main advantage of acetyl-dC is its compatibility with rapid deprotection conditions, particularly those using mixtures of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). When using AMA with the more traditional N-benzoyl-dC (Bz-dC), a significant side reaction called transamidation can occur, where the benzoyl group is replaced by a methyl group, leading to the formation of N4-methyl-dC in the final oligonucleotide, at levels of around 5%.[1] The acetyl group on dC, however, is hydrolyzed almost instantaneously under these conditions, thus preventing the transamidation side reaction.[2][3][4] This makes acetyl-dC the protecting group of choice for "UltraFAST" deprotection protocols.[5][6]

Q3: Is acetyl-dC compatible with all standard deprotection methods?

A3: Yes, acetyl-dC is considered highly versatile and is compatible with a wide range of deprotection conditions.[4][7] This includes standard deprotection with ammonium hydroxide, rapid deprotection with AMA, and "UltraMILD" deprotection using potassium carbonate in methanol, which is often required for oligonucleotides containing sensitive modifications.[7][8]

Q4: Can the capping step, which also uses an acetylating agent, introduce side reactions?

A4: Yes, the capping step, which typically uses acetic anhydride (B1165640) to block unreacted 5'-hydroxyl groups, can be a source of side reactions. A notable side reaction is the modification of a protected guanine (B1146940) base to form N2-acetyl-2,6-diaminopurine.[9][10] This results in an impurity with a mass increase of 41 Daltons (+41 Da) compared to the expected product. While this is not a direct side reaction of the acetyl-dC phosphoramidite itself, it is an important consideration when using acetylating agents in the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during oligonucleotide synthesis when using acetyl-dC.

Problem 1: Incomplete Deprotection of the Acetyl Group on Cytidine (B196190)
  • Symptoms:

    • Mass spectrometry (MS) analysis shows a peak with a mass increase of +42 Da for each cytidine residue that remains protected.

    • Reverse-phase HPLC (RP-HPLC) may show broader peaks or the appearance of late-eluting shoulder peaks compared to a fully deprotected standard.

  • Possible Causes:

    • Deprotection time was too short for the chosen reagent and temperature.

    • The deprotection solution (e.g., ammonium hydroxide) was old or had lost its concentration.

    • The temperature of the deprotection reaction was too low.

    • For UltraMILD conditions (e.g., potassium carbonate in methanol), the presence of acetic anhydride in the capping mix may have led to the formation of N2-acetyl-dG, which is more difficult to remove and may indicate that conditions were insufficient for complete deprotection of all acetyl groups.[7]

  • Suggested Solutions:

    • Increase the deprotection time or temperature according to the recommendations in the deprotection conditions table below.

    • Always use fresh deprotection reagents. It is good practice to aliquot and store ammonium hydroxide in sealed containers in the refrigerator for short-term use.[7]

    • If synthesizing oligonucleotides with sensitive modifications that require mild deprotection, ensure that the deprotection time is sufficient for complete removal of the acetyl groups. For example, when using regular acetic anhydride capping with UltraMILD deprotection, an overnight incubation at room temperature may be necessary.[7]

Problem 2: Presence of an Unexpected +41 Da Impurity in Mass Spectrometry Analysis
  • Symptoms:

    • LC-MS analysis reveals a significant impurity peak with a mass that is 41 Da higher than the expected full-length product.

  • Possible Cause:

    • This impurity is likely the result of the conversion of a guanine base to N2-acetyl-2,6-diaminopurine during the acetic anhydride capping step.[9][10] A proposed mechanism involves transamidation of the protecting group on guanine and substitution of the O6 atom.[10]

  • Suggested Solutions:

    • Optimize the capping step by reducing the contact time of the capping reagents with the solid support.

    • Reduce the volume of the capping reagents delivered to the synthesis column to the minimum required for efficient capping.

    • Consider using alternative capping agents if this side reaction is persistent and problematic for the final application. For UltraMILD syntheses, using a capping solution with phenoxyacetic anhydride can avoid the formation of the more stable N2-acetyl-dG.[8]

Problem 3: Detection of N4-methyl-dC Impurity (+14 Da) when using AMA Deprotection
  • Symptoms:

    • Mass spectrometry shows an impurity with a mass increase of +14 Da for each affected cytidine residue.

  • Possible Cause:

    • This is a strong indication that N-benzoyl-dC (Bz-dC) phosphoramidite was used instead of or in addition to acetyl-dC in a synthesis that was deprotected with an AMA solution. The methylamine in the AMA reagent causes transamidation of the benzoyl group.[1]

  • Suggested Solutions:

    • Strictly ensure that only acetyl-dC phosphoramidite is used for all cytidine positions when planning to use AMA for deprotection.

    • Verify the identity of all phosphoramidites before placing them on the synthesizer.

Quantitative Data Summary

The following tables provide quantitative data to guide experimental design and troubleshooting.

Table 1: Comparison of Transamidation Side Product Formation with AMA Deprotection

Cytidine Protecting GroupDeprotection ReagentSide Reaction ProductObserved Level of Side ProductReference(s)
N-benzoyl-dC (Bz-dC)AMA (Ammonium Hydroxide / Methylamine)N4-methyl-dC~5%[1]
N-acetyl-dC (Ac-dC)AMA (Ammonium Hydroxide / Methylamine)None ObservedNot Observed[1]

Table 2: Recommended Deprotection Conditions for Oligonucleotides Containing Acetyl-dC

Deprotection MethodReagentTemperatureTimeNotesReference(s)
Standard Concentrated Ammonium Hydroxide55 °C8-12 hoursTraditional method. Ensure reagent is fresh.[6]
UltraFAST AMA (1:1 v/v NH₄OH / 40% aq. CH₃NH₂)65 °C5-10 minutesRequires acetyl-dC to avoid transamidation.[5][6][7]
AMA (1:1 v/v NH₄OH / 40% aq. CH₃NH₂)Room Temp.120 minutesSlower alternative for room temperature deprotection.[8]
UltraMILD 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursFor sensitive modifications. Requires UltraMILD capping reagents for full benefit.[7][8]

Experimental Protocols

Protocol 1: Standard Phosphoramidite Oligonucleotide Synthesis Cycle

This protocol outlines the four fundamental steps of a single cycle in solid-phase oligonucleotide synthesis.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Procedure: The acid solution is passed through the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. The column is then washed with an inert solvent like acetonitrile (B52724).

  • Step 2: Coupling

    • Reagents: Nucleoside phosphoramidite (e.g., acetyl-dC phosphoramidite) and an activator (e.g., 1H-tetrazole or a derivative) in acetonitrile.

    • Procedure: The phosphoramidite and activator are simultaneously delivered to the column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group that is subsequently displaced by the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Step 3: Capping

    • Reagents: Capping Mix A (Acetic Anhydride in THF/Pyridine or Lutidine) and Capping Mix B (N-Methylimidazole in THF).

    • Procedure: To prevent the formation of deletion sequences, any 5'-hydroxyl groups that failed to react in the coupling step are permanently blocked by acetylation. The two capping solutions are mixed and delivered to the column.[5][11]

  • Step 4: Oxidation

    • Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

    • Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable pentavalent phosphate (B84403) triester. The column is then washed with acetonitrile to prepare for the next cycle.

Protocol 2: AMA Deprotection for Oligonucleotides with Acetyl-dC
  • Preparation: Prepare the AMA deprotection solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine in a fume hood. This solution should be prepared fresh.

  • Cleavage and Deprotection:

    • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

    • Add 1.5 mL of the freshly prepared AMA solution to the vial.

    • Seal the vial tightly.

    • Incubate the vial at 65 °C for 10-15 minutes.[6]

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood and transfer the supernatant containing the oligonucleotide to a new tube.

    • Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

    • Dry the combined solution in a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for analysis or purification.

Protocol 3: Analytical RP-HPLC for Oligonucleotide Purity Assessment
  • Column: Waters X-Bridge C18, 2.5 µm, 4.6 x 50 mm or equivalent.

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient (DMT-off analysis): A linear gradient from 5% to 20% Mobile Phase B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dilute a small aliquot of the deprotected oligonucleotide in water or Mobile Phase A.

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle (Repeated 'n' times) Deblocking Step 1: Deblocking (Remove 5'-DMT) Coupling Step 2: Coupling (Add Acetyl-dC Amidite) Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping (Block Failures) Coupling->Capping Chain Elongation Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Terminate Failures Oxidation->Deblocking Prepare for next cycle Final Final Product: Cleavage & Deprotection Oxidation->Final After final cycle Start Start: 3'-Nucleoside on Solid Support Start->Deblocking

Caption: Standard phosphoramidite oligonucleotide synthesis cycle.

Deprotection_Comparison cluster_Bz_dC Bz-dC Deprotection cluster_Ac_dC Acetyl-dC Deprotection Bz_dC Oligo with N-benzoyl-dC AMA1 AMA Deprotection (NH₄OH / CH₃NH₂) Bz_dC->AMA1 Correct_dC1 Correct dC AMA1->Correct_dC1 Major Pathway (Hydrolysis) Side_Product Side Product: N4-methyl-dC (~5%) AMA1->Side_Product Side Reaction (Transamidation) Ac_dC Oligo with N-acetyl-dC AMA2 AMA Deprotection (NH₄OH / CH₃NH₂) Ac_dC->AMA2 Correct_dC2 Correct dC AMA2->Correct_dC2 Rapid Hydrolysis (No Side Reaction)

Caption: Deprotection of Bz-dC vs. Acetyl-dC with AMA reagent.

Troubleshooting_Workflow Start Impurity Detected by LC-MS Mass_Shift What is the mass shift? Start->Mass_Shift Plus_42 Mass Shift = +42 Da (per C residue) Mass_Shift->Plus_42 +42 Da Plus_41 Mass Shift = +41 Da Mass_Shift->Plus_41 +41 Da Plus_14 Mass Shift = +14 Da Mass_Shift->Plus_14 +14 Da Other Other Impurities (e.g., n-1, deletions) Mass_Shift->Other Other Cause_42 Probable Cause: Incomplete Deprotection of Ac-dC Plus_42->Cause_42 Cause_41 Probable Cause: Guanine Modification during Capping Plus_41->Cause_41 Cause_14 Probable Cause: Bz-dC used with AMA (Transamidation) Plus_14->Cause_14 Cause_Other Probable Cause: Inefficient Coupling/Capping or Depurination Other->Cause_Other

Caption: Troubleshooting workflow for identifying impurity sources.

References

Optimizing activator concentration for DMT-dC(ac) coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource provides detailed guidance on optimizing the activator concentration for the coupling of 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dC(ac)). Here you will find answers to frequently asked questions, troubleshooting guides, experimental protocols, and key data to help you achieve high coupling efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in DMT-dC(ac) coupling?

A1: In phosphoramidite chemistry, the activator plays a crucial role in the coupling step of oligonucleotide synthesis.[1][][] It is a mild acid that protonates the nitrogen atom of the phosphoramidite group on the DMT-dC(ac) monomer.[][4] This protonation creates a highly reactive intermediate that is susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain anchored to the solid support.[][5] This reaction forms the desired phosphite (B83602) triester linkage, extending the DNA chain.[] The choice and concentration of the activator are critical for balancing reaction speed and fidelity, directly impacting the overall yield and purity of the synthesized oligonucleotide.[]

Q2: Which activators are commonly used for DMT-dC(ac) coupling and how do they differ?

A2: Several activators are used, each with distinct properties. Common choices include:

  • 1H-Tetrazole: A traditional activator, but its use can be limited by its low solubility in acetonitrile (B52724) (ACN) and its tendency to crystallize, which can block synthesizer lines.[6][7]

  • 5-Ethylthio-1H-tetrazole (ETT): More soluble in ACN than 1H-Tetrazole and is a good general-purpose activator for short oligonucleotides.[8] It is more acidic than 1H-Tetrazole.[8]

  • 5-Benzylthio-1H-tetrazole (BTT): Also more acidic than 1H-Tetrazole and is often recommended for RNA synthesis.[8] However, its higher acidity can increase the risk of side reactions like dimer formation.[4]

  • 4,5-Dicyanoimidazole (DCI): A less acidic but more nucleophilic activator compared to tetrazole derivatives.[8] DCI is highly soluble in ACN, allowing for higher effective concentrations, and is often recommended for the synthesis of long oligonucleotides to minimize acid-related side reactions.[4][8][9]

Q3: Why is the activator concentration a critical parameter to optimize?

A3: Optimizing the activator concentration is essential for maximizing coupling efficiency while minimizing side reactions.[]

  • Too low a concentration can lead to incomplete activation of the phosphoramidite, resulting in slow or inefficient coupling and a lower yield of the full-length oligonucleotide. This increases the proportion of undesired truncated sequences (n-1).

  • Too high a concentration , especially with highly acidic activators like ETT or BTT, can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer before it is coupled.[4] This can lead to the formation of dimers (e.g., GG dimers) that get incorporated into the sequence, resulting in n+1 impurities that are difficult to separate from the desired product.[4]

Q4: How does moisture affect the activator and the coupling reaction?

A4: The coupling reaction is highly sensitive to the presence of water.[1][4] Moisture can significantly lower coupling efficiency in two main ways:

  • Hydrolysis of the Activated Monomer: Water can react with the activated phosphoramidite intermediate, "capping" it before it has a chance to couple with the growing oligonucleotide chain.[4]

  • Hydrolysis of the Phosphoramidite: Water can directly degrade the phosphoramidite monomer in the reagent bottle, converting it to the unreactive H-phosphonate.[4]

It is imperative to use anhydrous acetonitrile for all reagents and to take precautions to prevent moisture from entering the synthesizer.[4][9]

Q5: What are the signs of a suboptimal activator concentration in my synthesis results?

A5: Analysis of the crude oligonucleotide product, typically by HPLC, can reveal issues related to activator concentration.

  • High levels of n-1 peaks (shorter sequences): This often indicates low coupling efficiency, which could be caused by an insufficient activator concentration or degraded activator.

  • Presence of n+1 peaks (longer sequences): This suggests the formation and incorporation of phosphoramidite dimers, a side reaction often caused by using a too-high concentration of a strongly acidic activator.[4]

Troubleshooting Guide

This guide addresses common problems encountered during DMT-dC(ac) coupling, with a focus on the role of the activator.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / High n-1 Impurities 1. Insufficient Activator Concentration: The amount of activator is not enough to fully activate the phosphoramidite.1. Increase Activator Concentration: Perform a concentration optimization study. For DCI, a concentration of 0.25M is often optimal for small-scale synthesis.[8]
2. Activator Degradation: The activator solution has been compromised by moisture or has expired.2. Use Fresh Reagents: Prepare or use a fresh bottle of activator solution. Ensure all acetonitrile used is anhydrous.[4][9]
3. Suboptimal Activator Type: The chosen activator may not be effective enough for a sterically hindered phosphoramidite.3. Switch Activator: Consider a more nucleophilic activator like DCI, which can improve yields.[8]
High n+1 Impurities (Dimer Formation) 1. Activator is Too Acidic: Strong activators like ETT or BTT can prematurely deprotect the DMT group on the phosphoramidite monomer.[4]1. Switch to a Less Acidic Activator: Use an activator with a higher pKa, such as DCI (pKa 5.2), to minimize this side reaction.[4]
2. Activator Concentration is Too High: An excessive concentration of even a suitable activator can increase the rate of side reactions.2. Reduce Activator Concentration: Titrate the activator concentration downwards in a series of test syntheses.
Activator Precipitation in Synthesizer Lines 1. Low Activator Solubility: The activator (e.g., 1H-Tetrazole) has limited solubility in acetonitrile, especially at cooler temperatures.[6][7]1. Use a More Soluble Activator: Switch to highly soluble activators like DCI (up to 1.2M) or ETT.[8]
2. Solution is Near Saturation: The activator solution was prepared at a concentration too close to its solubility limit.2. Use a Lower Concentration: Employ activator solutions at concentrations well below their saturation point to avoid crystallization issues.[10]

Data Summary

Table 1: Comparison of Common Activators for Oligonucleotide Synthesis

ActivatorpKaTypical ConcentrationKey AdvantagesKey Disadvantages
1H-Tetrazole ~4.90.45 MStandard, well-studied activator.Low solubility in ACN, can crystallize and block lines.[6][7]
ETT 4.30.25 M - 0.75 MMore soluble than 1H-Tetrazole, good general-purpose activator.[8]Higher acidity can increase risk of dimer formation.[4]
BTT 4.10.25 MEffective for RNA synthesis.[8]High acidity is a significant risk for dimer formation in long DNA synthesis.[4][8]
DCI 5.20.25 M - 1.0 MLess acidic, highly nucleophilic, very soluble in ACN.[8][9] Reduces dimer formation.[4]May require longer coupling times in some specific applications.

Experimental Protocols

Protocol: Optimizing Activator Concentration for DMT-dC(ac) Coupling

Objective: To determine the optimal activator concentration that maximizes coupling efficiency for a target oligonucleotide sequence while minimizing side products.

Materials:

  • DNA synthesizer

  • Solid support pre-loaded with the first nucleoside

  • DMT-dC(ac) phosphoramidite solution (e.g., 0.1 M in anhydrous ACN)

  • Selected activator (e.g., DCI) at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M in anhydrous ACN)

  • Standard synthesis reagents: Deblocking, Capping, and Oxidation solutions

  • Anhydrous acetonitrile (ACN)

  • Cleavage and deprotection reagents (e.g., AMA)

  • HPLC system for analysis

Methodology:

  • Prepare Reagents:

    • Prepare fresh solutions of the chosen activator (e.g., DCI) at a range of concentrations (e.g., 0.1 M, 0.25 M, 0.5 M) in anhydrous ACN.

    • Ensure the this compound is fully dissolved in anhydrous ACN at the desired concentration.

    • Install all reagent bottles on the DNA synthesizer, ensuring an inert gas atmosphere (Argon or Helium) is maintained.[4]

  • Set Up Synthesis Cycles:

    • Program the DNA synthesizer to synthesize a short, test oligonucleotide (e.g., a 10-mer containing at least one dC residue).

    • Create three identical synthesis protocols that differ only in the activator bottle used for the DMT-dC(ac) coupling step.

    • Keep all other parameters, such as coupling time (typically 20-60 seconds), phosphoramidite concentration, and reagent delivery volumes, constant across all runs.[1]

  • Perform Syntheses:

    • Run the three separate syntheses, one for each activator concentration being tested.

    • Monitor the synthesis for any pressure errors that might indicate reagent precipitation.

  • Cleavage and Deprotection:

    • Upon completion of the syntheses, cleave the oligonucleotides from the solid support and remove protecting groups according to standard protocols (e.g., using AMA at 65°C for 10 minutes for fast-deprotecting acetyl-protected amidites).

  • Analysis:

    • Analyze the crude product from each synthesis run using reversed-phase HPLC.

    • Integrate the peak areas for the full-length product (n) and the major failure sequences (n-1).

    • Calculate the average stepwise coupling efficiency for each activator concentration. A higher percentage of the full-length product indicates higher efficiency.

    • Examine the chromatograms for the presence of n+1 peaks, which would indicate dimer formation.

  • Determine Optimal Concentration:

    • The optimal activator concentration is the one that provides the highest percentage of full-length product with the lowest percentage of n-1 and n+1 impurities.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_analysis 3. Analysis prep_reagents Prepare Activator Solutions (Varying Conc.) setup_synth Install Reagents on Synthesizer prep_reagents->setup_synth run1 Run 1 (Low Conc.) setup_synth->run1 Execute Syntheses run2 Run 2 (Mid Conc.) setup_synth->run2 Execute Syntheses run3 Run 3 (High Conc.) setup_synth->run3 Execute Syntheses cleavage Cleavage & Deprotection run1->cleavage run2->cleavage run3->cleavage hplc HPLC Analysis cleavage->hplc data_eval Evaluate Purity & Coupling Efficiency hplc->data_eval conclusion conclusion data_eval->conclusion Determine Optimal Concentration

Caption: Workflow for optimizing activator concentration.

troubleshooting_logic start Low Coupling Efficiency Observed in HPLC q1 Are reagents fresh and acetonitrile anhydrous? start->q1 a1_no Replace with fresh, anhydrous reagents. Re-run synthesis. q1->a1_no No q2 Is activator concentration known to be sufficient? q1->q2 Yes end_ok Problem Resolved a1_no->end_ok a2_no Increase activator concentration incrementally. Re-run synthesis. q2->a2_no No q3 Is an n+1 peak also present, indicating dimer formation? q2->q3 Yes a2_no->end_ok a3_yes Activator may be too acidic. Switch to a less acidic activator (e.g., DCI). q3->a3_yes Yes q3->end_ok No a3_yes->end_ok

Caption: Troubleshooting logic for low coupling efficiency.

coupling_mechanism cluster_reactants Reactants phosphoramidite DMT-dC(ac) Phosphoramidite intermediate Reactive Intermediate (Protonated Phosphoramidite) phosphoramidite->intermediate Protonation activator Activator (e.g., DCI) activator->intermediate Protonation product Phosphite Triester Linkage (Chain extended by dC) intermediate->product Nucleophilic Attack growing_chain Growing Oligo Chain (with free 5'-OH) growing_chain->product

Caption: Mechanism of activator-mediated coupling.

References

Technical Support Center: Strategies to Minimize n-1 Shortmers with DMT-dC(ac)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of n-1 shortmers during oligonucleotide synthesis when using N-acetyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] (DMT-dC(ac)).

Frequently Asked Questions (FAQs)

Q1: What are n-1 shortmers and why are they a concern in oligonucleotide synthesis?

A1: N-1 shortmers are deletion impurities that are one nucleotide shorter than the desired full-length oligonucleotide product (FLP). They arise from the failure of a phosphoramidite (B1245037) monomer, in this case, DMT-dC(ac), to couple to the growing oligonucleotide chain during a synthesis cycle.[] These impurities are particularly problematic because they are difficult to separate from the FLP during purification, potentially impacting the efficacy and safety of therapeutic oligonucleotides.[2]

Q2: What is DMT-dC(ac) and are there any specific considerations when using it?

A2: DMT-dC(ac) is a phosphoramidite building block used in the chemical synthesis of DNA. The dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, while the acetyl (ac) group protects the exocyclic amine of deoxycytidine.[3] The acetyl protecting group is known for its lability, which allows for rapid deprotection under mild basic conditions, minimizing side reactions.[3] However, like all phosphoramidites, its performance is highly dependent on proper handling and optimized reaction conditions to ensure high coupling efficiency.

Q3: How does coupling efficiency relate to the formation of n-1 shortmers?

A3: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[4] Even a small decrease in coupling efficiency has a cumulative effect, leading to a significant increase in the proportion of n-1 shortmers and a lower yield of the full-length product.[5] For example, a synthesis of a 20-mer with an average coupling efficiency of 98% will theoretically yield only 68% of the full-length product.[5]

Q4: How can I monitor coupling efficiency in real-time during synthesis?

A4: The most common method for monitoring coupling efficiency is through trityl cation monitoring.[4] The DMT group, which is removed at the beginning of each cycle, produces a colored trityl cation that can be quantified by UV-Vis spectrophotometry at approximately 495 nm.[6] A consistent and strong absorbance reading from cycle to cycle indicates high and uniform coupling efficiency. A sudden drop in the signal is a direct indication of a coupling problem in the preceding step.[4]

Troubleshooting Guide: Minimizing n-1 Shortmers with DMT-dC(ac)

This guide addresses common issues that lead to the formation of n-1 shortmers when using DMT-dC(ac) and provides systematic troubleshooting strategies.

Issue 1: Low Coupling Efficiency Observed via Trityl Monitoring

  • Question: My trityl monitor shows a significant drop in signal after the DMT-dC(ac) coupling step. What are the likely causes and how can I fix this?

  • Answer: A drop in the trityl signal indicates poor coupling of the DMT-dC(ac) phosphoramidite. The primary culprits are reagent quality, suboptimal reaction conditions, or instrument issues.

    • Reagent Quality:

      • Moisture: Phosphoramidites are extremely sensitive to moisture. The presence of water in the acetonitrile (B52724) (ACN), activator, or on the synthesizer lines will hydrolyze the activated phosphoramidite, preventing it from coupling.[5][7] Ensure all reagents and solvents are anhydrous. It is recommended to use fresh, septum-sealed bottles of ACN and to dry the gas lines.[5]

      • Phosphoramidite Degradation: Improper storage or expired DMT-dC(ac) can lead to degradation. Store phosphoramidites under an inert atmosphere (argon or nitrogen) at -20°C and protect them from light.[8]

      • Activator Potency: The activator is crucial for the coupling reaction. Use a fresh, correctly prepared activator solution at the recommended concentration.

    • Reaction Conditions:

      • Coupling Time: While standard coupling times are often sufficient, modified or sterically hindered phosphoramidites may require longer coupling times. For DMT-dC(ac), a standard coupling time of 2-5 minutes is typical, but this can be extended to 10-15 minutes to improve efficiency, especially for challenging sequences.[9][10] Consider performing a double or triple coupling for critical positions.[10]

      • Activator Choice: The choice of activator can significantly impact coupling efficiency. While 1H-Tetrazole is a standard activator, others like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) may offer improved performance, especially for longer oligonucleotides.[5] DCI is a strong activator that is less acidic than tetrazole derivatives, which can help minimize side reactions like depurination.[5]

    • Instrument and Fluidics:

      • Ensure there are no leaks or blockages in the synthesizer's fluidics system.

      • Verify that the correct volumes of reagents are being delivered to the synthesis column.

Issue 2: High Levels of n-1 Shortmers Detected by HPLC Analysis of Crude Oligonucleotide

  • Question: My final product analysis by HPLC shows a significant peak corresponding to the n-1 species. How can I confirm this and what steps should I take to reduce it in subsequent syntheses?

  • Answer: A prominent n-1 peak in the HPLC chromatogram confirms a systematic coupling issue.

    • Confirmation:

      • HPLC Analysis: Use a high-resolution method such as ion-pair reversed-phase HPLC (IP-RP-HPLC) to separate the full-length product from shortmers. The n-1 species will typically elute slightly earlier than the full-length product.[2][11]

      • Mass Spectrometry (MS): Confirm the identity of the impurity peak by mass spectrometry. The n-1 peak will have a mass corresponding to the full-length product minus the mass of the uncoupled nucleoside.[4]

    • Optimization Strategies:

      • Review Synthesis Parameters: Carefully examine the synthesis record, paying close attention to the trityl monitoring data for the cycles where DMT-dC(ac) was used.

      • Implement Optimized Coupling Protocol: Based on the troubleshooting steps in Issue 1, implement a more rigorous coupling protocol for DMT-dC(ac). This may include using a fresh batch of phosphoramidite and activator, extending the coupling time, or performing a double coupling.

      • Capping Efficiency: Ensure that the capping step is efficient. Inefficient capping of unreacted 5'-hydroxyl groups will allow them to react in subsequent cycles, leading to the formation of internal deletion sequences, which are also a form of n-1 impurity.[12]

Quantitative Data Summary

While specific quantitative data for DMT-dC(ac) performance under varying conditions is proprietary to reagent manufacturers and research labs, the following table summarizes the general impact of key parameters on coupling efficiency and n-1 shortmer formation.

ParameterStandard ConditionOptimized Condition for High EfficiencyImpact on n-1 Shortmers
Phosphoramidite Concentration 0.05 - 0.1 M0.1 M or higherHigher concentration drives the reaction to completion, reducing n-1.
Coupling Time 2 - 5 minutes5 - 15 minutes or double/triple coupling[9][10]Longer times can improve coupling for sterically hindered or less reactive amidites.
Activator 1H-TetrazoleDCI or ETT[5]Stronger, less acidic activators can improve efficiency and reduce side reactions.
Water Content in ACN < 30 ppm< 10 ppm[5]Lower water content is critical to prevent phosphoramidite hydrolysis.
Reagent Age Within manufacturer's recommendationFreshly prepared/openedFresh reagents ensure maximum potency and minimal degradation.

Experimental Protocols

Protocol for Optimizing DMT-dC(ac) Coupling Efficiency
  • Reagent Preparation:

    • Use a fresh vial of this compound.

    • Prepare a 0.1 M solution of DMT-dC(ac) in anhydrous acetonitrile (<10 ppm water).

    • Prepare a fresh solution of the chosen activator (e.g., 0.25 M DCI in anhydrous acetonitrile).

    • Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and of high quality.

  • Synthesis Program Modification:

    • For the synthesis cycles involving DMT-dC(ac), modify the standard protocol:

      • Increase the coupling time to 10 minutes.

      • Alternatively, program a "double couple" step where the coupling step is repeated immediately after the first coupling, before the capping step.

  • Execution and Monitoring:

    • Run the synthesis on a well-maintained and dry DNA synthesizer.

    • Closely monitor the trityl signal after the DMT-dC(ac) coupling cycle. Compare the absorbance to the average of the other cycles. A consistent signal indicates successful optimization.

  • Analysis:

    • Upon completion of the synthesis, cleave and deprotect the oligonucleotide.

    • Analyze the crude product by IP-RP-HPLC to quantify the reduction in n-1 shortmers compared to a synthesis run with standard conditions.

Protocol for HPLC Analysis of n-1 Shortmers
  • Sample Preparation:

    • Cleave the synthesized oligonucleotide from the solid support and deprotect it using the appropriate method for the protecting groups used.

    • Desalt the crude oligonucleotide sample using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

    • Dissolve the desalted oligonucleotide in nuclease-free water to a concentration of approximately 0.1-0.5 OD/mL.

  • HPLC System and Column:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

    • Employ a reverse-phase column suitable for oligonucleotide analysis (e.g., a C18 column).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 30-40 minutes is typically used to elute oligonucleotides of increasing length. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.

  • Analysis:

    • Inject the sample onto the column and run the gradient.

    • Monitor the absorbance at 260 nm.

    • The full-length product will be the major, latest-eluting peak among the desired product and its shorter fragments. The n-1 shortmer will typically elute just before the main peak.

    • Integrate the peak areas to quantify the relative amounts of the full-length product and the n-1 impurity.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-dC(ac)) Deblocking->Coupling Free 5'-OH Deblocking->Coupling Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capping->Oxidation Oxidation->Deblocking Stable Phosphate Triester Oxidation->end Cycle Complete start->Deblocking

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting_n1_Shortmers Start High n-1 Shortmer Level Detected CheckReagents 1. Check Reagent Quality Start->CheckReagents ReagentIssue Reagent Issue Identified (Moisture, Degradation) CheckReagents->ReagentIssue Yes CheckConditions 2. Review Reaction Conditions CheckReagents->CheckConditions No ReplaceReagents Action: Use Fresh, Anhydrous Reagents ReagentIssue->ReplaceReagents Resolved n-1 Level Reduced ReplaceReagents->Resolved ConditionIssue Suboptimal Conditions (Time, Activator) CheckConditions->ConditionIssue Yes CheckInstrument 3. Inspect Instrument and Fluidics CheckConditions->CheckInstrument No OptimizeConditions Action: Increase Coupling Time / Change Activator ConditionIssue->OptimizeConditions OptimizeConditions->Resolved InstrumentIssue Instrument Malfunction (Leaks, Blockages) CheckInstrument->InstrumentIssue Yes CheckInstrument->Resolved No Issues Found (Re-evaluate Synthesis) ServiceInstrument Action: Perform Instrument Maintenance InstrumentIssue->ServiceInstrument ServiceInstrument->Resolved

Caption: A logical workflow for troubleshooting the root causes of n-1 shortmer formation.

References

Technical Support Center: Stability of DMT-dC(ac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the impact of moisture on the stability of DMT-dC(ac) Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DMT-dC(ac) Phosphoramidite degradation?

The primary cause of degradation is exposure to moisture. Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that compromises the integrity of the reagent. This degradation can significantly impact the efficiency of oligonucleotide synthesis. It is crucial to maintain anhydrous conditions during storage and handling.

Q2: How does moisture affect the chemical stability of this compound?

Moisture leads to the hydrolysis of the phosphite (B83602) triester group in the phosphoramidite molecule, converting it into an H-phosphonate derivative. This H-phosphonate is inactive in the standard coupling reaction during oligonucleotide synthesis, leading to failed additions and the accumulation of n-1 shortmers (oligonucleotides missing one base).

Q3: What is the recommended maximum water content in solvents used with this compound?

To ensure optimal performance and minimize degradation, the water content in acetonitrile (B52724), the most common solvent for oligonucleotide synthesis, should be less than 30 parts per million (ppm). For critical applications, a water content of 10 ppm or less is highly recommended.[1][2]

Q4: How does the stability of this compound compare to other standard phosphoramidites?

The stability of deoxynucleoside phosphoramidites in solution generally follows the order: T > dC > dA > dG.[3][4] This indicates that this compound is relatively stable compared to dA and dG phosphoramidites, but still requires careful handling to prevent moisture-induced degradation.[3][4]

Q5: How should I store my this compound?

Proper storage is critical to maintaining the stability of this compound. Recommendations for both solid and solution forms are provided in the table below.

FormStorage TemperatureAtmosphereKey Considerations
Solid -20°C or lowerInert (Argon or Nitrogen)Avoid frost-free freezers due to temperature cycling. Allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture.
Solution (in anhydrous acetonitrile)-20°CInert (Argon or Nitrogen)Use a septum-sealed vial. For critical applications, consider adding activated 3Å molecular sieves to the solution to scavenge any residual moisture.[2][5]

Q6: Does the acetyl (ac) protecting group on the cytosine base affect the phosphoramidite's stability to moisture?

The primary susceptibility to moisture lies within the phosphoramidite moiety itself, not the base protecting group. While different protecting groups can have minor electronic effects, the fundamental principles of hydrolysis remain the same. The acetyl group is known for allowing rapid deprotection conditions post-synthesis.[6] The stability of the phosphoramidite in the presence of moisture is more significantly influenced by factors like water content in the solvent and storage conditions.

Troubleshooting Guide

This section addresses common issues encountered during oligonucleotide synthesis that may be related to the degradation of this compound.

Issue 1: Low Coupling Efficiency
  • Symptoms:

    • Low overall yield of the final oligonucleotide.

    • A high percentage of n-1 shortmers observed in the crude product analysis by HPLC or mass spectrometry.

    • A significant drop in the trityl cation signal during synthesis monitoring.

  • Possible Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Moisture Contamination of Solvents/Reagents 1. Verify Solvent Anhydrousness: Use fresh, high-quality anhydrous acetonitrile with a water content of <30 ppm (preferably <10 ppm).[1][2] 2. Use Molecular Sieves: Add activated 3Å molecular sieves to phosphoramidite and activator solutions to scavenge residual moisture.[2][5] 3. Inert Gas Purge: Ensure all synthesizer lines are thoroughly purged with dry argon or helium.
Degraded Phosphoramidite Stock 1. Prepare Fresh Solutions: Avoid storing phosphoramidite solutions on the synthesizer for extended periods. Prepare fresh solutions before starting a critical or long synthesis. 2. Proper Storage: Ensure both solid and dissolved phosphoramidites are stored under the recommended conditions (see storage table above). 3. Analytical Verification: If in doubt, analyze the purity of the phosphoramidite solution using HPLC or ³¹P NMR (see experimental protocols below).
Suboptimal Activator 1. Check Activator Quality: Ensure the activator (e.g., DCI, ETT) is fresh and has been stored under anhydrous conditions. 2. Verify Concentration: Use the activator at the concentration recommended by your synthesizer manufacturer and phosphoramidite supplier.
Issue 2: Unexpected Peaks in Analytical Traces (HPLC, ³¹P NMR)
  • Symptoms:

    • Appearance of new peaks in the HPLC chromatogram of the phosphoramidite solution, typically eluting earlier than the two diastereomeric peaks of the pure compound.

    • Additional signals in the ³¹P NMR spectrum, particularly in the H-phosphonate region (around 5-10 ppm).

  • Possible Causes & Solutions:

CauseTroubleshooting Steps & Solutions
Hydrolysis to H-phosphonate 1. Confirm Identity of Impurity: The primary hydrolysis product is the corresponding H-phosphonate. Compare the analytical data of the suspect solution with a fresh, pure sample. 2. Discard and Replace: If significant degradation is confirmed, it is best to discard the degraded solution and prepare a fresh one from solid stock. 3. Review Handling Procedures: Re-evaluate your handling and storage procedures to identify and eliminate potential sources of moisture contamination.
Oxidation of Phosphoramidite 1. Maintain Inert Atmosphere: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V). Ensure all handling of solid and dissolved phosphoramidite is performed under a dry, inert atmosphere (argon or nitrogen).

Data Presentation

Table 1: Stability of Deoxynucleoside Phosphoramidites in Acetonitrile

This table summarizes the relative stability of standard deoxynucleoside phosphoramidites stored in acetonitrile under an inert atmosphere for five weeks.

PhosphoramiditePurity Reduction after 5 Weeks
DMT-dT2%
DMT-dC(bz) 2% [3][4]
DMT-dA(bz)6%
DMT-dG(ib)39%

Note: Data for DMT-dC(bz) is presented as a proxy for DMT-dC(ac), as the stability is primarily dictated by the phosphoramidite moiety.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting hydrolysis products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A linear gradient from a low to a high concentration of acetonitrile. The exact gradient should be optimized for your specific system and column.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm or 280 nm.

  • Sample Preparation: Prepare a sample at a concentration of approximately 0.1-1.0 mg/mL in anhydrous acetonitrile.[7] To minimize on-column degradation, a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) can be added to the sample diluent.

  • Data Interpretation:

    • A pure this compound sample will typically show two major, closely eluting peaks, which correspond to the two diastereomers at the chiral phosphorus center.

    • The primary hydrolysis product, the H-phosphonate, will appear as a more polar compound and thus will have a shorter retention time.

    • Purity can be estimated by the area percentage of the two main diastereomeric peaks relative to the total area of all peaks in the chromatogram.

Protocol 2: Stability Assessment by ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for directly observing and quantifying phosphorus-containing species.

  • Instrumentation: A standard NMR spectrometer equipped with a phosphorus probe.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound in ~0.5 mL of the deuterated solvent in an NMR tube. Adding a small amount of a non-nucleophilic base like triethylamine (1% v/v) can help prevent acid-catalyzed degradation during analysis.[7]

  • Acquisition: Use a proton-decoupled pulse program.

  • Data Interpretation:

    • This compound: The two diastereomers of the pure phosphoramidite will appear as two distinct singlets in the region of ~153 ppm . (Note: This is based on data for the closely related DMT-dC(Bz) phosphoramidite, which shows peaks at 153.15 and 153.31 ppm).[8]

    • H-phosphonate Degradation Product: The primary hydrolysis product will appear as a distinct peak in a different region of the spectrum, typically between 5 and 10 ppm .[1]

    • Oxidized Phosphoramidite: Any oxidized P(V) species will appear further upfield, typically in the range of -10 to 5 ppm.

    • The relative integration of these peaks can be used to quantify the purity and the extent of degradation of the phosphoramidite.

Visualizations

Chemical Degradation Pathway

Hydrolysis of this compound Phosphoramidite This compound (Active for Coupling) H_Phosphonate DMT-dC(ac) H-Phosphonate (Inactive for Coupling) Phosphoramidite->H_Phosphonate Hydrolysis Diisopropylamine Diisopropylamine Phosphoramidite->Diisopropylamine Byproduct Water H₂O (Moisture) Water->Phosphoramidite Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected check_amidite Check Phosphoramidite Solution start->check_amidite amidite_ok Solution is Fresh & Properly Stored check_amidite->amidite_ok Yes amidite_bad Prepare Fresh Solution from Solid check_amidite->amidite_bad No check_solvents Check Solvents & Reagents amidite_ok->check_solvents amidite_bad->check_solvents solvents_ok Solvents are Anhydrous (<30 ppm H₂O) check_solvents->solvents_ok Yes solvents_bad Replace with Fresh, Anhydrous Solvents check_solvents->solvents_bad No check_synthesizer Check Synthesizer Fluidics solvents_ok->check_synthesizer solvents_bad->check_synthesizer synthesizer_ok Fluidics are Clear & Delivering Correctly check_synthesizer->synthesizer_ok Yes synthesizer_bad Perform System Maintenance check_synthesizer->synthesizer_bad No end Coupling Efficiency Restored synthesizer_ok->end synthesizer_bad->end Factors Affecting Phosphoramidite Stability cluster_practices Best Practices cluster_outcomes Outcomes handling Anhydrous Handling Techniques stability High Phosphoramidite Stability handling->stability storage Proper Storage Conditions (-20°C, Inert Gas) storage->stability solvents High-Purity Anhydrous Solvents solvents->stability synthesis Successful Oligonucleotide Synthesis stability->synthesis

References

Technical Support Center: Reducing Phosphoramidite Oxidation During DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate phosphoramidite (B1245037) oxidation during DNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is phosphoramidite oxidation and why is it a concern in DNA synthesis?

A1: Phosphoramidite oxidation is the chemical conversion of the trivalent phosphorus (P(III)) center in a phosphoramidite monomer to a pentavalent phosphate (B84403) (P(V)) species. This is a significant concern because the P(V) form is inactive and cannot participate in the coupling reaction during oligonucleotide synthesis[]. The presence of oxidized phosphoramidites leads to lower coupling efficiencies, resulting in a higher incidence of truncated DNA sequences (n-1 shortmers) and reduced overall yield of the desired full-length oligonucleotide[2][].

Q2: What are the primary causes of premature phosphoramidite oxidation?

A2: The main culprits for premature phosphoramidite oxidation are exposure to moisture and air (oxygen)[4]. Phosphoramidites are highly sensitive to hydrolysis, where even trace amounts of water in solvents or on glassware can lead to their degradation[2][5]. The trivalent phosphorus is also susceptible to oxidation by atmospheric oxygen[]. The rate of degradation can be influenced by the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being particularly susceptible[5][6].

Q3: What is the role of the planned oxidation step in the DNA synthesis cycle?

A3: The planned oxidation step is a critical part of each cycle in solid-phase oligonucleotide synthesis. After the coupling step, a phosphite (B83602) triester linkage is formed, which is unstable and susceptible to cleavage under the acidic conditions of the subsequent deblocking step[7]. The oxidation step, typically using an iodine solution in the presence of water and a weak base like pyridine, converts this unstable P(III) linkage to a stable P(V) phosphate triester, which forms the backbone of the DNA strand[8][9]. This stabilization is crucial for the integrity of the growing oligonucleotide chain[8].

Q4: How should phosphoramidites be stored and handled to minimize oxidation?

A4: To minimize oxidation, phosphoramidites should be stored as a dry powder at -20°C or lower in a non-frost-free freezer to prevent temperature cycling[4]. They should be kept under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container[4]. Before use, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. When in solution, anhydrous acetonitrile (B52724) (with a water content of <30 ppm) should be used, and the solutions should be stored at -20°C under an inert atmosphere[10].

Troubleshooting Guide

Q1: I am observing a significant drop in coupling efficiency. Could phosphoramidite oxidation be the cause?

A1: Yes, a drop in coupling efficiency is a common symptom of degraded phosphoramidites due to oxidation or hydrolysis[2]. If you suspect this, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure that your phosphoramidites are not expired and have been stored correctly. It is advisable to use fresh phosphoramidites for synthesizing long or critical oligonucleotides[10].

  • Check Solvent Anhydrousness: The presence of moisture in the acetonitrile used to dissolve the phosphoramidites or on the synthesizer lines is a primary cause of low coupling efficiency[11]. Use a fresh bottle of anhydrous acetonitrile with a low water content (10-15 ppm is ideal)[10].

  • Evaluate Activator Solution: An old or improperly prepared activator solution can also lead to poor coupling. Prepare a fresh activator solution if there is any doubt about its quality[2].

  • Instrument Check: Inspect the DNA synthesizer for any leaks or blockages in the fluidics system that might prevent the correct amount of reagent from being delivered to the synthesis column[2].

Q2: My final oligonucleotide analysis by HPLC shows a high number of shorter sequences (n-1). What could be the problem?

A2: A high proportion of n-1 sequences indicates a failure in either the coupling or capping steps. Oxidized phosphoramidites are a likely cause of poor coupling.

  • Inefficient Coupling: As mentioned above, oxidized phosphoramidites will not couple, leading to unreacted 5'-hydroxyl groups on the growing chain. If these are not efficiently capped, they will react in the next cycle, but the final product will be missing one base.

  • Inefficient Capping: If the capping step is not efficient, the unreacted 5'-hydroxyl groups will be available for coupling in the subsequent cycle, leading to deletion sequences[9]. Ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active[11]. For long oligonucleotides, a second capping step after oxidation can help to ensure all unreacted sites are blocked and also aids in drying the support[12].

Q3: I am synthesizing an oligonucleotide with sensitive modified bases, and I am seeing degradation. Could the standard oxidation step be the issue?

A3: Yes, the standard iodine/water oxidation can be harsh on certain sensitive modifications. The repeated use of I₂/H₂O can put oxidizable nucleobases at risk of unwanted side reactions or cleavage[13]. In such cases, a milder, non-aqueous oxidizing agent can be beneficial. An alternative is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO), which is used in an anhydrous acetonitrile solution[13].

Quantitative Data on Phosphoramidite Oxidation

The following tables summarize quantitative data related to phosphoramidite oxidation.

Table 1: Impact of Storage and Concentration on Phosphoramidite Oxidation

PhosphoramiditeCondition% Total OxidationReference
dAIn solution, analyzed over 40 hours by LC-MSIncreased from 1.14% to 5.48%[6]
2'F-dAIn solution, analyzed over 20 hours by LC-MS~1% increase[6]
dG0.001 mg/mL in solution~20%[6]

Table 2: Purity of DNA Phosphoramidites Assessed by ³¹P NMR

Phosphoramidite% P(V) ImpuritiesReference
dG0.43%[14]
T0.43%[14]
dA0.22%[14]
dC0.81%[14]
5-Me dC0.40%[14]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

This protocol describes the drying of acetonitrile using molecular sieves, a common and effective method for preparing anhydrous solvent for DNA synthesis.

Materials:

  • DNA synthesis grade acetonitrile

  • Activated 3 Å molecular sieves (8-12 mesh)

  • Oven capable of reaching 150-200°C

  • High vacuum line

  • Sealed, dry storage bottle

  • Desiccator

Procedure:

  • Activate Molecular Sieves: Place the required amount of 3 Å molecular sieves in a suitable flask. Heat them overnight under high vacuum at 150-200°C to remove any adsorbed water[15].

  • Cooling: After activation, allow the molecular sieves to cool down in a desiccator to prevent re-adsorption of atmospheric moisture[15].

  • Drying Acetonitrile: Add the activated molecular sieves to the bottle of acetonitrile. A common ratio is 10% (w/v), for example, 100g of sieves for 1L of acetonitrile.

  • Incubation: Seal the bottle and allow it to stand for a minimum of 24 hours before use to ensure the solvent is sufficiently dry[15].

  • Storage: Store the anhydrous acetonitrile over the molecular sieves in a tightly sealed container, preferably in a dry environment.

Protocol 2: Standard Iodine-Based Oxidation in Solid-Phase DNA Synthesis

This protocol outlines the standard oxidation step using an iodine solution during automated solid-phase oligonucleotide synthesis.

Reagents:

Procedure (as part of an automated synthesis cycle):

  • Delivery: Following the coupling and capping steps, the iodine-based oxidizing solution is delivered to the synthesis column containing the solid support-bound oligonucleotide.

  • Reaction Time: The solution is allowed to react for a minimum of 30 seconds to ensure complete oxidation of the phosphite triester to the phosphate triester[16].

  • Washing: After the oxidation is complete, the column is thoroughly washed with anhydrous acetonitrile to remove the oxidizing agent and any residual water before the next deblocking step[7]. A second capping step can be performed after this wash to further ensure the support is dry[7].

Protocol 3: Purity Assessment of Phosphoramidites by HPLC

This protocol provides a general method for assessing the purity of phosphoramidite raw materials using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1

  • Mobile Phase B: Acetonitrile

  • Phosphoramidite sample

  • Anhydrous acetonitrile for sample preparation

Procedure:

  • Sample Preparation: Prepare a ~1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile[14].

  • Chromatographic Conditions:

    • Column: C18, maintained at ambient temperature.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV, wavelength appropriate for the nucleobase.

    • Gradient: A suitable gradient of Mobile Phase B into Mobile Phase A to elute the phosphoramidite and any impurities. The exact gradient will need to be optimized for the specific phosphoramidite.

  • Analysis: Inject the sample onto the HPLC system. The purity is typically calculated based on the total peak area, with the main diastereomeric peaks of the phosphoramidite being the product[14]. Oxidized P(V) species will appear as separate, earlier-eluting peaks.

Protocol 4: Assessment of Phosphoramidite Oxidation using ³¹P NMR Spectroscopy

³¹P NMR is a powerful technique for directly quantifying the amount of P(III) (the desired phosphoramidite) and P(V) (the oxidized form) in a sample.

Materials and Equipment:

  • NMR spectrometer with a phosphorus probe

  • NMR tubes

  • Deuterated solvent (e.g., acetone-d₆)

  • Phosphoramidite sample

Procedure:

  • Sample Preparation: Dissolve the phosphoramidite sample in the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. A zgig pulse program is commonly used[14].

    • The main P(III) signals for the two diastereomers will appear around 140-155 ppm[14][17].

    • The P(V) impurities (oxidized phosphoramidites) will resonate in the region from approximately -25 to 99 ppm[14].

  • Data Analysis: Integrate the peaks corresponding to the P(III) and P(V) species. The percentage of oxidation can be calculated from the relative integrals of these two regions.

Visualizations

DNA_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation (Stabilization of phosphate backbone) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Forms stable P(V) linkage Cycle Repeats Phosphoramidite_Oxidation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product P_III Phosphite Triester (P(III)) (Unstable Linkage) Intermediate Iodophosphonium Intermediate P_III->Intermediate Reaction with Iodine I2_H2O Iodine (I₂) + Water (H₂O) + Pyridine P_V Phosphate Triester (P(V)) (Stable Backbone) Intermediate->P_V Hydrolysis by Water Troubleshooting_Workflow Start Low Coupling Efficiency Observed Check_Amidite Check Phosphoramidite: - Age - Storage Conditions Start->Check_Amidite Check_Solvent Check Solvents: - Anhydrous? - Fresh Bottle? Start->Check_Solvent Check_Activator Check Activator: - Freshly Prepared? Start->Check_Activator Check_Instrument Check Synthesizer: - Leaks? - Blockages? Start->Check_Instrument Solution_Amidite Use Fresh, Properly Stored Phosphoramidite Check_Amidite->Solution_Amidite If Degraded Solution_Solvent Use Fresh, Anhydrous Solvents Check_Solvent->Solution_Solvent If Wet Solution_Activator Prepare Fresh Activator Solution Check_Activator->Solution_Activator If Old Solution_Instrument Perform Instrument Maintenance Check_Instrument->Solution_Instrument If Faulty

References

Capping efficiency issues in DMT-dC(ac) based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common capping efficiency issues encountered during DMT-dC(ac) based oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in oligonucleotide synthesis?

The capping step is a critical process that permanently blocks any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain after the coupling step.[1][2] This is achieved by acetylating these free hydroxyls.[3] Since coupling efficiency is not 100%, a small percentage of chains fail to react with the incoming phosphoramidite (B1245037).[3][4] If left uncapped, these "failure sequences" can react in subsequent coupling cycles, leading to the formation of oligonucleotides with internal deletions (n-1 shortmers), which are difficult to separate from the full-length product.[5]

Q2: What are the standard reagents used for the capping step?

The standard capping procedure involves a two-component reagent system:

These two solutions are mixed immediately before being delivered to the synthesis column.[3]

Q3: Are there any specific capping considerations for DMT-dC(ac) phosphoramidite?

The use of an acetyl group (ac) for the protection of the exocyclic amine of deoxycytidine (dC) primarily influences the final deprotection step, allowing for milder basic conditions compared to the more traditional benzoyl (Bz) protecting group. For the capping step itself, the standard protocols using acetic anhydride and N-methylimidazole are generally effective and applicable to syntheses involving DMT-dC(ac).[4]

Q4: Can inefficient capping affect the final purity of my oligonucleotide?

Yes, significantly. Inefficient capping is a primary cause of n-1 deletion mutations.[5] These impurities have a similar length and mass to the desired full-length oligonucleotide, making their removal by standard purification techniques like HPLC challenging.[5]

Q5: Are there alternative capping reagents available?

While acetic anhydride and NMI are standard, other capping reagents exist. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a more efficient catalyst than NMI.[5] However, its use has been associated with the potential for side reactions, such as the modification of dG residues.[7] Another alternative is the use of a phosphoramidite-based capping agent, like UniCap phosphoramidite, which can offer higher capping efficiencies.[7]

Troubleshooting Guide

This guide addresses common issues related to capping efficiency during DMT-dC(ac) based synthesis.

Issue 1: Low Capping Efficiency Leading to High Levels of n-1 Deletion Products

Symptoms:

  • Analysis of the crude oligonucleotide by HPLC or mass spectrometry shows a significant peak corresponding to the n-1 product.

  • Low overall yield of the full-length oligonucleotide after purification.[8]

Possible Causes & Solutions:

CauseRecommended Action
Degraded Capping Reagents Ensure that Cap A (acetic anhydride) and Cap B (N-methylimidazole) solutions are fresh. Acetic anhydride can hydrolyze over time, and NMI can degrade. Prepare fresh solutions if they have been stored on the synthesizer for an extended period.[2]
Incorrect Reagent Concentration Verify the concentration of N-methylimidazole in your Cap B solution. Lower concentrations of NMI can lead to a significant drop in capping efficiency. For example, a decrease from 16% to 10% NMI has been shown to reduce capping efficiency from 97% to as low as 89% on some synthesizers.[5]
Insufficient Reagent Delivery or Reaction Time Increase the delivery volume or the reaction time for the capping step. On some synthesizers, increasing the delivery of the Cap A/B mixture and the wait time can improve capping efficiency.[5]
Moisture Contamination Ensure all reagents and solvents, particularly acetonitrile, are anhydrous. Water can react with acetic anhydride and reduce its effectiveness. Some protocols recommend a second capping step after the oxidation step to remove any residual water from the support.[3]
Issue 2: Unexpected Side Reactions or Modified Oligonucleotides

Symptoms:

  • Mass spectrometry analysis reveals unexpected adducts or modifications to the oligonucleotide.

Possible Causes & Solutions:

CauseRecommended Action
Adenine (B156593) Modification The acetyl capping reaction has been reported to cause a side reaction where an adenine base is converted to 5-amino-4-pyrimidinylimidazole, resulting in an n+98 amu impurity.[9] While less common, if this is observed, consider optimizing capping conditions (e.g., time, temperature) or exploring alternative capping reagents if the issue persists.
Use of Stronger Capping Activators While activators like DMAP can increase capping efficiency, they have also been linked to side reactions with certain nucleobases. If using non-standard capping reagents and observing unexpected modifications, revert to the standard N-methylimidazole to see if the issue is resolved.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to capping efficiency.

Table 1: Effect of N-Methylimidazole (NMI) Concentration on Capping Efficiency

Synthesizer ModelNMI Concentration in Cap BCapping Efficiency
ABI 39416%~97%
Expedite 890910%~90%
ABI 39410%~89%
Data sourced from Glen Research Report 21.211.[5]

Table 2: Comparison of Different Capping Activators

Capping Activator in Cap BConcentrationCapping Efficiency
N-Methylimidazole (MeIm)10%~90%
N-Methylimidazole (MeIm)16%~97%
4-Dimethylaminopyridine (DMAP)6.5%>99%
UniCap PhosphoramiditeStandard Amidite Concentration~99%
Data sourced from Glen Research Report 17.13 and 21.211.[5][7]

Experimental Protocols

Standard Capping Protocol

This protocol describes a typical capping step in solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Reagents:

  • Capping Solution A (Cap A): A solution of acetic anhydride/pyridine/THF (1:1:8 v/v/v).[3]

  • Capping Solution B (Cap B): A solution of 16% (w/v) N-methylimidazole in acetonitrile.[3]

  • Wash Solution: Anhydrous acetonitrile (ACN).

Procedure (as performed by an automated synthesizer):

  • Following the coupling step, wash the solid support with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

  • Deliver Capping Solution A and Capping Solution B simultaneously to the synthesis column, allowing them to mix.

  • Allow the capping reaction to proceed for a specified time (typically 30 seconds to a few minutes, depending on the synthesizer and protocol).[3]

  • Expel the capping solution from the column.

  • Wash the solid support thoroughly with anhydrous acetonitrile to remove residual capping reagents and byproducts.

Visualizations

OligonucleotideSynthesisCycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-dC(ac)) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Oxidation->Deblocking Ready for Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

CappingTroubleshooting Start High n-1 Deletion Products Observed CheckReagents Are Capping Reagents Fresh? Start->CheckReagents CheckConcentration Is NMI Concentration Correct? CheckReagents->CheckConcentration Yes Solution1 Prepare Fresh Reagents CheckReagents->Solution1 No CheckDelivery Is Reagent Delivery/Time Sufficient? CheckConcentration->CheckDelivery Yes Solution2 Adjust NMI to 16% CheckConcentration->Solution2 No CheckMoisture Is the System Anhydrous? CheckDelivery->CheckMoisture Yes Solution3 Increase Delivery Volume/Time CheckDelivery->Solution3 No Solution4 Use Anhydrous Solvents/Reagents CheckMoisture->Solution4 No

Caption: Troubleshooting workflow for low capping efficiency.

References

Overcoming incomplete detritylation in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Overcoming Incomplete Detritylation

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to incomplete detritylation during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is detritylation in oligonucleotide synthesis, and why is it important?

Detritylation is a critical step in solid-phase oligonucleotide synthesis. It involves the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the growing oligonucleotide chain.[1][2] This deprotection step exposes a reactive hydroxyl group for the subsequent coupling of the next phosphoramidite (B1245037) monomer. Complete detritylation is essential to ensure high coupling efficiency and to prevent the formation of failure sequences, specifically "n-1" shortmers, which lack one nucleotide.[3]

Q2: What are the common causes of incomplete detritylation?

Incomplete detritylation can arise from several factors related to reagents, reaction conditions, and the synthesis setup:

  • Degraded Detritylation Reagent: The acidic deblocking solution, commonly trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene, can degrade over time, leading to reduced effectiveness.[1]

  • Suboptimal Reaction Time: If the exposure to the deblocking agent is too short, the removal of the DMT group may not go to completion.[1][4]

  • Low Reaction Temperature: Detritylation is typically performed at ambient temperature. A significant drop in temperature can decrease the reaction rate.[1]

  • Inadequate Reagent Delivery: Issues with the synthesizer's fluidics, such as clogged lines or valves, can lead to insufficient delivery of the deblocking solution to the synthesis column.

  • Solvent Effects: Residual acetonitrile (B52724) from the previous washing step can complex with the deblocking acid, slowing down the detritylation kinetics.[5][6][7]

  • Nature of the Oligonucleotide: Certain nucleosides, like thymidine, can be more difficult to detritylate compared to others.[4]

Q3: How can I detect incomplete detritylation?

Incomplete detritylation can be identified through several analytical methods:

  • Colorimetric Monitoring: The liberated DMT cation has a characteristic bright orange color.[1] A consistently pale orange color during the detritylation step can indicate a problem. The absorbance of the collected DMT cation solution can be measured spectrophotometrically to determine the stepwise coupling yield.[8]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC analysis of the crude oligonucleotide product can separate the full-length product from failure sequences. The presence of significant "n-1" peaks, which are sequences missing a single base, can be indicative of incomplete detritylation.[3]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides precise mass information of the synthesized oligonucleotides. This allows for the unambiguous identification of the full-length product and any deletion mutants (e.g., "n-1", "n-2").[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and resolving incomplete detritylation.

Problem: Low yield of full-length oligonucleotide and presence of "n-1" impurities.

Step 1: Verify Reagent Quality and Synthesis Parameters
ParameterRecommendationRationale
Deblocking Solution Use a fresh, high-quality detritylation solution (e.g., 3% TCA or DCA in DCM).Acids can degrade over time, losing their efficacy.[1]
Reaction Time Increase the detritylation time in small increments.A longer reaction time can drive the detritylation to completion.[1]
Temperature Ensure the laboratory temperature is stable and within the recommended range for synthesis.Lower temperatures slow down the reaction rate.[1]
Synthesizer Check Perform a thorough check of the synthesizer's fluidics and reagent delivery system.Clogs or leaks can prevent adequate reagent delivery.
Step 2: Optimize Detritylation Conditions

If the initial checks do not resolve the issue, further optimization of the detritylation step may be necessary.

ConditionOptimization StrategyExpected Outcome
Acid Concentration Consider using a slightly higher concentration of the deblocking acid.This can increase the rate of detritylation. However, be cautious as excessive acid exposure can lead to depurination.[1][9]
Acid Type For long oligonucleotides or acid-sensitive sequences, consider switching from TCA to a milder acid like DCA.DCA is less likely to cause depurination, which can be a side reaction with stronger acids like TCA.[2][10][11]
Additives The addition of a lower alcohol (e.g., 0.1% methanol (B129727) or ethanol) or 1H-pyrrole to the DCA deblocking solution has been shown to improve detritylation efficiency and increase the yield of the full-length product.[9]These additives can act as proton scavengers, potentially reducing depurination while still allowing for effective detritylation.
Quantitative Data on Detritylation Optimization

The following tables summarize quantitative data from studies on optimizing detritylation conditions.

Table 1: Effect of Detritylation Time on Full-Length Product Yield

Sequence: T10-mer; Deblocking Agent: 3% DCA

Detritylation Time (seconds)Full-Length Product Yield (%)
11089
4087
2073
Data sourced from a study on the optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis.[4]

Table 2: Effect of Additives on Full-Length Product Yield

Deblocking Agent: 2.0% DCA in Methylene Chloride

AdditiveConcentration (%)Increase in Yield of Desired Oligonucleotide (%)
Methanol0.150-125
Ethanol0.150-125
1H-pyrrole0.1 - 1.050-125
Data from a study on improved methods of detritylation for oligonucleotide synthesis.[9]

Experimental Protocols

1. Standard Detritylation Protocol

This protocol describes a standard detritylation step in solid-phase oligonucleotide synthesis.

  • Materials:

    • Oligonucleotide bound to Controlled Pore Glass (CPG) solid support in a synthesis column.

    • Detritylation solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Washing solution: Anhydrous Acetonitrile (ACN).

  • Procedure:

    • Wash the synthesis column containing the CPG-bound oligonucleotide with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.

    • Deliver the detritylation solution to the column and allow it to react for the specified time (e.g., 60-180 seconds). The eluent containing the orange DMT cation can be collected for quantification.

    • Thoroughly wash the column with anhydrous acetonitrile to remove all traces of the acid and the liberated DMT cation.

    • Proceed to the next step in the synthesis cycle (coupling).

2. Analysis of Incomplete Detritylation by HPLC

  • Objective: To separate and quantify the full-length oligonucleotide from "n-1" and other failure sequences.

  • Method: Anion-Exchange or Reverse-Phase HPLC.

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to standard protocols.

    • Lyophilize the crude oligonucleotide product.

    • Reconstitute the dried oligonucleotide in an appropriate buffer (e.g., sterile, nuclease-free water or a low-salt mobile phase).

  • Anion-Exchange HPLC Conditions (Example):

    • Column: A suitable anion-exchange column (e.g., DNAPac PA-100).[4]

    • Mobile Phase A: 0.25 M Tris, pH 8.0 (10% constant).[4]

    • Mobile Phase B: Water.[4]

    • Mobile Phase C: 1.0 M NaCl.[4]

    • Gradient: A convex gradient of 10% to 55% Mobile Phase C over 20 minutes.[4]

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Integrate the peak areas corresponding to the full-length product and the "n-1" impurities. The relative percentage of the "n-1" peak area provides a quantitative measure of incomplete detritylation.

Visualizations

Detritylation_Reaction cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_reaction Detritylation Chemical Transformation Start Start of Cycle (Oligo-Support-DMT) Detritylation Detritylation (Acid Treatment) Start->Detritylation Washing1 Washing (ACN) Detritylation->Washing1 Removes Acid & DMT+ Coupling Coupling (Phosphoramidite + Activator) Washing1->Coupling Capping Capping (Unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (Iodine Solution) Capping->Oxidation Washing2 Washing (ACN) Oxidation->Washing2 End Ready for Next Cycle (Oligo+1-Support-DMT) Washing2->End ProtectedOligo 5'-DMT-O-Oligonucleotide DeprotectedOligo 5'-HO-Oligonucleotide ProtectedOligo->DeprotectedOligo Deprotection DMTCation + DMT+ Cation (Orange) ProtectedOligo->DMTCation Byproduct Acid + Acid (e.g., TCA/DCA)

Caption: The oligonucleotide synthesis cycle with a focus on the detritylation step.

Troubleshooting_Workflow Start Incomplete Detritylation Suspected (Low Yield, n-1 Impurities) CheckReagents Check Deblocking Solution (Freshness, Concentration) Start->CheckReagents CheckTimeTemp Verify Reaction Time & Temperature CheckReagents->CheckTimeTemp Reagents OK Resolved Problem Resolved CheckReagents->Resolved Reagents Replaced CheckFluidics Inspect Synthesizer Fluidics CheckTimeTemp->CheckFluidics Time/Temp OK CheckTimeTemp->Resolved Parameters Adjusted OptimizeConditions Optimize Detritylation Protocol CheckFluidics->OptimizeConditions Fluidics OK CheckFluidics->Resolved Fluidics Fixed IncreaseTime Increase Detritylation Time OptimizeConditions->IncreaseTime ChangeAcid Switch to Milder Acid (DCA) OptimizeConditions->ChangeAcid UseAdditives Use Additives (e.g., Methanol, Pyrrole) OptimizeConditions->UseAdditives IncreaseTime->Resolved ChangeAcid->Resolved UseAdditives->Resolved

Caption: A workflow for troubleshooting incomplete detritylation.

Cause_Effect_Solution cluster_causes Causes cluster_effects Effects cluster_solutions Solutions DegradedReagent Degraded Acid IncompleteReaction Incomplete DMT Removal DegradedReagent->IncompleteReaction ShortTime Insufficient Time ShortTime->IncompleteReaction LowTemp Low Temperature LowTemp->IncompleteReaction PoorFlow Poor Reagent Flow PoorFlow->IncompleteReaction LowYield Low Full-Length Yield IncompleteReaction->LowYield N1Impurity n-1 Impurities IncompleteReaction->N1Impurity FreshReagent Use Fresh Acid FreshReagent->DegradedReagent IncreaseTime Increase Reaction Time IncreaseTime->ShortTime ControlTemp Maintain Temperature ControlTemp->LowTemp CheckSynth Check Synthesizer CheckSynth->PoorFlow

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Oligonucleotides Synthesized with DMT-dC(ac) and Alternative Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthetic oligonucleotides is paramount. The choice of protecting groups for nucleobase phosphoramidites during solid-phase synthesis has a direct and significant impact on the final purity of the crude product. This guide provides an objective comparison of oligonucleotides synthesized using DMT-dC(ac) phosphoramidite (B1245037) versus the traditional DMT-dC(bz) phosphoramidite, with a focus on deprotection efficiency and the resulting purity as assessed by High-Performance Liquid Chromatography (HPLC).

Comparison of Cytidine Protecting Groups: Acetyl (ac) vs. Benzoyl (bz)

The primary difference between DMT-dC(ac) and the more conventional DMT-dC(bz) lies in the lability of the N4 exocyclic amine protecting group. The acetyl group is significantly more labile than the benzoyl group, which allows for substantially faster and milder deprotection conditions.[1][2] This key difference influences the entire post-synthesis workflow, impacting speed, sample purity, and the integrity of sensitive modifications.

Using the acetyl protecting group on cytosine allows for "UltraFAST" deprotection protocols.[3] These protocols often utilize reagents like AMA (a 1:1 mixture of aqueous Ammonium (B1175870) Hydroxide (B78521) and aqueous Methylamine), enabling complete deprotection in as little as 5-10 minutes at 65°C.[4][5][6] In contrast, the more stable benzoyl group requires significantly longer deprotection times, typically involving heating in ammonium hydroxide for 8 to 15 hours at 55°C.[7]

A critical advantage of the acetyl group is its prevention of a key side reaction. When oligonucleotides made with benzoyl-protected dC are deprotected with amine-containing reagents like AMA, a transamination side reaction can occur.[6][8] The acetyl group hydrolyzes almost instantly under these conditions, eliminating the possibility of this base modification and leading to a cleaner impurity profile in the final HPLC analysis.[3][6]

Table 1: Comparison of dC(ac) and dC(bz) Protecting Groups

FeatureDMT-dC(ac) (Acetyl Protected)DMT-dC(bz) (Benzoyl Protected)
Protecting Group Lability HighLow
Deprotection Speed Very Fast (e.g., 5-10 min with AMA at 65°C)[3]Slow (e.g., 8-15 hours with NH₄OH at 55°C)[7]
Recommended Reagents Ammonium Hydroxide, AMA (NH₄OH/Methylamine)[5]Ammonium Hydroxide
Key Advantage Enables "UltraFAST" deprotection; avoids transamination side reactions with methylamine.[6][8]Historically standard; compatible with long ammonia (B1221849) deprotection cycles.
Potential Issues Not applicable for fast deprotectionProne to transamination with methylamine; incomplete deprotection can occur with short cycles.[6]
Impact on HPLC Purity Cleaner crude profile with fewer deprotection-related byproducts.Potential for additional impurity peaks from side reactions or incomplete deprotection.

HPLC Performance and Data

The choice of protecting group directly impacts the quality of the crude oligonucleotide, which is visualized by Ion-Pair Reversed-Phase (IP-RP) HPLC. This is the gold standard for oligonucleotide analysis, separating species based on hydrophobicity and charge.[9][10] An oligonucleotide synthesized with DMT-dC(ac) and subjected to a compatible fast deprotection protocol will typically yield a cleaner HPLC chromatogram. The primary peak, representing the full-length product, will be more prominent, with fewer "failure" or modification-related impurity peaks compared to an oligo made with DMT-dC(bz) under incompatible or incomplete deprotection conditions.

Table 2: Expected HPLC Purity Comparison

ParameterOligonucleotide with dC(ac)Oligonucleotide with dC(bz)
Deprotection Protocol UltraFAST (e.g., AMA, 10 min @ 65°C)Standard (e.g., NH₄OH, 8 hr @ 55°C)
Expected Purity (% Full-Length Product) HighModerate to High
Common Impurities Standard synthesis failure sequences (n-1, n-2).Synthesis failures, incompletely deprotected species, base modifications (e.g., transamination if using AMA).[6]
HPLC Analysis Time StandardStandard

Detailed Experimental Protocol: IP-RP HPLC Analysis

This protocol outlines a standard method for the analytical-scale separation of synthetic oligonucleotides.

Objective: To assess the purity of a crude, deprotected oligonucleotide sample.

Instrumentation and Materials:

  • HPLC System: A system equipped with a binary pump, autosampler, column thermostat, and UV detector.

  • Column: Reversed-phase C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).[9][11]

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 15 mM Triethylamine (TEA) in water.

  • Mobile Phase B: 100 mM HFIP and 15 mM TEA in 50:50 Acetonitrile/Water.

  • Sample: Crude oligonucleotide, deprotected and lyophilized, redissolved in water.

Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.3 mL/min for at least 15 minutes.

  • Column Temperature: Set the column oven temperature to 60-65°C to improve peak sharpness by denaturing secondary structures.[9]

  • Sample Injection: Inject 5-10 µL of the dissolved oligonucleotide sample.

  • Gradient Elution: Run a linear gradient to separate the oligonucleotide species. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 25% B

    • 17-18 min: 25% to 95% B

    • 18-20 min: Hold at 95% B (column wash)

    • 20-22 min: 95% to 5% B

    • 22-25 min: Hold at 5% B (re-equilibration)

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 260 nm.

  • Data Analysis: Integrate the peak areas. Purity is typically calculated as the area of the main peak (full-length product) divided by the total area of all peaks.

Visualized Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the processes involved.

G cluster_synthesis Synthesis Phase cluster_postsynthesis Post-Synthesis & Analysis Syn Solid-Phase Synthesis (Automated) Cleave Cleavage & Deprotection Syn->Cleave Desalt Desalting (e.g., Gel Filtration) Cleave->Desalt HPLC IP-RP HPLC Analysis Desalt->HPLC Assess Purity Assessment HPLC->Assess

Caption: Workflow from oligonucleotide synthesis to purity analysis.

G cluster_ac Using dC(ac) cluster_bz Using dC(bz) start Crude Oligo on Support dep_ac Fast Deprotection (AMA, 10 min, 65°C) start->dep_ac dep_bz Fast Deprotection (AMA, 10 min, 65°C) start->dep_bz res_ac Clean Crude Product (No Transamination) dep_ac->res_ac Yields res_bz Side Reactions (Transamination Impurity) dep_bz->res_bz Results in

Caption: Logical comparison of fast deprotection outcomes.

References

Validating DMT-dC(ac) Synthesized Oligonucleotides: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, rigorous validation of the final product is paramount. The use of the dimethoxytrityl (DMT) group on the 5'-hydroxyl and acetyl (ac) group on the dC base during synthesis necessitates robust analytical techniques to confirm the identity, purity, and integrity of the synthesized oligos. This guide provides a comprehensive comparison of mass spectrometry (MS) with other common analytical methods for the validation of DMT-dC(ac) synthesized oligonucleotides, supported by experimental data and detailed protocols.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical method for validating DMT-dC(ac) synthesized oligonucleotides depends on a variety of factors, including the desired level of detail, throughput requirements, and the specific information sought (e.g., molecular weight confirmation, purity assessment, or failure sequence analysis). The following table summarizes the key performance characteristics of the most widely used techniques.

FeatureMass Spectrometry (MALDI-TOF & ESI-MS)High-Performance Liquid Chromatography (HPLC)Polyacrylamide Gel Electrophoresis (PAGE)
Primary Information Molecular Weight Confirmation, Impurity IdentificationPurity Assessment, QuantificationPurity Assessment, Size Resolution
Resolution High (can resolve single nucleotide additions/deletions)Good to Excellent (can separate failure sequences)Excellent (can resolve single base differences)[1]
Sensitivity HighModerate to HighModerate
Throughput High (especially MALDI-TOF)ModerateLow
Analysis of DMT-on Oligos ESI-MS is ideal for intact analysis. MALDI-TOF may show DMT-on and DMT-off species.RP-HPLC is well-suited for separating DMT-on from DMT-off species.[2]Can be performed, but the DMT group can affect migration.
Quantitative Capability Can be quantitative with appropriate standardsExcellentSemi-quantitative
Key Advantage Unambiguous mass determinationRobustness and established protocols for purity analysisHigh resolution for long oligonucleotides
Key Disadvantage Matrix effects (MALDI), salt adducts (ESI)Co-elution of impurities with similar hydrophobicityLabor-intensive and time-consuming

In-Depth Analysis: Mass Spectrometry for DMT-dC(ac) Oligo Validation

Mass spectrometry is a powerful tool for the definitive identification of synthesized oligonucleotides by providing a precise molecular weight measurement. Two common ionization techniques, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), are routinely employed.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a high-throughput technique ideal for the rapid quality control of a large number of oligonucleotide samples.[3] In this method, the oligonucleotide sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ionized molecules to travel to the detector is proportional to their mass-to-charge ratio.

For DMT-dC(ac) synthesized oligos, MALDI-TOF analysis can sometimes present a challenge. The acidic nature of some matrices combined with laser irradiation can lead to the partial cleavage of the acid-labile DMT group, resulting in the appearance of both DMT-on and DMT-off peaks in the spectrum. This can complicate data interpretation, although it can also serve as an indirect confirmation of the presence of the DMT group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique that is well-suited for the analysis of labile molecules like DMT-on oligonucleotides.[4] In ESI-MS, the sample is introduced as a liquid spray into an electric field, which generates multiply charged ions. This allows for the analysis of large molecules on mass spectrometers with a lower mass-to-charge ratio range. ESI-MS is particularly advantageous for DMT-dC(ac) oligos as it typically allows for the detection of the intact, fully protected oligonucleotide with minimal fragmentation. Coupling ESI-MS with liquid chromatography (LC-MS) provides an even more powerful analytical tool, as it combines the separation capabilities of HPLC with the mass identification of MS.[5]

Alternative Validation Methods

While mass spectrometry provides unparalleled molecular weight information, other techniques are indispensable for assessing the purity of DMT-dC(ac) synthesized oligonucleotides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of oligonucleotide analysis and purification. For DMT-on oligonucleotides, Reversed-Phase HPLC (RP-HPLC) is particularly effective.[2] The hydrophobic DMT group provides a strong retention handle on the nonpolar stationary phase of the column, allowing for excellent separation of the full-length, DMT-bearing oligonucleotide from the shorter, "failure" sequences that lack the DMT group.[2]

Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. While it provides excellent resolution based on length, the presence of the neutral DMT group has less of an impact on retention compared to RP-HPLC.

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE is a high-resolution technique that separates oligonucleotides based on their size. It can resolve oligonucleotides that differ by just a single nucleotide, making it an excellent method for assessing the purity of long oligonucleotides.[1] For DMT-on oligonucleotides, the bulky, hydrophobic DMT group can slightly retard the migration of the oligonucleotide through the gel matrix. Denaturing PAGE is typically used to minimize secondary structures that can also affect migration. While providing excellent resolution, PAGE is generally a lower throughput and more labor-intensive method compared to HPLC and MS.[6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of DMT-dC(ac) synthesized oligonucleotides using the discussed techniques.

Mass Spectrometry Sample Preparation

MALDI-TOF:

  • Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 1:1 (v/v) mixture of acetonitrile (B52724) and water. The addition of an ammonium (B1175870) salt, like diammonium citrate, can help to reduce sodium and potassium adducts.[7]

  • Sample Preparation: The crude DMT-dC(ac) oligonucleotide is typically desalted prior to analysis. This can be achieved through ethanol (B145695) precipitation or using a size-exclusion spin column.

  • Spotting: Mix the desalted oligonucleotide solution with the matrix solution in a 1:1 ratio. Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a crystalline matrix with the embedded analyte.

ESI-MS:

  • Sample Preparation: The crude oligonucleotide solution is typically diluted in an MS-compatible solvent, such as a mixture of water and acetonitrile with a volatile salt like triethylammonium (B8662869) acetate (B1210297) (TEAA) or ammonium acetate to maintain ion pairing during analysis.

  • LC-MS Analysis: For LC-MS, the sample is injected onto an RP-HPLC column and eluted with a gradient of increasing organic solvent concentration. The eluent is directly introduced into the ESI source of the mass spectrometer.

HPLC Analysis Protocol

Reversed-Phase HPLC (DMT-on):

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in acetonitrile.

  • Column: A C18 reversed-phase column suitable for oligonucleotide analysis.

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a higher percentage (e.g., 50%) over a period of 20-30 minutes is typically used to elute the oligonucleotides.

  • Detection: UV absorbance at 260 nm. The DMT-on oligonucleotide will be the most retained peak.

PAGE Protocol

Denaturing Polyacrylamide Gel Electrophoresis:

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 12-20%) containing 7-8 M urea.

  • Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing a denaturant like formamide (B127407) and a tracking dye.

  • Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant power until the tracking dye has migrated to the desired position.

  • Visualization: The oligonucleotide bands can be visualized by UV shadowing or by staining with a fluorescent dye that intercalates with nucleic acids.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for mass spectrometry validation and the logical relationship between the different analytical techniques.

Mass_Spectrometry_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_validation Validation cluster_ms Mass Spectrometry cluster_alternatives Alternative Methods synth DMT-dC(ac) Synthesis ms_prep Sample Preparation (Desalting) synth->ms_prep Crude Oligo hplc HPLC Analysis (RP-HPLC) synth->hplc Crude Oligo page PAGE Analysis synth->page Crude Oligo maldi MALDI-TOF MS ms_prep->maldi esi ESI-MS / LC-MS ms_prep->esi data_analysis Data Analysis & Interpretation maldi->data_analysis Mass Spectrum esi->data_analysis Mass Spectrum / Chromatogram hplc->data_analysis Chromatogram page->data_analysis Gel Image

Caption: Workflow for the validation of DMT-dC(ac) synthesized oligonucleotides.

Analytical_Technique_Relationship cluster_primary Primary Validation Questions cluster_methods Analytical Methods identity Is it the correct molecule? ms Mass Spectrometry (MALDI-TOF / ESI-MS) identity->ms Provides definitive molecular weight purity How pure is the sample? hplc HPLC (RP-HPLC / IE-HPLC) purity->hplc Excellent for quantifying impurities page PAGE purity->page High resolution for size-based impurities integrity Is the oligonucleotide intact? integrity->ms Detects truncations and modifications integrity->page Visualizes full-length product vs. fragments hplc->ms LC-MS combines separation and identification

Caption: Logical relationships between validation questions and analytical methods.

References

Purity Assessment of Synthetic DNA: A Comparative Guide to Acetyl-Protected Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of synthetic DNA is paramount in research and therapeutic applications. The choice of protecting groups for nucleobases during solid-phase synthesis is a critical determinant of the final product's purity and yield. This guide provides a comprehensive comparison of purity assessment methods for synthetic DNA, with a special focus on the implications of using acetyl-protected deoxycytidine (Ac-dC) versus the more traditional benzoyl-protected deoxycytidine (Bz-dC).

Comparing Cytidine (B196190) Protecting Groups: Acetyl (Ac) vs. Benzoyl (Bz)

The selection of a protecting group for the exocyclic amine of cytidine influences the deprotection strategy, which in turn can affect the impurity profile of the final oligonucleotide.

FeatureAcetyl (Ac) Protected CytidineBenzoyl (Bz) Protected Cytidine (Alternative)
Deprotection Conditions Compatible with rapid deprotection methods, such as aqueous methylamine (B109427) (AMA), allowing for deprotection in as little as 10 minutes at 65°C.[1][2] Also compatible with milder conditions like potassium carbonate in methanol.[3]Requires harsher and more prolonged deprotection conditions, typically overnight treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[4]
Deprotection Efficiency Generally high, with rapid and clean removal of the acetyl group.[2]Efficient, but the longer exposure to harsh conditions can lead to side reactions.
Potential Impurities The primary concern is the potential for N-acetylation of guanine (B1146940) residues during the capping step, leading to an impurity with a mass increase of 41 amu.[5] Incomplete deprotection can also be a source of impurities.Transamination of the benzoyl group can occur, especially with certain deprotection reagents, leading to base modifications.[2] Prolonged exposure to ammonia (B1221849) can lead to the formation of various side products.
Overall Purity & Yield Studies suggest that when appropriate deprotection protocols are used, the purity and yield are generally equivalent to those obtained with Bz-dC.[4] The faster deprotection can minimize exposure to harsh chemicals, potentially reducing degradation.A well-established method that can produce high-purity oligonucleotides, but the extended deprotection time increases the risk of side reactions and may impact yield.

Key Analytical Techniques for Purity Assessment

A multi-pronged approach is essential for the comprehensive purity assessment of synthetic oligonucleotides. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying the full-length oligonucleotide product from shorter failure sequences (n-1, n-2, etc.) and other impurities.[2]

HPLC MethodPrincipleApplications
Reversed-Phase (RP-HPLC) Separates molecules based on their hydrophobicity.[6][7]Excellent for analyzing and purifying detritylated oligonucleotides and for separating the full-length product from shorter, less hydrophobic failure sequences.[2]
Ion-Pair Reversed-Phase (IP-RP-HPLC) Utilizes an ion-pairing agent to enhance the retention and separation of charged oligonucleotides on a reversed-phase column.[7]Offers high resolution for a wide range of oligonucleotide lengths and is compatible with mass spectrometry.[7]
Ion-Exchange (IE-HPLC) Separates oligonucleotides based on the charge of their phosphate (B84403) backbone.[6][8]Provides excellent resolution, particularly for shorter oligonucleotides, and can separate sequences with the same length but different charge distributions.[6]
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized oligonucleotide and for identifying impurities.[9]

MS MethodPrincipleApplications
Electrospray Ionization (ESI-MS) Generates ions by applying a high voltage to a liquid sample, creating an aerosol.[10]Ideal for analyzing a wide range of oligonucleotide sizes with high accuracy and resolution. It is readily coupled with liquid chromatography (LC-MS).[10]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) A soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser pulse.[9]Well-suited for high-throughput analysis of oligonucleotides, particularly for routine quality control. However, its accuracy can decrease for longer oligonucleotides (>50 bases).[9]
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis, typically to fragment ions and analyze the fragments to determine the sequence and identify modifications.[11]Crucial for sequencing the oligonucleotide to confirm its identity and for characterizing complex impurity structures.[11]
Capillary Electrophoresis (CE)

CE offers high-resolution separation of oligonucleotides based on their size and charge.[12]

CE MethodPrincipleApplications
Capillary Gel Electrophoresis (CGE) Utilizes a gel matrix within the capillary to sieve oligonucleotides based on their size.[12][13]Provides excellent resolution for assessing the purity of oligonucleotides and can resolve single-base differences.[12][14]
Capillary Zone Electrophoresis (CZE) Separates molecules in a free solution based on their charge-to-size ratio.[15]Can be used for desalting and separating oligonucleotides, and when coupled with mass spectrometry (CE-MS), provides both separation and mass information.[15]

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible purity data.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Analysis

Objective: To separate the full-length oligonucleotide from failure sequences.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Sample: Oligonucleotide dissolved in water or Mobile Phase A

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the oligonucleotide sample.

  • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • The full-length, trityl-on product will have a longer retention time than the detritylated failure sequences.

Protocol 2: LC-MS Analysis for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized oligonucleotide.

Instrumentation:

  • Liquid chromatography system coupled to an electrospray ionization mass spectrometer (LC-ESI-MS).

  • C18 reversed-phase column suitable for LC-MS.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Sample: Purified oligonucleotide dissolved in water.

Procedure:

  • Equilibrate the column with an appropriate starting percentage of Mobile Phase B.

  • Inject the sample.

  • Apply a suitable gradient of Mobile Phase B to elute the oligonucleotide.

  • Acquire mass spectra in negative ion mode.

  • Deconvolute the resulting multi-charged spectrum to determine the molecular weight of the oligonucleotide.

Protocol 3: Capillary Gel Electrophoresis (CGE) for Purity Assessment

Objective: To achieve high-resolution separation of the oligonucleotide and its impurities.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Gel-filled capillary.

Reagents:

  • Running Buffer: As recommended by the capillary and instrument manufacturer, often containing a sieving polymer and urea (B33335) for denaturation.

  • Sample: Desalted oligonucleotide dissolved in water.

Procedure:

  • Condition the capillary according to the manufacturer's instructions.

  • Fill the capillary with the running buffer.

  • Inject the sample electrokinetically.

  • Apply a high voltage for separation.

  • Detect the separated species by UV absorbance at 260 nm.

  • Analyze the electropherogram to determine the percentage of the full-length product.[12]

Visualizing the Workflow and Logic

To better illustrate the processes involved in purity assessment, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Purity Assessment synthesis Solid-Phase Synthesis (with Ac-dC) deprotection Deprotection (e.g., AMA) synthesis->deprotection purification Crude Product Purification (Optional) deprotection->purification Crude Oligonucleotide hplc HPLC Analysis (RP, IP-RP, IE) purification->hplc ms Mass Spectrometry (LC-MS, MALDI-TOF) purification->ms ce Capillary Electrophoresis (CGE) purification->ce purity_report purity_report hplc->purity_report Purity (%) identity_confirmation identity_confirmation ms->identity_confirmation Molecular Weight high_res_purity high_res_purity ce->high_res_purity High-Resolution Purity Logical_Relationship protecting_group Choice of Cytidine Protecting Group ac_dc Acetyl (Ac-dC) protecting_group->ac_dc bz_dc Benzoyl (Bz-dC) protecting_group->bz_dc deprotection_strategy Deprotection Strategy ac_dc->deprotection_strategy enables bz_dc->deprotection_strategy requires rapid_mild Rapid & Mild (e.g., AMA) deprotection_strategy->rapid_mild harsh_prolonged Harsh & Prolonged (e.g., NH4OH) deprotection_strategy->harsh_prolonged impurity_profile Impurity Profile rapid_mild->impurity_profile influences harsh_prolonged->impurity_profile influences purity_yield Final Purity & Yield impurity_profile->purity_yield determines

References

Acetyl vs. Benzoyl Protection for Deoxycytidine: A Comparative Guide for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of protecting groups for nucleobases is a critical determinant of yield, purity, and overall efficiency. This guide provides an objective comparison of two commonly used protecting groups for deoxycytidine (dC): Acetyl (Ac) and Benzoyl (Bz), supported by experimental data and detailed protocols.

The primary role of these protecting groups is to shield the exocyclic amine of deoxycytidine during the automated solid-phase synthesis of oligonucleotides, preventing unwanted side reactions. The key differences between them lie in their lability and the consequential impact on the deprotection strategy, speed, and the integrity of the final product.

Head-to-Head Comparison: dC^Ac vs. dC^Bz

FeatureAcetyl (Ac) Protected dC (dC^Ac)Benzoyl (Bz) Protected dC (dC^Bz)
Deprotection Speed Fast: 5-10 minutes at 65°C with AMA (Ammonium Hydroxide/Methylamine)[1][2].Slow: 8-16 hours at 55°C with Ammonium Hydroxide[3].
Primary Advantage Avoidance of transamination side reaction, enabling rapid deprotection[4][5].Higher stability of the protecting group[6].
Key Disadvantage Less stable than Benzoyl.Prone to transamination side reaction with amine-based deprotection reagents[4][5].
Common Deprotection Reagent AMA (1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine)[1][2].Concentrated Ammonium Hydroxide[3][7].
Side Reaction Potential Minimal: The acetyl group is hydrolyzed rapidly, preventing side reactions[4][5].Significant: Can undergo transamination with methylamine (B109427), leading to N4-methyl-dC impurity. This can be as high as 10% when using AMA[3].
Recommended Use Case Rapid oligonucleotide synthesis protocols ("UltraFAST" deprotection)[1][2]. Syntheses sensitive to prolonged exposure to basic conditions.Traditional, slower deprotection protocols where amine-based reagents are avoided.

Key Differences Analyzed

The most significant advantage of employing acetyl protection for dC is the ability to perform rapid deprotection without compromising the fidelity of the synthesized oligonucleotide. This is primarily due to the prevention of a critical side reaction known as transamination.

When oligonucleotides containing benzoyl-protected dC are deprotected using reagents containing primary amines, such as the commonly used Ammonium Hydroxide/Methylamine (AMA) mixture for accelerated deprotection, the methylamine can attack the C4 position of the cytosine ring. This results in the displacement of the benzamide (B126) group and the formation of N4-methyl-deoxycytidine, a significant impurity that represents a base modification in the final oligonucleotide sequence. The use of acetyl-dC circumvents this issue as the acetyl group is hydrolyzed almost instantaneously under these conditions, precluding the transamination reaction[4][5].

This difference is pivotal for high-throughput synthesis environments and for the preparation of oligonucleotides that may be sensitive to the prolonged basic conditions required for the removal of the more stable benzoyl group.

Experimental Protocols

Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition.

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocked failures Oxidation->Deblocking Stable phosphate (B84403) triester Deprotection_Ac_dC Oligo_Ac Oligonucleotide (dC^Ac) AMA AMA (NH4OH/MeNH2) Oligo_Ac->AMA Heating 65°C, 5-10 min AMA->Heating Deprotected_Oligo Deprotected Oligonucleotide (dC) Heating->Deprotected_Oligo Deprotection_Bz_dC Oligo_Bz Oligonucleotide (dC^Bz) Ammonia Conc. NH4OH Oligo_Bz->Ammonia Heating 55°C, 8-16 hours Ammonia->Heating Deprotected_Oligo Deprotected Oligonucleotide (dC) Heating->Deprotected_Oligo Transamination_Side_Reaction cluster_0 Deprotection of dC^Bz with Methylamine dC_Bz dC^Bz Intermediate Tetrahedral Intermediate dC_Bz->Intermediate Nucleophilic Attack MeNH2 + CH3NH2 N4_Me_dC N4-methyl-dC (Impurity) Intermediate->N4_Me_dC Elimination Benzamide + Benzamide

References

A Head-to-Head Battle: ESI-MS versus MALDI-TOF for Oligonucleotide Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of oligonucleotide therapeutics and diagnostics, ensuring the quality, purity, and identity of synthetic oligonucleotides is paramount. Mass spectrometry (MS) has established itself as the gold standard for this critical quality control (QC) step.[1][2] Among the various MS techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are the two most prominently employed methods.[1][2][3] This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Principles of the Techniques

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that generates intact molecular ions from a solution.[4][5] In this process, a sample solution is passed through a heated capillary to which a high voltage is applied, creating a fine spray of charged droplets.[1] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges.[1][4][6] These multiply charged ions allow for the analysis of high-molecular-weight compounds on mass analyzers with a limited mass-to-charge (m/z) ratio range.[4][6] The resulting complex spectrum of multiply charged ions is then deconvoluted to determine the molecular mass of the oligonucleotide.[1][7]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique well-suited for analyzing large biomolecules.[8] In this method, the oligonucleotide sample is co-crystallized with a matrix compound, typically a small organic acid like 3-hydroxypicolinic acid (3-HPA).[1][9] This mixture is irradiated with a pulsed laser, causing the matrix to absorb the laser energy and desorb, carrying the intact oligonucleotide molecules into the gas phase as predominantly singly charged ions.[1] These ions are then accelerated into a time-of-flight (TOF) mass analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel a fixed distance to the detector.[10]

Head-to-Head Comparison: Performance Metrics

The choice between ESI-MS and MALDI-TOF for oligonucleotide QC often depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the desired level of accuracy, and the required throughput. The following table summarizes the key performance metrics for each technique.

FeatureESI-MSMALDI-TOF
Mass Accuracy High, typically < 100 ppm (0.01%).[11] Maintains accuracy for long oligonucleotides (>50 bases).[1][3][11]Good for shorter oligonucleotides (<50 bases), with errors of ± 0.1% being common for 22-mers.[1] Accuracy and resolution decrease for longer oligonucleotides (>50 bases).[11]
Resolution High resolution, allowing for the identification of impurities and modifications.[12]Resolution is generally lower than ESI-MS and decreases with increasing mass.[3]
Sensitivity High, with detection limits in the high femtomole range.[11] Sample consumption is typically 10-100 pmol.[11]High sensitivity, with sample amounts in the range of 100 fmol to 2 pmol.[3]
Mass Range Effective upper limit of around 100,000 amu, suitable for very long oligonucleotides.[3]Capable of analyzing compounds with molecular weights exceeding 300,000 amu, but with reduced performance for larger oligonucleotides.[3]
Throughput Generally lower throughput compared to MALDI-TOF, often coupled with liquid chromatography (LC) for online desalting and separation.[11][13]High throughput, making it well-suited for screening large numbers of samples.[3][11]
Sample Preparation Requires sample desalting as it is sensitive to salts and other additives.[3] Can be coupled with LC for automated sample cleanup.[11]More tolerant to the presence of salts and buffers.[3] Sample preparation involves co-crystallization with a matrix.
Analysis of Labile Modifications Milder ionization conditions make it suitable for analyzing fragile and photosensitive modifications.The laser used for desorption can sometimes cause fragmentation of labile modifications.[11]
Data Complexity Produces a complex spectrum of multiply charged ions that requires deconvolution.[11]Generates a simpler spectrum with predominantly singly charged ions, making data interpretation more straightforward.[11]

Experimental Workflows and Protocols

To provide a practical understanding of the application of these techniques, detailed experimental workflows and protocols are outlined below.

ESI-MS Experimental Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Processing Sample Oligonucleotide Sample Desalting Desalting (e.g., HPLC) Sample->Desalting Solvent Dissolution in ESI-compatible solvent Desalting->Solvent Infusion Sample Infusion Solvent->Infusion Ionization Electrospray Ionization Infusion->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection RawSpectrum Raw Mass Spectrum (m/z) Detection->RawSpectrum Deconvolution Deconvolution RawSpectrum->Deconvolution FinalSpectrum Final Mass Spectrum (Da) Deconvolution->FinalSpectrum

Caption: ESI-MS workflow for oligonucleotide analysis.

Detailed Protocol for ESI-MS Analysis of Oligonucleotides:

  • Sample Preparation:

    • Purify the oligonucleotide sample to remove synthesis by-products and failure sequences, typically using High-Performance Liquid Chromatography (HPLC).

    • Desalt the purified oligonucleotide sample. This is a critical step as salts can suppress the ESI signal.[3] Common desalting methods include ethanol (B145695) precipitation or using size-exclusion spin columns.

    • Dissolve the desalted oligonucleotide in an ESI-compatible solvent, such as a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, often with a small amount of a volatile base like triethylamine (B128534) (TEA) to improve ionization efficiency.[14]

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard appropriate for the mass range of the oligonucleotide.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for oligonucleotide analysis.

  • Sample Infusion and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system for online separation and desalting.

    • Acquire the mass spectrum in the negative ion mode, as the phosphate (B84403) backbone of oligonucleotides is negatively charged.

    • Collect data over a suitable m/z range to encompass the expected multiply charged ions.

  • Data Processing and Analysis:

    • Process the raw mass spectrum containing the series of multiply charged ions.

    • Use a deconvolution algorithm to transform the m/z spectrum into a true mass spectrum, yielding the molecular weight of the oligonucleotide.[1][7]

    • Compare the experimentally determined molecular weight with the theoretical calculated mass to confirm the identity and purity of the oligonucleotide.

MALDI-TOF Experimental Workflow

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing Sample Oligonucleotide Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., 3-HPA) Matrix->Mix Spot Spot on MALDI Plate and Crystallize Mix->Spot Irradiation Laser Irradiation Spot->Irradiation Desorption Desorption/Ionization Irradiation->Desorption Acceleration Ion Acceleration Desorption->Acceleration TOF Time-of-Flight Analysis Acceleration->TOF Detection Ion Detection TOF->Detection RawSpectrum Raw Mass Spectrum (TOF) Detection->RawSpectrum Conversion TOF to m/z Conversion RawSpectrum->Conversion FinalSpectrum Final Mass Spectrum (m/z) Conversion->FinalSpectrum

Caption: MALDI-TOF workflow for oligonucleotide analysis.

Detailed Protocol for MALDI-TOF Analysis of Oligonucleotides:

  • Sample Preparation:

    • Prepare a saturated solution of the MALDI matrix, commonly 3-hydroxypicolinic acid (3-HPA), in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[15] An ammonium (B1175870) salt, such as diammonium hydrogen citrate, is often added to the matrix solution to reduce the formation of salt adducts.[15]

    • Mix the oligonucleotide sample (typically in the picomole range) with the matrix solution.

    • Spot a small volume (e.g., 0.5-1 µL) of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry, leading to the co-crystallization of the sample and matrix.

  • Instrument Setup and Calibration:

    • Calibrate the MALDI-TOF instrument using a standard of known molecular weight, bracketing the expected mass of the oligonucleotide.

    • Optimize the instrument parameters, including laser intensity, accelerating voltage, and detector settings.

  • Data Acquisition:

    • Insert the MALDI target plate into the instrument's vacuum chamber.

    • Fire the laser at the sample spot to induce desorption and ionization.

    • The ions are accelerated into the flight tube, and their time-of-flight is recorded by the detector.

    • Acquire a sufficient number of laser shots to obtain a good quality spectrum.

  • Data Processing and Analysis:

    • The instrument software converts the time-of-flight data into a mass-to-charge (m/z) spectrum.

    • Since MALDI primarily produces singly charged ions, the m/z value directly corresponds to the molecular weight of the oligonucleotide.

    • Compare the measured molecular weight to the theoretical mass to verify the product's identity.

Logical Flow of Oligonucleotide Quality Control

A comprehensive QC process for oligonucleotides often involves more than just mass determination. The following diagram illustrates a logical workflow for a thorough quality control assessment.

Oligo_QC_Logic cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Oligonucleotide Synthesis Purification Purification (e.g., HPLC, PAGE) Synthesis->Purification MassSpec Mass Spectrometry (ESI-MS or MALDI-TOF) Purification->MassSpec PurityAnalysis Purity Assessment (e.g., CE, HPLC) MassSpec->PurityAnalysis Quantification Quantification (UV-Vis) PurityAnalysis->Quantification PassFail Pass/Fail Criteria Met? Quantification->PassFail Release Release for Use PassFail->Release Yes Reprocess Reprocess or Re-synthesize PassFail->Reprocess No

Caption: Logical workflow for oligonucleotide QC.

Conclusion

Both ESI-MS and MALDI-TOF are indispensable tools for the quality control of synthetic oligonucleotides, each offering a unique set of advantages and disadvantages.

ESI-MS stands out for its high mass accuracy and resolution, particularly for longer and modified oligonucleotides.[1][3][11] Its ability to be coupled with liquid chromatography provides the added benefit of online sample cleanup and separation, though this can result in lower throughput. The generation of multiply charged ions, while enabling the analysis of very large molecules, adds a layer of complexity to the data analysis.

MALDI-TOF , on the other hand, is lauded for its high throughput, simplicity of operation, and tolerance to sample impurities.[3][11] It is an excellent choice for the rapid screening of a large number of shorter oligonucleotides. However, its performance in terms of mass accuracy and resolution tends to decline for oligonucleotides longer than 50 bases.[11]

Ultimately, the selection between ESI-MS and MALDI-TOF should be guided by the specific application. For applications demanding the highest accuracy and the analysis of long or labile oligonucleotides, ESI-MS is often the preferred method. For high-throughput environments focused on the routine QC of standard-length oligonucleotides, MALDI-TOF offers a compelling combination of speed and reliability. Many state-of-the-art facilities utilize both techniques to leverage their complementary strengths, ensuring the highest quality of oligonucleotides for research, diagnostics, and therapeutic development.[3]

References

A Comparative Guide to the Characterization of Impurities in DMT-dC(ac) Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of oligonucleotides, the purity of the phosphoramidite (B1245037) building blocks is paramount to ensuring the integrity and efficacy of the final therapeutic or diagnostic product. This guide provides a comparative analysis of impurities in 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-dC(ac). We compare a standard purity grade with a high-purity alternative, offering insights into the common impurities, their characterization, and the impact of purification methods.

Understanding the Impurity Landscape

Impurities in phosphoramidite synthesis are generally categorized based on their reactivity and potential to be incorporated into the growing oligonucleotide chain. They can be classified as non-reactive and non-critical, reactive but non-critical, or reactive and critical. The latter category is of the most concern as these impurities can be incorporated into the final oligonucleotide and may be difficult to remove.

Comparative Analysis of DMT-dC(ac) Purity

The following table summarizes the quantitative analysis of a standard purity batch of DMT-dC(ac) compared to a high-purity batch, illustrating the effectiveness of optimized synthesis and purification protocols.

ParameterStandard Purity DMT-dC(ac)High Purity DMT-dC(ac)
Purity (RP-HPLC) ≥ 98.0%≥ 99.5%
Purity (³¹P NMR) ≥ 98.0%≥ 99.5%
H-phosphonate ≤ 1.0%≤ 0.2%
Oxidized Phosphoramidite (P(V)) ≤ 0.5%≤ 0.1%
N-deprotected Impurity ≤ 0.3%≤ 0.05%
DMT-OH ≤ 0.2%≤ 0.05%

Experimental Protocols

Detailed methodologies for the characterization of DMT-dC(ac) impurities are crucial for accurate assessment and comparison.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of DMT-dC(ac) and quantify related impurities.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A linear gradient from 50% to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 267 nm.

  • Sample Preparation: Dissolve 1 mg of DMT-dC(ac) in 1 mL of acetonitrile.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Objective: To identify and quantify phosphorus-containing impurities.

  • Spectrometer: 500 MHz NMR spectrometer.

  • Solvent: Anhydrous acetonitrile-d3.

  • Reference: 85% Phosphoric acid (external).

  • Parameters: Proton-decoupled pulse sequence, 30° pulse angle, 5-second relaxation delay.

  • Analysis: The main DMT-dC(ac) product appears as two diastereomeric peaks around 149 ppm. P(V) impurities, such as the oxidized phosphoramidite, are typically observed between -10 and 10 ppm.[2][3] H-phosphonate impurities can be found in the region of 0 to 20 ppm.

Visualization of Impurity Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of impurities in DMT-dC(ac) synthesis.

Workflow for DMT-dC(ac) Impurity Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Quality Control cluster_outcome Disposition Synthesis DMT-dC(ac) Synthesis Purification Purification (e.g., Silica Gel Chromatography) Synthesis->Purification RPHPLC RP-HPLC Analysis Purification->RPHPLC Purity Assessment P31NMR ³¹P NMR Analysis Purification->P31NMR Phosphorus Impurity Profile LCMS LC-MS for Identification RPHPLC->LCMS Investigate Unknown Peaks Decision Meets Specification? RPHPLC->Decision P31NMR->Decision Release Release for Oligonucleotide Synthesis Decision->Release Yes Reprocess Further Purification / Reprocessing Decision->Reprocess No Impact of DMT-dC(ac) Impurities on Oligonucleotide Synthesis Impurity Reactive, Critical Impurity in DMT-dC(ac) Coupling Incorporation during Oligonucleotide Synthesis Impurity->Coupling Truncation Chain Truncation (n-1 sequences) Coupling->Truncation Modification Undesired Modification Coupling->Modification Purification_Challenge Co-elution with Full-Length Product Truncation->Purification_Challenge Modification->Purification_Challenge Final_Product Compromised Purity and Yield of Final Oligonucleotide Purification_Challenge->Final_Product

References

A Comparative Analysis of the Solution Stability of Cytidine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of oligonucleotide synthesis is paramount in the development of nucleic acid-based therapeutics and research reagents. The chemical stability of phosphoramidite (B1245037) monomers in solution is a critical factor that directly impacts the efficiency of the coupling reactions and the purity of the final oligonucleotide product. This guide provides a comparative overview of the stability of different cytidine (B196190) phosphoramidites in solution, with a focus on the commonly used benzoyl (Bz) and acetyl (Ac) protected variants. The information presented herein is supported by experimental data from published literature to aid researchers in making informed decisions for their synthesis protocols.

Factors Influencing Phosphoramidite Stability in Solution

The stability of phosphoramidites in solution, typically anhydrous acetonitrile (B52724), is primarily challenged by two main degradation pathways: hydrolysis and oxidation. These reactions lead to the formation of impurities, such as H-phosphonates and phosphotriesters, which can terminate or introduce errors into the growing oligonucleotide chain.

  • Hydrolysis: The phosphoramidite moiety is susceptible to reaction with trace amounts of water in the solvent. This leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step. The rate of hydrolysis is influenced by the specific nucleoside, with purine (B94841) phosphoramidites, particularly deoxyguanosine (dG), being more susceptible than pyrimidine (B1678525) phosphoramidites.

  • Oxidation: The trivalent phosphorus atom in the phosphoramidite is prone to oxidation to a pentavalent phosphate (B84403) species. This oxidized form is also incapable of participating in the coupling reaction. Stringent anhydrous and anaerobic conditions are necessary to minimize oxidation.

  • Protecting Groups: The choice of protecting groups for the exocyclic amines of the nucleobases also plays a role in the overall stability of the phosphoramidite in solution. "Mild" protecting groups, which are more readily removed during deprotection, may render the phosphoramidite less stable in solution compared to those with more robust protecting groups.

Comparative Stability of Deoxycytidine (dC) Phosphoramidites

Experimental evidence has established the general order of stability for the four standard deoxyribonucleoside phosphoramidites in acetonitrile solution to be T, dC > dA > dG.[1][2] This indicates that deoxycytidine phosphoramidites are among the more stable building blocks used in oligonucleotide synthesis.

PhosphoramiditeProtecting GroupPurity Reduction (in Acetonitrile)Conditions
dC(Bz)Benzoyl2%5 weeks under inert gas atmosphere[1][2]
dC(Ac)AcetylData not available in a directly comparable study. However, the acetyl group is known to be more labile than the benzoyl group, suggesting potentially lower stability in solution over extended periods.[3]-

Experimental Protocols for Stability Assessment

Consistent monitoring of phosphoramidite purity and stability is crucial for successful oligonucleotide synthesis. The following are key experimental protocols for this purpose.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for assessing the purity of phosphoramidites and detecting degradation products.

  • Sample Preparation: Prepare phosphoramidite solutions at a concentration of approximately 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA) to minimize on-column degradation.[5] Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µM particle size).

    • Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution is typically used.

    • Flow Rate: 1 mL/min.

    • Temperature: Ambient.

    • Detection: UV detection.

  • Data Interpretation: A pure phosphoramidite will typically show two major peaks corresponding to the two diastereomers at the chiral phosphorus center. The appearance of additional peaks is indicative of degradation products such as the H-phosphonate or the oxidized phosphate species.

2. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for directly observing and quantifying the different phosphorus-containing species in a sample.

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as acetonitrile-d₃ or chloroform-d.

  • Data Acquisition: Acquire proton-decoupled ³¹P NMR spectra.

  • Chemical Shifts:

    • Phosphoramidites (P(III)): ~149 ppm (two peaks for the diastereomers).

    • H-phosphonates: ~8-10 ppm.

    • Phosphate (P(V)) oxidation product: ~0 ppm.

  • Data Interpretation: The purity of the phosphoramidite can be assessed by integrating the signals corresponding to the phosphoramidite diastereomers and any impurity peaks. P(V) impurities are typically found at levels of less than 1% in high-quality phosphoramidites.

Visualizing Degradation and Analysis Workflows

Phosphoramidite_Degradation_Pathway Phosphoramidite Cytidine Phosphoramidite (P(III)) H_Phosphonate H-Phosphonate (Inactive for Coupling) Phosphoramidite->H_Phosphonate Hydrolysis (+H2O) Oxidized_Species Oxidized Species (P(V), Inactive) Phosphoramidite->Oxidized_Species Oxidation (+[O])

General degradation pathways of phosphoramidites.

Experimental_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation start Phosphoramidite in Solution dissolve Dissolve in Anhydrous Acetonitrile start->dissolve rphplc RP-HPLC dissolve->rphplc pnmr 31P NMR dissolve->pnmr hplc_data Purity (% Area) Identify Degradation Peaks rphplc->hplc_data nmr_data Quantify P(III) vs. P(V) and other Impurities pnmr->nmr_data

Workflow for assessing phosphoramidite stability.

Conclusion and Recommendations

Deoxycytidine phosphoramidites, particularly dC(Bz), exhibit high stability in anhydrous acetonitrile solution under an inert atmosphere, making them reliable reagents for oligonucleotide synthesis. While quantitative data for the direct comparison of dC(Ac) is not as readily available, its more labile protecting group suggests that for syntheses requiring extended periods of the amidite in solution, dC(Bz) may be the more conservative choice to minimize potential degradation.

To ensure the highest quality of synthesized oligonucleotides, the following practices are recommended:

  • Use High-Purity Solvents: Always use anhydrous acetonitrile with a water content of <30 ppm.

  • Maintain Inert Atmosphere: Store and handle phosphoramidites, both as solids and in solution, under an inert atmosphere such as argon or nitrogen.

  • Fresh Solutions: Prepare phosphoramidite solutions fresh for each synthesis run when possible. For extended runs, minimize the time the solutions are on the synthesizer.

  • Proper Storage: Store solid phosphoramidites at -20°C or lower. Allow containers to warm to room temperature before opening to prevent condensation.

  • Regular Quality Control: Periodically check the purity of phosphoramidite solutions using RP-HPLC or ³¹P NMR, especially for critical syntheses.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DMT-dC(ac) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents like DMT-dC(ac) Phosphoramidite (B1245037). Adherence to strict safety protocols is critical to mitigate risks and ensure the well-being of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for DMT-dC(ac) Phosphoramidite.

Hazard Identification and Classification

This compound is a chemical compound used in oligonucleotide synthesis.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as follows:

  • Skin corrosion/irritation (Category 2) , with the hazard statement H315: Causes skin irritation.[2]

  • Serious eye damage/eye irritation (Category 2A) , with the hazard statement H319: Causes serious eye irritation.[2]

It may also be harmful if swallowed and may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[5][6] The following table summarizes the recommended PPE:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Tightly fitting safety goggles are recommended.[5][6][7]
Face ShieldRecommended when there is a splash hazard.[6]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[2][6][7]
Laboratory CoatA laboratory coat must be worn.[6][7]
Protective ClothingChoose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.[6]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as a type N95 (US) or type P1 (EN 143) dust mask, if ventilation is inadequate or dust is generated.[4][6]
Self-contained Breathing ApparatusNecessary in case of fire or major spills.[4][6]

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[5]

Handling Precautions:

  • Handle in a well-ventilated place, preferably within a certified chemical fume hood.[2][3][4]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation and inhalation of dust and aerosols.[2]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[2][4]

  • Remove all soiled and contaminated clothing immediately.[4]

Storage Conditions:

  • Keep the container tightly sealed.[4][5]

  • Store in a dry, well-ventilated area.[4][5]

  • The recommended storage temperature is -20°C.[1][4]

  • Protect from heat and store away from oxidizing agents.[4][5]

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate action must be taken:

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If symptoms occur, get medical attention.[4]
Skin Contact Wash skin with soap and water. Remove contaminated clothing and shoes and call a physician.[2][4]
Eye Contact Immediately flush eyes with water for at least 15 minutes. Remove any contact lenses and continue flushing. Get medical attention if symptoms occur.[2][4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Spill and Leak Procedures

In the event of a spill:

  • Avoid dust formation and breathing vapors, mist, or gas.[5]

  • Use personal protective equipment, including a NIOSH-approved respirator, safety goggles, and chemical-resistant gloves.[4]

  • Ensure adequate ventilation.[5]

  • Absorb the spill with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[2][3]

  • Decontaminate the affected surface with alcohol.[2][3]

  • Prevent the chemical from entering drains or waterways.[3][4]

Disposal Plan

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[3]

Experimental Protocol for Deactivation of this compound Waste:

This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous Acetonitrile (B52724) (ACN)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriate sealed and labeled hazardous waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood while wearing all necessary PPE.[3]

  • Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[3]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of the 5% aqueous sodium bicarbonate solution. This ensures complete hydrolysis.[3]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the phosphoramidite.[3]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[3]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_use Use in Synthesis cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood handling_weigh Weigh/Measure prep_fume_hood->handling_weigh handling_dissolve Dissolve in Anhydrous Acetonitrile handling_weigh->handling_dissolve emergency_spill Spill handling_weigh->emergency_spill emergency_exposure Exposure handling_weigh->emergency_exposure use_synthesis Perform Oligonucleotide Synthesis handling_dissolve->use_synthesis handling_dissolve->emergency_spill handling_dissolve->emergency_exposure disposal_deactivate Deactivate with NaHCO3 Solution use_synthesis->disposal_deactivate disposal_collect Collect in Labeled Waste Container disposal_deactivate->disposal_collect disposal_final Dispose via EHS disposal_collect->disposal_final

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dC(ac) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dC(ac) Phosphoramidite

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。